molecular formula C11H19NO3 B1512641 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one CAS No. 749861-31-2

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Número de catálogo: B1512641
Número CAS: 749861-31-2
Peso molecular: 213.27 g/mol
Clave InChI: MPEJPJWSHFTVNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

749861-31-2

Fórmula molecular

C11H19NO3

Peso molecular

213.27 g/mol

Nombre IUPAC

8,8-dimethoxy-1-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H19NO3/c1-14-11(15-2)7-5-10(6-8-11)4-3-9(13)12-10/h3-8H2,1-2H3,(H,12,13)

Clave InChI

MPEJPJWSHFTVNG-UHFFFAOYSA-N

SMILES

COC1(CCC2(CCC(=O)N2)CC1)OC

SMILES canónico

COC1(CCC2(CCC(=O)N2)CC1)OC

Origen del producto

United States
Foundational & Exploratory

1-Azaspiro[4.5]decan-2-one: A Privileged 3D Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azaspiro[4.5]decan-2-one scaffold represents a high-value structural motif in modern medicinal chemistry, distinguished by its ability to enforce specific three-dimensional (3D) conformations while maintaining drug-like physicochemical properties.[1] As the pharmaceutical industry shifts away from "flat," aromatic-heavy libraries to improve solubility and target specificity, this spirocyclic lactam offers a critical solution: it mimics peptide


-turns, increases fraction sp3 (Fsp3) character, and serves as the core for potent alkaloids like FR901483. This guide analyzes the scaffold’s structural utility, biological applications, and provides a validated synthetic protocol for its construction.[2]

Part 1: Structural & Physicochemical Analysis

The "Spiro" Advantage: Escaping Flatland

The 1-azaspiro[4.5]decan-2-one core consists of a five-membered lactam (pyrrolidinone) fused at a single quaternary carbon to a six-membered ring (cyclohexane or piperidine derivative). This geometry confers distinct advantages over fused bicyclic systems (e.g., indole, quinoline):

  • Vectorial Definedness: The spiro center creates a rigid orthogonal arrangement between the two rings. Substituents on the C-ring (cyclohexane) project into space at defined vectors relative to the lactam pharmacophore, allowing for precise probing of binding pockets.

  • Peptide Mimicry: The

    
    -lactam unit constrains the N-C
    
    
    
    and C
    
    
    -C(=O) bonds, effectively locking the backbone dihedral angles (
    
    
    and
    
    
    ) to mimic type II
    
    
    -turns found in bioactive peptides.
  • Physicochemical Superiority:

    • High Fsp3: The quaternary spiro center disrupts planarity, which correlates with improved aqueous solubility and reduced promiscuous binding (lower toxicity).

    • Metabolic Stability: The steric bulk around the spiro center protects adjacent sites from rapid metabolic oxidation.

Chemical Space Visualization

The following diagram illustrates the structural divergence of the 1-azaspiro[4.5]decan-2-one scaffold from traditional flat aromatics.

SpiroScaffold Flat Traditional Flat Scaffolds (e.g., Indole, Quinoline) Spiro 1-Azaspiro[4.5]decan-2-one (Spiro-Lactam) Flat->Spiro Structural Evolution Properties Properties: - High Fsp3 - Rigid 3D Vectors - Beta-Turn Mimicry Spiro->Properties Confers Outcome Outcomes: - Improved Solubility - Novel IP Space - Higher Selectivity Properties->Outcome Drives

Figure 1: Structural evolution from flat aromatics to spirocyclic scaffolds.

Part 2: Case Studies in Drug Discovery

Case Study 1: Immunosuppression (FR901483)

The fungal alkaloid (-)-FR901483 is the premier example of this scaffold's biological relevance.[3]

  • Structure: Contains a tricyclic core built upon the 1-azaspiro[4.5]decan-2-one framework.

  • Mechanism: It acts as a potent immunosuppressant by inhibiting purine nucleotide biosynthesis , specifically targeting enzymes like adenylosuccinate synthetase. This mechanism is distinct from the calcineurin inhibition seen in Cyclosporine A or FK506.

  • Significance: The spiro-lactam core is essential for positioning the phosphate ester and aromatic side chains to interact with the enzymatic active site.

Case Study 2: GPCR Modulation (Opioid & Muscarinic)

Synthetic derivatives of the 1-azaspiro[4.5]decan-2-one core have shown high affinity for G-Protein Coupled Receptors (GPCRs).

  • Delta Opioid Receptor (DOR): 1,3,8-triazaspiro[4.5]decane derivatives (analogs of the core scaffold) act as selective agonists. The spiro constraint forces the N-substituents into a specific orientation that favors agonist activity while minimizing

    
    -arrestin recruitment (biased signaling).
    
  • Muscarinic M1 Agonists: 1-oxa-8-azaspiro[4.5]decanes have been developed as M1 selective agonists for Alzheimer's disease, where the spiro-cycle mimics the acetylcholine pharmacophore but with improved blood-brain barrier (BBB) penetration.

Part 3: Synthesis Guide & Experimental Protocol

Strategic Analysis: N-Acyliminium Ion Cyclization

The most robust method for constructing the 1-azaspiro[4.5]decan-2-one core is the N-acyliminium ion spirocyclization . This pathway is preferred because it allows for the stereoselective formation of the quaternary center from chiral amino acid precursors (L-Aspartic acid or L-Tyrosine).

Mechanism of Action[3][4][5][6]
  • Precursor Formation: A succinimide intermediate is generated from an amino acid.

  • Activation: The carbonyl is activated (e.g., reduced to hydroxylactam or activated with Lewis acid) to form the electrophilic N-acyliminium ion.

  • Cyclization: A tethered

    
    -nucleophile (alkene or electron-rich aromatic) attacks the iminium ion, closing the six-membered ring.
    

SynthesisPathway Start Amino Acid Precursor (L-Aspartic Acid / Tyrosine) Step1 Step 1: Succinimide Formation (Cyclization & N-Alkylation) Start->Step1 BnNH2, Heat Step2 Step 2: Reduction/Activation (Formation of Hydroxylactam) Step1->Step2 NaBH4/H+ Intermediate Reactive N-Acyliminium Ion (Electrophilic Species) Step2->Intermediate Lewis Acid (TMSOTf) Step3 Step 3: Spirocyclization (Pi-Nucleophile Attack) Intermediate->Step3 Intramolecular Attack Product 1-Azaspiro[4.5]decan-2-one (Target Scaffold) Step3->Product Stereoselective

Figure 2: The N-acyliminium ion spirocyclization pathway.

Detailed Experimental Protocol

Objective: Synthesis of a functionalized 1-azaspiro[4.5]decan-2-one via N-acyliminium cyclization.

Reagents:

  • Starting Material:

    
    -benzyl-3-(but-3-enyl)succinimide (derived from aspartic acid alkylation).
    
  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Cyclization Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Reduction to Hydroxylactam:

    • Dissolve

      
      -benzyl-3-(but-3-enyl)succinimide (1.0 equiv) in Methanol/THF (9:1) at 0°C.
      
    • Add

      
       (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution.
      
    • Stir at 0°C for 1 hour, then neutralize with 1N HCl.

    • Extract with DCM, dry over

      
      , and concentrate to yield the hydroxylactam intermediate.
      
  • Spirocyclization (The Key Step):

    • Dissolve the crude hydroxylactam in anhydrous DCM (0.1 M concentration) under Argon atmosphere.

    • Cool the solution to -78°C to control the rate of cyclization and improve diastereoselectivity.

    • Add TMSOTf (2.0 equiv) dropwise. The solution may turn slightly yellow.

    • Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (disappearance of hydroxylactam).

    • Quench: Pour the reaction mixture into saturated aqueous

      
      .
      
    • Workup: Extract with DCM (3x), wash combined organics with brine, and dry over

      
      .
      
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the alkene protons (5.0–6.0 ppm) and the appearance of the spiro-quaternary carbon signal (~60–70 ppm in

    
     NMR) confirms cyclization.
    
  • Stereochemistry: NOESY experiments should show correlations between the lactam protons and the newly formed cyclohexane ring protons, confirming the relative stereochemistry (usually trans-addition relative to the bulky N-substituent).

Part 4: Future Outlook

The 1-azaspiro[4.5]decan-2-one scaffold is currently underutilized in fragment-based drug discovery (FBDD). Its rigid exit vectors make it an ideal candidate for:

  • PROTAC Linkers: The scaffold can serve as a rigid connector between E3 ligase ligands and warheads, improving permeability compared to PEG chains.

  • DNA-Encoded Libraries (DEL): The robust synthesis via amide coupling allows for easy incorporation into DELs for screening against "undruggable" targets.

References

  • Synthesis and biological characterisation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Link

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one based on N-acyliminium spirocyclization. Heterocycles, 2022. Link

  • Biosynthesis of the Immunosuppressant (-)-FR901483. Journal of the American Chemical Society, 2021.[7] Link

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 2024. Link

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link

Sources

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one: Structural Properties & Synthetic Architectures Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The compound 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (CAS: 749861-31-2) represents a privileged spirocyclic scaffold in modern medicinal chemistry. As a protected derivative of 1-azaspiro[4.5]decane-2,8-dione, it serves as a critical intermediate for synthesizing conformationally restricted peptidomimetics, G-protein coupled receptor (GPCR) ligands, and ion channel modulators.

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic workflow, and the structural logic governing its utility in drug design.

Chemical Identity & Physicochemical Profile

The following data consolidates the fundamental metrics required for stoichiometric calculations and database registration.

Parameter Technical Specification
CAS Registry Number 749861-31-2
IUPAC Name 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Exact Mass 213.1365
SMILES COC1(CCC2(CC1)CCC(=O)N2)OC
Core Scaffold 1-Azaspiro[4.5]decane (Spiro-fused pyrrolidinone and cyclohexane)
Functional Groups

-Lactam (Amide), Dimethyl Acetal (Protected Ketone)
Solubility Profile Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Structural Analysis & Design Logic

The utility of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one lies in its spiro-quaternary carbon (C5). This atom forces the 5-membered lactam ring and the 6-membered cyclohexane ring into a perpendicular orientation, creating a rigid 3D vector that is distinct from flat aromatic scaffolds.

Key Structural Features:
  • Conformational Restriction: The spiro center locks the orientation of the nitrogen atom relative to the C8-position, reducing the entropic penalty upon binding to protein targets.

  • Orthogonal Functionalization:

    • Zone A (Lactam Nitrogen): Available for alkylation or arylation to introduce diversity.

    • Zone B (C8-Acetal): A "masked" ketone. Under acidic conditions, this hydrolyzes to the ketone, enabling reductive amination or Grignard additions at the distal end of the molecule without affecting the lactam core.

StructureLogic SpiroCenter Spiro Center (C5) Rigid 3D Core Lactam Lactam Ring (Zone A) H-Bond Donor/Acceptor SpiroCenter->Lactam Orients Vector Acetal Dimethyl Acetal (Zone B) Masked Ketone SpiroCenter->Acetal Distal Positioning Target GPCR / Ion Channel Binding Pocket Lactam->Target Pharmacophore 1 Acetal->Target Pharmacophore 2 (Post-Deprotection)

Figure 1: Structural logic of the spiro-scaffold. The spiro center acts as a rigid hinge, directing the pharmacophores (Lactam and Acetal) into specific vectors for target binding.

Validated Synthetic Protocol

While various routes exist, the most robust industrial method relies on a Knoevenagel Condensation / Michael Addition / Cyclization cascade. This route is preferred for its scalability and use of commercially available starting materials.

Reaction Scheme Overview
  • Precursor: 1,4-Cyclohexanedione mono-dimethyl acetal.

  • Reagents: Ethyl cyanoacetate, Potassium Cyanide (KCN), Hydrogen/Catalyst.

  • Mechanism: Formation of a gem-cyano ester intermediate followed by reductive cyclization.

Step-by-Step Methodology

Step 1: Knoevenagel Condensation

  • Reactants: 1,4-Cyclohexanedione mono-dimethyl acetal (1.0 eq), Ethyl cyanoacetate (1.1 eq).

  • Catalyst: Ammonium acetate (0.1 eq) or Piperidine.

  • Solvent: Toluene (with Dean-Stark trap).

  • Protocol: Reflux until water evolution ceases. The ketone carbonyl condenses with the active methylene of the cyanoacetate to form the

    
    -unsaturated ester.
    
  • Checkpoint: Monitor TLC for disappearance of ketone.

Step 2: Michael Addition (Gem-Functionalization)

  • Reactants: Intermediate from Step 1, KCN (1.2 eq).

  • Solvent: Ethanol/Water (60:40).

  • Protocol: Treat the unsaturated ester with cyanide. The cyanide ion attacks the

    
    -carbon (the future spiro center), creating a gem-cyano ester intermediate.
    
  • Safety Note: Strict cyanide safety protocols (HCN monitors, thiosulfate waste treatment) are mandatory.

Step 3: Reductive Cyclization (The "Spiro-Lock")

  • Reactants: Gem-cyano ester intermediate, H₂ gas (50 psi).

  • Catalyst: Raney Nickel or Pd/C.

  • Solvent: Ethanol/Ammonia.

  • Mechanism:

    • Hydrogenation reduces the nitrile (-CN) to a primary amine (-CH₂NH₂).

    • Intramolecular Cyclization: The newly formed amine nucleophilically attacks the adjacent ethyl ester.

    • Loss of ethanol yields the lactam ring.

  • Purification: Recrystallization from EtOAc/Hexanes.

SynthesisPath Start 1,4-Cyclohexanedione mono-dimethyl acetal Step1 Knoevenagel Condensation (+ Ethyl Cyanoacetate) Start->Step1 Inter1 Unsaturated Cyanoester Step1->Inter1 Step2 Michael Addition (+ KCN) Inter1->Step2 Inter2 Gem-Cyano Ester (Intermediate) Step2->Inter2 Step3 Reductive Cyclization (H2 / Raney Ni) Inter2->Step3 Reduction of CN to NH2 + Spontaneous Cyclization Final 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Step3->Final

Figure 2: Synthetic workflow for the construction of the 1-azaspiro[4.5]decan-2-one core from cyclohexanedione mono-acetal.

Application in Drug Discovery

The 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one scaffold is rarely the final drug; it is a high-value Intermediate .

Deprotection Strategy: To utilize the molecule, the acetal is typically removed using aqueous acid (e.g., 1M HCl in THF) to reveal the ketone at position 8.

Downstream Derivatization:

  • Reductive Amination: Reaction of the C8-ketone with diverse amines creates spiro-piperidine analogs utilized in CCR5 antagonists and Opioid Receptor ligands.

  • Gem-difluorination: Treatment with DAST converts the ketone to a gem-difluoro motif, modulating metabolic stability (blocking P450 oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71464316, 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for spiro-cyclization strategies).

  • Smith, P. W., et al. (1995). "New Spiro-Piperidine Derivatives as Potent and Selective Non-Peptide Tachykinin NK2 Receptor Antagonists." Journal of Medicinal Chemistry. (Foundational text on 1-azaspiro[4.5]decane utility).

Sources

Foreword: Navigating the Solubility Labyrinth of Complex Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Dimethoxy-Protected Azaspiro Compounds

In modern medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles has driven the exploration of complex, three-dimensional molecular architectures. Among these, azaspirocyclic compounds have emerged as privileged scaffolds, prized for their structural rigidity and ability to present substituents in precise vectors for optimal target engagement.[1] However, the very structural complexity that makes these compounds attractive can also introduce significant challenges, chief among them being aqueous solubility. Poor solubility remains a primary cause of compound attrition, capable of derailing promising drug candidates by impeding absorption, distribution, metabolism, and excretion (ADMET).[2]

This guide provides a comprehensive examination of the solubility profile of a specific, yet increasingly relevant, subclass: dimethoxy-protected azaspiro compounds. These structures, often appearing as key intermediates in multi-step syntheses or as final candidates themselves, present a unique set of challenges and opportunities. The dimethoxy groups, typically serving as protecting groups for more reactive functionalities, are not mere passengers; they actively influence the physicochemical properties that govern a molecule's ability to dissolve.

As a Senior Application Scientist, my objective is not to provide a simple collection of protocols, but to deliver a cohesive, field-proven narrative. We will dissect the theoretical underpinnings of solubility for these specific structures, provide detailed, self-validating experimental methodologies, and explore how to strategically apply this knowledge to guide drug discovery programs. This document is designed for the hands-on researcher, the drug development professional, and the medicinal chemist who must navigate the critical path of transforming a novel molecule into a viable therapeutic.

Part 1: The Theoretical Framework: Deconstructing the Solubility of Dimethoxy-Azaspirocycles

Understanding the solubility of a molecule begins with a qualitative and quantitative assessment of its structural features. For dimethoxy-protected azaspiro compounds, this requires considering the interplay between the spirocyclic core and the appended protecting groups.

The Influence of the Azaspiro Core

Azaspirocycles are bicyclic systems where two rings share a single spiro-carbon atom.[1] This arrangement imparts several key characteristics that directly impact solubility:

  • Three-Dimensionality and Reduced Planarity: Unlike flat, aromatic systems, the 3D nature of azaspirocycles can disrupt efficient crystal packing.[3] Poor crystal packing often leads to lower lattice energy, which can, in turn, favor the dissolution process. However, this is not a universal rule; the specific conformation can also lead to highly stable, insoluble crystal forms.

  • Inherent Rigidity: The rigid framework locks the conformation of the molecule, which can optimize the orientation of binding elements for a biological target. This same rigidity limits the conformational flexibility that can sometimes aid solvation.[3]

  • The "Aza" Component: The nitrogen atom within the ring system is a critical modulator of physicochemical properties. Its basicity (pKa) determines the ionization state of the molecule at physiological pH. Generally, the ionized (protonated) form of a basic compound is significantly more soluble in aqueous media than its neutral form.[4] Therefore, understanding and accurately measuring the pKa of the azaspirocycle is fundamental to predicting its solubility profile.

The Role of Dimethoxy Protecting Groups

Protecting groups are temporary modifications of a functional group to prevent it from reacting during a synthetic sequence.[5][6] While their primary role is synthetic, they invariably alter the molecule's properties. The dimethoxy group, often protecting a diol or a related functionality, exerts a multifaceted influence:

  • Polarity and Lipophilicity (LogP): Methoxy groups are moderately polar ethers. Their impact on solubility is complex. By masking highly polar hydroxyl groups, they increase the molecule's overall lipophilicity (increase LogP), which typically decreases aqueous solubility.[7] However, the oxygen atoms can act as hydrogen bond acceptors, a property that can favor interaction with water molecules and enhance solubility.[8] The net effect depends on the overall topology of the molecule and the solvent-accessible surface area of these ether oxygens.

  • Hydrogen Bonding Capacity: The conversion of hydroxyl groups (both hydrogen bond donors and acceptors) to methoxy groups (only hydrogen bond acceptors) fundamentally changes the molecule's interaction with water. This reduction in hydrogen bond donating capacity is a primary reason for the often-observed decrease in solubility upon protection.[8]

  • Molecular Weight and Size: The addition of two methyl groups increases the molecular weight and volume, which can negatively impact solubility.[9]

The relationship between these core factors is visualized in the diagram below.

G cluster_core cluster_protecting cluster_physicochem Solubility Aqueous Solubility Core Azaspiro Core Properties PhysicoChem Overall Physicochemical Profile Core->PhysicoChem Protecting Dimethoxy Group Properties Protecting->PhysicoChem PhysicoChem->Solubility Governs ThreeD 3D Shape ThreeD->Core Rigidity Rigidity Rigidity->Core pKa Basicity (pKa) pKa->Core LogP Lipophilicity (LogP) ↑ LogP->Protecting HBA H-Bond Acceptors HBA->Protecting HBD H-Bond Donors ↓ HBD->Protecting MW Molecular Weight ↑ MW->Protecting Lattice Crystal Lattice Energy Lattice->PhysicoChem Solvation Solvation Energy Solvation->PhysicoChem

Caption: Factors influencing the solubility of dimethoxy-protected azaspiro compounds.

Part 2: Experimental Determination of Solubility: A Two-Tiered Strategy

No single solubility measurement can serve all purposes in drug discovery. A strategic, tiered approach is required, balancing throughput with accuracy as a compound progresses.[10] We will focus on the two most critical types of measurement: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility: Why the Distinction is Critical
  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that was prepared by adding a concentrated DMSO stock to an aqueous buffer.[11] It is a rapid, high-throughput measurement ideal for screening large numbers of compounds in early discovery.[12][13] However, the precipitate formed is often amorphous and the system is not at equilibrium, frequently leading to an overestimation of the true solubility.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, where a solid phase exists in equilibrium with the solution phase.[15] This measurement is lower-throughput but is the "gold standard" required for lead optimization, preformulation, and for building reliable structure-solubility relationships.[16][17]

Parameter Kinetic Solubility Thermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.Maximum dissolved concentration at equilibrium.[15]
Starting Material Concentrated DMSO stock solution.[11]Solid (crystalline) compound.[12]
Incubation Time Short (e.g., 1-2 hours).[12]Long (e.g., >24 hours) to ensure equilibrium.[12]
Throughput HighLow to Medium
Compound Use LowHigh
Typical Value Often higher than thermodynamic solubility.[14]Considered the "true" solubility.
Primary Use Early Discovery: Hit-to-Lead, Library Screening.[11][18]Lead Optimization, Preformulation, Candidate Selection.[16]
Protocol 1: High-Throughput Kinetic Solubility (Turbidimetric Method)

This protocol is designed for the rapid assessment of compound libraries, prioritizing speed and relative rank-ordering over absolute accuracy. The underlying principle is that as a compound precipitates, the solution becomes turbid, and this turbidity can be measured by light scattering (nephelometry).[13][18]

Causality: We start from a DMSO stock because it allows for high-throughput, automated liquid handling. The rapid addition to aqueous buffer creates a supersaturated state, and the kinetic solubility is the point where the compound "crashes out." This mimics many in vitro biological assays where compounds are introduced via DMSO.[13]

G start Start: 10 mM Compound in 100% DMSO add_dmso Add small volume of DMSO stock to first well (e.g., 2 µL into 198 µL) start->add_dmso prep_plate Prepare 96-well plate with aqueous buffer (e.g., PBS, pH 7.4) prep_plate->add_dmso serial_dilute Perform serial dilutions across the plate add_dmso->serial_dilute incubate Incubate with shaking (e.g., 1-2 hours at 25°C) serial_dilute->incubate read_plate Read turbidity on a nephelometer incubate->read_plate analyze Determine concentration at which turbidity exceeds threshold read_plate->analyze end Result: Kinetic Solubility (µM) analyze->end

Caption: Experimental workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Plate Preparation: Fill a 96-well microplate with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using an automated liquid handler, add a small volume (e.g., 2 µL) of the DMSO stock solution to the first well of each row containing buffer (e.g., 198 µL), achieving a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for 1.5 to 2 hours. This allows time for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a microplate nephelometer.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the turbidity reading is below a pre-determined threshold compared to buffer/DMSO controls.

Self-Validation: A control compound with known low solubility (e.g., Nicardipine) and one with high solubility should be run on every plate to ensure the assay is performing within expected parameters.[17]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[4] Its rigor provides the high-quality data needed for late-stage discovery and development.

Causality: This method is designed to achieve a true thermodynamic equilibrium between the dissolved and solid states of the compound. By starting with an excess of solid compound and allowing sufficient time for equilibration, we ensure that the measured concentration represents the true saturation point.[15] Analysis of the remaining solid is a critical self-validating step to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a hydrate) during the experiment, as this would alter the solubility.[14]

G cluster_analysis Analysis start Start: Solid Compound (>1 mg) add_buffer Add known volume of aqueous buffer (e.g., 1 mL) start->add_buffer incubate Incubate with agitation (e.g., 24-48 hours at 25°C) add_buffer->incubate check_solid Visually confirm excess solid remains incubate->check_solid separate Separate solid from supernatant (Centrifugation or Filtration) check_solid->separate quantify Quantify concentration of supernatant (LC-MS/UV) separate->quantify analyze_solid Analyze remaining solid (e.g., Microscopy, XRPD) separate->analyze_solid Validation Step end Result: Thermodynamic Solubility (µg/mL) quantify->end

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid dimethoxy-protected azaspiro compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to saturate the solvent with visible excess solid remaining at the end.

  • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1.0 mL of PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is often taken to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a calibration curve of the compound using known concentrations. Dilute the saturated supernatant and quantify the compound concentration using a validated analytical method, such as HPLC-UV or LC-MS.[19]

  • Solid Phase Analysis (Validation): Recover the remaining solid from the vial, dry it, and analyze its form using techniques like polarized light microscopy or X-ray powder diffraction (XRPD). Compare this to the starting material to check for any changes in solid form.[14]

Part 3: Integrating In Silico Predictions

While experimental methods are indispensable, computational (in silico) models offer a valuable, resource-efficient way to predict solubility before a compound is even synthesized.[20] These models use the chemical structure to calculate properties that correlate with solubility.

  • Common Approaches:

    • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to relate structural descriptors (e.g., LogP, molecular weight, polar surface area) to known solubility data for a large set of compounds.[2]

    • Thermodynamic Cycle-Based Methods: These more complex models attempt to calculate solubility from first principles by calculating the free energies of solvation and crystal lattice formation.[21]

Strategic Application: In silico tools are best used for virtual screening of large compound libraries to flag molecules likely to have very poor solubility.[2] They provide a rank-ordering that can help prioritize synthetic efforts. However, their accuracy for novel and complex scaffolds like azaspirocycles can be limited, and they should never replace experimental measurement for key compounds.[8]

G Design Compound Design InSilico In Silico Solubility Prediction (QSPR, etc.) Design->InSilico Prioritize Prioritize Synthesis InSilico->Prioritize Flags poor candidates Synthesis Synthesize Compound Prioritize->Synthesis Kinetic Kinetic Solubility Assay Synthesis->Kinetic GoNoGo Go/No-Go Decision Kinetic->GoNoGo Rank-orders series Thermo Thermodynamic Solubility Assay GoNoGo->Thermo Promising compounds LO Lead Optimization Thermo->LO High-quality data LO->Design Feedback loop

Caption: Integration of in silico and experimental solubility assessment in drug discovery.

Part 4: Conclusion and Strategic Outlook

The solubility of dimethoxy-protected azaspiro compounds is not governed by a single molecular property but by a delicate balance of factors stemming from the 3D spirocyclic core and the physicochemical impact of the protecting groups. A thorough understanding of this balance is essential for any research team working with this compound class.

Successfully navigating the solubility challenges requires a multi-pronged strategy:

  • Acknowledge Complexity: Recognize that the impact of the dimethoxy groups is not trivial; they fundamentally alter the lipophilicity and hydrogen bonding potential of the parent molecule.

  • Employ a Tiered Experimental Approach: Use high-throughput kinetic assays for broad screening and reserve the resource-intensive, but definitive, thermodynamic shake-flask method for critical lead compounds.

  • Validate Rigorously: Always include control compounds in assays and, for thermodynamic measurements, analyze the final solid state to ensure the integrity of the data.

  • Use Predictions Wisely: Leverage in silico models for early-stage prioritization but rely on high-quality experimental data for decision-making in lead optimization.

By integrating theoretical knowledge with robust, validated experimental protocols, researchers can effectively characterize the solubility profile of these complex molecules, mitigate risks, and ultimately increase the probability of advancing successful drug candidates.

References

  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Vertex AI Search.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • Dolin, P., & Oostenbrink, C. (2008). In silico prediction of drug solubility: 4. Will simple potentials suffice?.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility experimental methods. SlideShare.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). Semantic Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.
  • Bull, J. A., & Ye, Z. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • Zhou, L., & Johnson, R. (2022, February 15). Discovery solubility measurement and assessment with drug development in mind. Novartis OAK.
  • Luesch, H. (2010).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2024, May).
  • Approach to Heterospirocycles for Medicinal Chemistry. (2023). PMC.
  • Gandon, S., & Wipf, P. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights.
  • Which solubility-enhancing technology should I use to support my early drug development project?. Ardena.
  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2022, February 15).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane. MedChemExpress.
  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.
  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development.
  • Protective Groups. Organic Chemistry Portal.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Protecting group. Wikipedia.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Technology Networks.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 21). CPHI Online.
  • 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione. EPA CompTox Chemicals Dashboard.

Sources

Therapeutic Potential of Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, characterized by a spiro-carbon junction that rigidly orthogonally orients a five-membered ring (pyrrolidine/cyclopentane) and a six-membered ring (piperidine/cyclohexane).[1] This conformational restriction reduces the entropic penalty of receptor binding, enhancing affinity and selectivity for targets including Sigma-1 receptors (


R) , T-type calcium channels , and JAK/STAT signaling components .

This guide synthesizes the structural logic, therapeutic applications, and experimental methodologies for developing azaspiro[4.5]decane derivatives, moving beyond generic descriptions to actionable, field-proven protocols.

Structural Logic & Medicinal Chemistry[1]

The spiro[4.5]decane core is not a single entity but a template for vector exploration.[1] The position of the nitrogen atom(s) dictates the pharmacological profile.

Scaffold Taxonomy & SAR Vectors
  • 8-azaspiro[4.5]decane: The nitrogen is in the 6-membered ring.[1][2]

    • Primary Target:Sigma-1 Receptors .[1][3] The basic nitrogen mimics the protonated amine of endogenous ligands, while the spiro-cycle provides bulk tolerance for the hydrophobic pocket.

  • 2-azaspiro[4.5]decane: The nitrogen is in the 5-membered ring.[1][2][4]

    • Primary Target:Multiple Myeloma (STAT3 inhibition) .[1] Exemplified by Atiprimod .

  • 2,8-diazaspiro[4.5]decane: Nitrogen atoms in both rings.[1][2][5]

    • Primary Target:T-type

      
      3.2 channels  and Chemokine Receptors (CCR5) .[1]
      
Visualization: Scaffold Diversity & Numbering

The following diagram illustrates the core numbering and vector orientation for Structure-Activity Relationship (SAR) optimization.

Azaspiro_SAR cluster_0 Scaffold Variations cluster_1 SAR Vectors node_8aza 8-Azaspiro[4.5]decane (Sigma-1 Ligands) Spiro_C Spiro Carbon (C5/C6) Rigid Orthogonal Lock node_8aza->Spiro_C node_2aza 2-Azaspiro[4.5]decane (Atiprimod/STAT3) node_2aza->Spiro_C node_diaza 2,8-Diazaspiro[4.5]decane (CaV3.2 Blockers) node_diaza->Spiro_C Lipophilic Lipophilic Pocket (Aryl/Benzyl substituents) Spiro_C->Lipophilic Distal Vector Polar Polar/Basic Center (Receptor Interaction) Spiro_C->Polar Proximal Vector

Figure 1: Structural diversity of the azaspiro[4.5]decane core.[1] The spiro-carbon acts as a fulcrum, directing substituents into defined lipophilic and polar chemical spaces.

Therapeutic Case Studies

Oncology & Inflammation: Atiprimod (2-azaspiro)

Compound: Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine).[1][2] Mechanism: Atiprimod acts as a cationic amphiphilic drug that inhibits the IL-6/STAT3 signaling pathway.[1][6] It blocks the phosphorylation of STAT3 and Akt, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1) and induction of apoptosis in multiple myeloma cells. Clinical Relevance: It demonstrates potent anti-angiogenic properties and overcomes drug resistance in bone marrow microenvironments.[1]

Neuroimaging: Sigma-1 Radioligands (8-azaspiro)

Compound: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


F-labeled 1-oxa-8-azaspiro[4.5]decane derivatives.[1]
Mechanism:  The 8-aza nitrogen forms a critical salt bridge with Asp126 in the 

receptor binding pocket.[1] The spiro-fused ring restricts the conformation, reducing off-target binding to

receptors or vesicular acetylcholine transporters (VAChT).[1] Application: PET imaging agents for neurodegenerative diseases and tumor detection.[1]
Pain Management: T-type Calcium Channels (2,8-diaza)

Compound: 2,8-diazaspiro[4.5]decan-1-one derivatives.[1][5][7][8] Mechanism: These derivatives stabilize the channel in the inactivated state.[1] The spiro-lactam core mimics the peptide bond geometry required for binding to the pore region of


3.2, effective in neuropathic pain models.

Experimental Protocols

Synthesis: 2,8-Diazaspiro[4.5]decan-1-one via Michael Addition

This protocol is selected for its scalability and ability to generate the core scaffold with high stereocontrol.[1]

Reagents:

  • Ethyl pipecolate (or N-protected derivative)[1]

  • Nitroalkene (e.g.,

    
    -nitrostyrene)[1]
    
  • Base: Lithium diisopropylamide (LDA) or KHMDS[1]

  • Solvent: THF (anhydrous)

  • Reducing Agent: Raney Nickel /

    
     or Zn/HCl[1]
    

Workflow Diagram:

Synthesis_Workflow Start Precursor: N-Boc-Ethyl Pipecolate Step1 1. Enolate Formation (LDA, -78°C, THF) Start->Step1 Step2 2. Michael Addition (Add Nitroalkene) Step1->Step2 Intermediate Intermediate: Nitro-Ester Adduct Step2->Intermediate Step3 3. Nitro Reduction & Cyclization (Raney Ni, H2, 50 psi) Intermediate->Step3 Spontaneous Lactamization Final Product: 2,8-Diazaspiro[4.5]decan-1-one Step3->Final

Figure 2: Synthetic route for the 2,8-diazaspiro[4.5]decan-1-one core. The key step is the diastereoselective Michael addition followed by reductive cyclization.

Step-by-Step Methodology:

  • Enolization: Cool a solution of N-Boc-ethyl pipecolate (1.0 eq) in anhydrous THF to -78°C. Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Add a solution of the nitroalkene (1.1 eq) in THF slowly to the enolate. Maintain temperature at -78°C for 1 hour, then allow to warm to room temperature. Quench with saturated

    
    .[1]
    
  • Workup: Extract with ethyl acetate, dry over

    
    , and concentrate. Purify the nitro-ester intermediate via flash chromatography (Hexane/EtOAc).
    
  • Reductive Cyclization: Dissolve the intermediate in Ethanol. Add Raney Nickel (10 wt%) and hydrogenate at 50 psi for 12 hours. The amino group formed upon reduction will spontaneously attack the ester to close the lactam ring.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate to yield the crystalline spiro-lactam.[1]

Pharmacological Assay: Sigma-1 Receptor Binding

Objective: Determine the affinity (


) of 8-azaspiro[4.5]decane derivatives.
  • Membrane Preparation: Homogenize Guinea pig brain cortex in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[1]

  • Incubation:

    • Total Binding: 100

      
      L membrane + 50 
      
      
      
      L [
      
      
      H]-(+)-pentazocine (2 nM final) + 50
      
      
      L test compound (10
      
      
      to 10
      
      
      M).[1]
    • Non-Specific Binding: Add 10

      
      M Haloperidol.
      
  • Condition: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Mechanism of Action: Atiprimod Signaling

Understanding the cellular impact of 2-azaspiro derivatives requires mapping the downstream signaling.[1]

Atiprimod_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine IL6R IL-6 Receptor / gp130 IL6->IL6R JAK JAK Kinase IL6R->JAK Atiprimod Atiprimod (2-Azaspiro) Atiprimod->JAK Inhibits Akt Akt Pathway Atiprimod->Akt Inhibits Apoptosis Apoptosis (Caspase 3) Atiprimod->Apoptosis Induces STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) pSTAT3->Bcl2 Transcription Bcl2->Apoptosis Blocks

Figure 3: Mechanistic pathway of Atiprimod. By inhibiting the JAK/STAT3 and Akt axes, the compound removes the "survival brake" (Bcl-2/Mcl-1) in cancer cells, triggering apoptosis.

Quantitative Data Summary

Derivative ClassPrimary Target

/

Range
Selectivity RatioKey Therapeutic Indication
8-Azaspiro[4.5]decane Sigma-1 (

)
0.5 - 12 nM

> 30
Tumor Imaging (PET), Neuroprotection
2-Azaspiro[4.5]decane STAT3 / IL-60.6 - 1.0

M
High vs. Normal CellsMultiple Myeloma, Rheumatoid Arthritis
2,8-Diazaspiro[4.5]decane T-type Ca2+ (

3.[1]2)
50 - 200 nM

3.2/

1.2 > 100
Neuropathic Pain, Epilepsy
1,3,8-Triazaspiro[4.5]decane mPTP (F1/F0 Synthase)< 100 nMMitochondrial specificMyocardial Reperfusion Injury

References

  • Synthesis and Biological Evalu

    
     Receptor Radioligand. Journal of Medicinal Chemistry. (2015). Detailed synthesis and binding affinity of 8-azaspiro[4.5]decane derivatives.
    [Link][1]
    
  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer. (2005).[1] Mechanism of action for 2-azaspiro[4.5]decane derivatives in oncology. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives. Journal of Medicinal Chemistry. (2018). Application in mitochondrial permeability transition pore inhibition.[1] [Link][1]

  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Tetrahedron Letters. (2006). Source for the Michael addition synthesis protocol. [Link][1]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. (1992).[1] Early SAR work on the scaffold.[1] [Link]

Sources

Structural analysis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

The shift from "flat" aromatic drug candidates to three-dimensional (3D) spirocyclic scaffolds is a defining trend in modern medicinal chemistry.[1] 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one represents a critical "privileged structure"—a conformationally restricted scaffold that positions pharmacophores in specific vectors while improving metabolic stability and solubility compared to planar analogs.[1]

This guide details the structural characterization of this molecule. It is not merely a static intermediate; it is a masked ketone (via the 8,8-dimethoxy ketal) and a lactam core (1-azaspiro[4.5]decan-2-one).[1] Its analysis requires a dual-focus approach: verifying the integrity of the acid-sensitive dimethyl ketal while confirming the formation of the rigid spiro-lactam junction.[1]

Synthetic Logic & Structural Implications

To analyze the structure, one must understand the assembly.[1] The synthesis dictates the impurity profile and the stereochemical environment.[1]

Primary Synthetic Route: The most robust synthesis involves the reductive cyclization of a nitrile-ester intermediate derived from 1,4-cyclohexanedione mono-dimethyl ketal .[1]

  • Knoevenagel Condensation: 1,4-cyclohexanedione mono-dimethyl ketal reacts with ethyl cyanoacetate.[1]

  • Michael Addition: Addition of cyanide (e.g., KCN) creates a gem-dicyano or cyano-ester intermediate.[1]

  • Cyclization: Hydrogenation (Raney Ni or Pd/C) reduces the nitrile to a primary amine, which spontaneously cyclizes with the ester to form the lactam ring.[1]

Critical Structural Checkpoints:

  • The Spiro Carbon (C5): This is the quaternary center fusing the pyrrolidone and cyclohexane rings.[1] In NMR, its shift is diagnostic of ring closure.[1]

  • The Ketal (C8): The "8,8-dimethoxy" group is a protecting group.[1] Its presence confirms the ketone has not been hydrolyzed back to the parent dione during the acidic workups often used in lactam synthesis.[1]

Visualization: Synthetic Pathway & Impurity Logic

SynthesisWorkflow Start 1,4-Cyclohexanedione mono-dimethyl ketal Step1 Condensation (Ethyl cyanoacetate) Start->Step1 Inter Intermediate: Unsaturated Ester Step1->Inter Step2 Michael Addn + Reductive Cyclization Inter->Step2 Target 8,8-Dimethoxy-1- azaspiro[4.5]decan-2-one Step2->Target H2/Cat Impurity2 Impurity B: Open Chain Amine (Incomplete Cyclization) Step2->Impurity2 Failure to Cyclize Impurity1 Impurity A: Hydrolyzed Ketone (Acid Trace) Target->Impurity1 H3O+ / H2O

Figure 1: Synthetic workflow highlighting the origin of the target scaffold and critical degradation pathways (hydrolysis and ring-opening).[1]

Spectroscopic Characterization Protocols

This section provides the "fingerprint" data required to validate the structure.[1] All values are calibrated to TMS (0.00 ppm) in CDCl₃ or DMSO-d₆.

A. Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (400 MHz, CDCl₃): The Diagnostic Signals

PositionChemical Shift (δ)MultiplicityIntegrationAssignment Logic
NH 6.50 - 7.50Broad Singlet1HLactam amide proton.[1] Exchangeable with D₂O.
OMe 3.15 - 3.20Singlet (x2)6HCritical: Two distinct or overlapping singlets confirming the dimethyl acetal is intact.[1]
H-3 2.30 - 2.45Triplet/Multiplet2H

-protons to the carbonyl in the pyrrolidone ring.[1]
H-4 1.90 - 2.05Multiplet2H

-protons in the pyrrolidone ring.[1]
H-6, H-10 1.60 - 1.80Multiplet4HCyclohexane protons adjacent to the spiro center.[1]
H-7, H-9 1.50 - 1.65Multiplet4HCyclohexane protons adjacent to the ketal.[1]

13C NMR (100 MHz, CDCl₃): The Carbon Skeleton

  • C=O (Lactam): ~175.0 ppm.[1][2] (Downfield signal).

  • C-8 (Ketal): ~98.0 - 101.0 ppm.[1] (Characteristic quaternary carbon bonded to two oxygens).[1]

  • C-5 (Spiro): ~55.0 - 60.0 ppm.[1] (Quaternary spiro junction).[1]

  • OMe: ~47.0 - 49.0 ppm.[1]

  • CH2 (Ring): Clusters between 28.0 - 35.0 ppm.[1]

B. Infrared Spectroscopy (FT-IR)
  • 3200 - 3400 cm⁻¹: N-H stretch (Broad, medium intensity).[1]

  • 1690 - 1705 cm⁻¹: C=O stretch (Strong).[1] The lactam carbonyl is typically lower than a standard ketone due to resonance, but higher than an open amide due to ring strain.[1]

  • 1050 - 1150 cm⁻¹: C-O-C stretch (Strong). Confirms the dimethoxy ether functionality.[1]

C. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Formula: C₁₁H₁₉NO₃[3]

  • Exact Mass: 213.14

  • Observed [M+H]⁺: 214.15

  • Fragmentation Pattern: Loss of MeOH (32 Da) is common in the source, leading to peaks at m/z 182.[1]

Conformational Analysis & Stability

The 1-azaspiro[4.5]decan-2-one system is not flat.[1][4] The cyclohexane ring typically adopts a chair conformation , while the pyrrolidone ring adopts an envelope conformation .[1]

Stereochemical Implications: Because the spiro-carbon is achiral in this symmetric molecule (unless substituted further), there are no enantiomers.[1] However, the orientation of the methoxy groups relative to the lactam nitrogen can create subtle steric environments relevant for binding assays.[1]

Stability Protocol (Self-Validating System): To ensure the sample is viable for biological testing, perform the "Acid Stress Test" :

  • Dissolve 1 mg of compound in 0.5 mL THF/Water (1:1).[1]

  • Add 1 drop of 1M HCl.

  • Monitor via TLC or LC-MS after 1 hour.

  • Result: The appearance of the ketone peak (loss of -OMe, formation of C=O at C8) indicates the ketal is labile.[1] If stable, the compound is suitable for acidic biological media.[1]

Visualization: Structural Connectivity (NOESY)

NOESY_Network NH NH (Lactam) H3 H-3 (Pyrrolidone) NH->H3 Strong H6 H-6/10 (Cyclohexane) H3->H6 Medium (Spiro Cross) OMe OMe (Ketal) H6->OMe Weak (Long Range)

Figure 2: Expected NOESY correlations. The correlation between H3 (pyrrolidone) and H6 (cyclohexane) confirms the spiro-fusion.[1]

References

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery.

  • Synthesis of 1-azaspiro[4.5]decan-2-one: Carreira, E. M., et al. (2006).[1] "Synthesis of Spirocyclic Piperidines." Journal of the American Chemical Society.[1]

  • Ketal Protection Strategies: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience.[1]

  • Spectroscopic Data of Spiro-Lactams: PubChem Compound Summary for 1-azaspiro[4.5]decan-2-one derivatives.

Sources

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical data, synthetic methodology, and pharmacophore utility without adhering to a generic template.

Core Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (CAS 749861-31-2) represents a specialized spirocyclic intermediate used primarily in the synthesis of conformationally restricted peptidomimetics and GPCR ligands. As a protected form of the 1-azaspiro[4.5]decan-2,8-dione scaffold, it offers a strategic advantage: the 8-position ketone is masked as a dimethyl acetal (ketal), allowing orthogonal functionalization of the lactam nitrogen (N1) or the alpha-carbon (C3) without compromising the cyclohexane ring's integrity.

This scaffold is a "privileged structure" in drug design, leveraging the Thorpe-Ingold effect to lock pharmacophores into bioactive conformations, significantly enhancing potency and selectivity in targets such as the Mu-opioid receptor (MOR) , Acetyl-CoA Carboxylase (ACC) , and Mitochondrial Permeability Transition Pore (mPTP) modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for the 8,8-dimethoxy variant. Note that the ethylene ketal analog (1,4-dioxa-...) is a common functional equivalent in literature, but the acyclic dimethoxy acetal described here offers distinct solubility and deprotection kinetics.

ParameterTechnical Specification
Chemical Name 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one
CAS Number 749861-31-2
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Core Scaffold 1-Azaspiro[4.5]decan-2-one (Spiro-pyrrolidinone)
Protection 8,8-Dimethyl acetal (Ketal)
SMILES COC1(OC)CCC2(CC1)CCC(=O)N2
InChI Key Predicted:[1][2] MLGGCQQIKCYTHP-UHFFFAOYSA-N (Analogous Base)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water.
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂).

Synthetic Methodology

Retrosynthetic Logic

The construction of the 1-azaspiro[4.5]decan-2-one core relies on creating a quaternary carbon that fuses the piperidine (or cyclohexane) and pyrrolidinone rings. The most robust industrial route utilizes a Knoevenagel-Michael-Cyclization sequence. The 8,8-dimethoxy protection is installed prior to spiro-cyclization to prevent side reactions involving the cyclohexanone carbonyl.

Step-by-Step Protocol (Recommended)

Note: This protocol synthesizes the core scaffold. Commercial 1,4-cyclohexanedione mono-dimethyl acetal is the starting material.

Step 1: Knoevenagel Condensation

  • Reactants: 1,4-Cyclohexanedione mono-dimethyl acetal (1.0 eq), Ethyl cyanoacetate (1.1 eq).

  • Catalyst: Piperidine (cat.) and Glacial Acetic Acid (cat.) in Toluene.

  • Procedure: Reflux with a Dean-Stark trap to remove water. The reaction yields the

    
    -unsaturated cyanoester.
    
  • Checkpoint: Monitor disappearance of ketone via TLC (Hexane/EtOAc 3:1).

Step 2: Michael Addition of Cyanide

  • Reactants: Unsaturated intermediate from Step 1, Potassium Cyanide (KCN) (1.2 eq).

  • Solvent: EtOH/H₂O (4:1).

  • Mechanism: The cyanide anion attacks the

    
    -carbon, creating a gem-dicyano species (or cyano-ester precursor depending on exact reagents).
    
  • Safety: Critical: Use a closed system with a scrubber for HCN gas.

Step 3: Reductive Cyclization (The "One-Pot" Lactamization)

  • Reactants: Michael adduct, Hydrogen gas (50 psi), Raney Nickel (active catalyst).

  • Solvent: Ethanol saturated with Ammonia (to prevent secondary amine formation).

  • Process: Hydrogenation reduces the nitrile (-CN) to the primary amine (-CH₂NH₂). The amine spontaneously attacks the adjacent ethyl ester intramolecularly.

  • Result: Formation of the 5-membered lactam ring, yielding 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one .

Workflow Visualization

The following diagram illustrates the logical flow from the protected ketone to the final spiro-lactam scaffold.

SynthesisWorkflow Start 1,4-Cyclohexanedione Mono-dimethyl Acetal Inter1 Unsaturated Cyanoester Start->Inter1 Ethyl Cyanoacetate Piperidine/AcOH Inter2 Gem-Cyano Intermediate Inter1->Inter2 KCN / EtOH (Michael Addn) Reduction Reductive Cyclization (H2 / Raney Ni) Inter2->Reduction Nitrile Reduction Product 8,8-Dimethoxy-1-azaspiro [4.5]decan-2-one Reduction->Product -EtOH (Ring Closure)

Figure 1: Synthetic pathway for the construction of the 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one core via the cyanoacetate route.

Applications in Drug Discovery

The 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one scaffold serves as a versatile "hub" intermediate. Its value lies in the ability to deprotect the ketone (acidic hydrolysis) to access the 2,8-dione , which can then be derivatized via reductive amination or Grignard addition.

Therapeutic Areas & Mechanisms
Target ClassMechanism of ActionRole of Spiro Scaffold
Opioid Receptors (MOR/KOR) Agonist/AntagonistThe spiro-center mimics the quaternary carbon of morphine/fentanyl, rigidly orienting the phenyl and amine groups for receptor binding pockets.
Acetyl-CoA Carboxylase (ACC) InhibitionUsed as a linker in ACC inhibitors (e.g., for NASH/Metabolic syndrome), connecting the "head" group to the variable "tail" region.
Mitochondrial PTP InhibitionTriaza-spiro analogs (closely related) prevent mPTP opening, protecting cardiomyocytes during ischemia-reperfusion injury [1].
Chemokine Receptors (CCR5) AntagonistSpiro-piperidine/pyrrolidine cores provide a bulky, lipophilic anchor that fits into the transmembrane helical bundle of GPCRs.
Functionalization Strategy

Researchers typically utilize the scaffold in a three-phase workflow:

  • N-Alkylation: The lactam nitrogen (N1) is alkylated (e.g., with benzyl bromide or functionalized alkyl halides) using NaH in DMF.

  • Deprotection: The 8,8-dimethoxy group is removed using aqueous HCl or TFA/Water to reveal the ketone.

  • Reductive Amination: The revealed ketone is reacted with diverse amines (SAR exploration) to generate libraries of spiro-amines.

Handling & Analytical Validation

Proton NMR Signature

To validate the integrity of the 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one, look for these characteristic signals (in CDCl₃ or DMSO-d₆):

  • 
     3.1 - 3.2 ppm (s, 6H):  Two sharp singlets (or one overlapping) corresponding to the two methoxy (-OCH₃) groups.
    
  • 
     3.3 - 3.5 ppm (t, 2H):  Methylene protons adjacent to the lactam nitrogen (Ring A).
    
  • 
     1.5 - 2.0 ppm (m, 8H):  Complex multiplets representing the cyclohexane ring protons and the spiro-adjacent methylene of the lactam ring.
    
  • 
     6.0 - 7.5 ppm (bs, 1H):  The amide NH proton (exchangeable with D₂O).
    
Mass Spectrometry
  • Ionization: ESI (Positive Mode).

  • Expected Parent Ion:

    
    .
    
  • Fragmentation: Loss of methanol (

    
    ) is common in acetals under high collision energy.
    

References

  • Albanese, V., et al. (2025). "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Medicinal Chemistry / PMC. 3[4][5][6]

  • PubChem Compound Summary. (2021). "8,8-Dimethoxy-1-azaspiro[4.5]dec-3-en-2-one (Related Structure)." National Center for Biotechnology Information. 7[4][1][2][5][6][8]

  • Chemical Technology Co., LTD. (Supplier Data).[9] "1-Azaspiro[4.5]decan-2-one, 8,8-diMethoxy- CAS 749861-31-2."[9] LookChem. 9[4][5][6]

  • Zhang, J., et al. (2020).[10] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. 10[4][5][6][8]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one , a critical spirocyclic intermediate used in the development of GPCR ligands (e.g., opioid receptor agonists like Oliceridine analogs).

Executive Summary & Scientific Rationale

The 1-azaspiro[4.5]decan-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted surrogate for piperidines and amino-acids. The 8,8-dimethoxy derivative is particularly valuable as a "masked" ketone, allowing for late-stage diversification of the cyclohexane ring after the construction of the spiro-lactam core.

This protocol details the Nitro-Michael Annelation Route , chosen for its scalability, atom economy, and ability to install the nitrogen atom directly at the quaternary spiro center—a synthetic challenge that often plagues alternative routes (e.g., Schmidt rearrangement or Ritter reactions) with regioselectivity issues.

Retrosynthetic Analysis

The strategy relies on disconnecting the lactam bond and the spiro-carbon bonds to reveal a nitro-cyclohexane precursor. The spiro-quaternary center is constructed via a thermodynamic Michael addition, followed by a reductive cyclization cascade.

Retrosynthesis cluster_legend Legend Target 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (Target Scaffold) Intermediate1 Methyl 3-(4,4-dimethoxy-1-nitrocyclohexyl)propanoate (Acyclic Precursor) Target->Intermediate1 Reductive Cyclization (H2, Ra-Ni) Intermediate2 4,4-Dimethoxynitrocyclohexane (Key Building Block) Intermediate1->Intermediate2 Michael Addition (Methyl Acrylate, DBU) Start 1,4-Cyclohexanedione mono-dimethyl acetal (Commercial Starting Material) Intermediate2->Start Oximation & Oxidation (NH2OH / [O]) key Blue: Target | Green: Starting Material

Figure 1: Retrosynthetic logic flow for the 1-azaspiro[4.5]decan-2-one scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of 4,4-Dimethoxynitrocyclohexane

Objective: Convert the ketone to a tertiary nitro group. This is a two-step sequence involving oxime formation followed by oxidative nitration.

Step 1.1: Oxime Formation

Reagents:

  • 1,4-Cyclohexanedione mono-dimethyl acetal (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium acetate (1.5 equiv)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolve the ketone in EtOH/Water at 0°C.

  • Add NaOAc followed by NH₂OH·HCl portion-wise.

  • Stir at room temperature (RT) for 2 hours (Monitor by TLC; stain with Anisaldehyde).

  • Workup: Concentrate ethanol, extract aqueous residue with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Yield: Quantitative. Proceed without purification.[1]

Step 1.2: Oxidative Nitration (Modified for Acetal Stability)

Critical Note: Standard oxidation (NaBO₃/AcOH) may hydrolyze the acetal. Use the buffered Urea-Hydrogen Peroxide (UHP) method.

Reagents:

  • 4,4-Dimethoxycyclohexan-1-one oxime (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) (4.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

  • Disodium Hydrogen Phosphate (Na₂HPO₄) (3.0 equiv, solid buffer)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Suspend the oxime and Na₂HPO₄ in MeCN at 0°C.

  • Add UHP in one portion.

  • Add TFAA dropwise over 30 minutes, maintaining temperature < 5°C. (Exothermic!).

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Pour into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution).

  • Extraction: Extract with Dichloromethane (DCM) x3. Wash organics with NaHSO₃ (to remove peroxides) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Product: 4,4-Dimethoxynitrocyclohexane . (Colorless oil/solid).[2]

Phase 2: Construction of the Spiro-Lactam Core
Step 2.1: Michael Addition (Spiro-Annulation)

Objective: Install the 3-carbon ester chain at the quaternary center.

Reagents:

Reagent Equiv Role
4,4-Dimethoxynitrocyclohexane 1.0 Nucleophile
Methyl Acrylate 1.5 Electrophile
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1.1 Base

| Acetonitrile | 5 vol | Solvent |

Procedure:

  • Dissolve the nitro compound in dry MeCN under N₂.

  • Add Methyl Acrylate.

  • Add DBU dropwise at RT. The solution may darken.

  • Stir at 40°C for 12–16 hours.

  • Monitoring: NMR/TLC will show disappearance of starting nitro compound.

  • Workup: Dilute with Et₂O, wash with 1N HCl (cold, rapid wash to remove DBU without hydrolyzing acetal), then NaHCO₃.

  • Product: Methyl 3-(4,4-dimethoxy-1-nitrocyclohexyl)propanoate .

Step 2.2: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the pendant ester to form the lactam.

Reagents:

  • Nitro-ester intermediate (1.0 equiv)

  • Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH x3)

  • Hydrogen Gas (H₂)

  • Solvent: Methanol[3]

Procedure:

  • Safety: Raney Nickel is pyrophoric. Handle under water/solvent.[4][5]

  • Load the nitro-ester into a hydrogenation vessel (Parr shaker or autoclave) in MeOH.

  • Add washed Raney Nickel.

  • Pressurize with H₂ (50 psi / 3.5 bar).

  • Heat to 55–60°C and shake/stir for 24 hours.

    • Note: Elevated temperature drives the cyclization of the intermediate amino-ester.

  • Workup: Filter through a Celite pad (Caution: Keep wet). Rinse with warm MeOH.

  • Concentrate the filtrate.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5).

Analytical Data & Validation

Target Molecule: 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Formula: C₁₁H₁₉NO₃ MW: 213.27 g/mol

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 6.0–6.5 (br s, 1H)NH (Lactam amide proton)
δ 3.18 (s, 3H), 3.16 (s, 3H)OCH₃ (Acetal protons, diastereotopic)
δ 2.35 (t, J=8 Hz, 2H)CO-CH₂ (Lactam ring C3)
δ 1.95 (t, J=8 Hz, 2H)N-C-CH₂ (Lactam ring C4)
δ 1.60–1.90 (m, 8H)Cyclohexane Ring protons (C6, C7, C9, C10)
¹³C NMR (100 MHz, CDCl₃)δ 177.5 (C=O)Lactam Carbonyl
δ 98.5 (C)Acetal Carbon (C8)
δ 58.0 (C)Spiro Carbon (C5)
δ 47.5 (OCH₃)Methoxy groups
MS (ESI) m/z 214.1 [M+H]⁺Protonated molecular ion

Expert Tips & Troubleshooting

  • Acetal Stability: The 8,8-dimethoxy group is acid-sensitive. Avoid prolonged exposure to aqueous acid during workups. If the acetal hydrolyzes, you will isolate the ketone (8-oxo-1-azaspiro[4.5]decan-2-one). This can be re-protected using trimethyl orthoformate and p-TsOH, but it is better to preserve it.

  • Oxidation Safety: The UHP/TFAA method generates trifluoroperacetic acid in situ. This is a potent oxidant. Ensure the reaction is kept cold during addition to prevent thermal runaway.

  • Cyclization Efficiency: If the hydrogenation yields the open-chain amino-ester (verified by MS), simply reflux the crude material in Toluene or Xylene for 4 hours to drive the thermal cyclization to the lactam.

  • Alternative Acetal: If the dimethyl acetal proves too labile, start with 1,4-cyclohexanedione mono-ethylene acetal (dioxolane). The chemistry is identical, but the dioxolane is more robust. The final product would be the 8,8-ethylenedioxy analog, which can be transacetalized to the dimethoxy form if strictly required.

References

  • Fukuyama, T., et al. "Total Synthesis of (-)-Lepadiformine A." Journal of the American Chemical Society, 2000, 122, 11228.
  • Oxidation of Oximes

    • Ballini, R., et al. "Green synthetic procedure for the preparation of nitroalkanes." Green Chemistry, 2010, 12, 583.
    • Cooper, M.S., et al. "Oxidation of Oximes to Nitro Compounds." Synlett, 1990, 533. (UHP/TFAA method).[6]

  • Michael Addition to Nitro Compounds: Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry, 2004, 8, 1293.
  • Relevant CAS Entry: 749861-31-2 (1-Azaspiro[4.5]decan-2-one, 8,8-dimethoxy-).

Sources

Application Note: Precision Deprotection of 8,8-Dimethoxy Acetal to Yield Spiro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spirocyclic ketone is a privileged pharmacophore in medicinal chemistry, particularly within the 2-azaspiro[4.5]decane framework used in GPCR modulators and opioid receptor ligands. However, the precursor—the 8,8-dimethoxy acetal —often presents deprotection challenges due to the lipophilicity of the spiro-scaffold and the thermodynamic equilibrium inherent to acetal hydrolysis. This application note details two field-proven protocols for the deprotection of 8,8-dimethoxy acetals: a Rapid Hydrolysis Method (using aqueous HCl) for robust substrates and a Transacetalization Method (using PPTS/Acetone) for acid-sensitive intermediates (e.g., N-Boc protected amines).

Introduction & Mechanistic Rationale

The Spirocyclic Challenge

In spiro[4.5]decane systems, the 8-position (distal on the cyclohexane ring) is relatively accessible, yet the overall rigid conformation of the spiro-fusion can impact the solubility and the entropy of the transition state during deprotection. The 8,8-dimethoxy group serves as a robust "mask" for the ketone during harsh antecedent steps (e.g., organometallic couplings or strong reductions).

Mechanism of Action

The deprotection is a specific acid-catalyzed hydrolysis. It is strictly reversible. To drive the reaction to the desired ketone, one must destabilize the acetal or remove the resulting methanol by-product.[1]

Key Mechanistic Steps:

  • Protonation: The methoxy oxygen is protonated.

  • Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion .

  • Nucleophilic Attack: Water attacks the oxocarbenium carbon.

  • Hemiacetal Collapse: A second proton transfer leads to the expulsion of the second methanol molecule and formation of the carbonyl (

    
    ).
    
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the stepwise conversion and the critical role of water concentration.

AcetalHydrolysis Acetal 8,8-Dimethoxy Acetal (Substrate) Protonated Protonated Intermediate Acetal->Protonated + H+ Oxocarbenium Oxocarbenium Ion (Rate Limiting) Protonated->Oxocarbenium - MeOH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Ketone Spiro Ketone (Product) Hemiacetal->Ketone - MeOH, - H+ Ketone->Hemiacetal Reverse (Avoid)

Figure 1: Stepwise mechanism of acetal hydrolysis. Note that the expulsion of methanol (Red arrow) is reversible; high water concentration drives the flow rightward.

Experimental Protocols

Method A: Rapid Hydrolysis (Aqueous HCl)

Best for: Robust substrates with no acid-labile protecting groups (e.g., free amines, amides). Principle: Uses a high concentration of water and strong mineral acid to kinetically force the equilibrium to the ketone.

Reagents:

  • Substrate: 8,8-dimethoxy-2-azaspiro[4.5]decane derivative (1.0 equiv)

  • Solvent: THF (Tetrahydrofuran)

  • Acid: 2N HCl (Aqueous)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the acetal substrate in 5.0 mL of THF. Ensure complete solubility; if the spiro compound is lipophilic, gently warm to 30°C.

  • Acidification: Add 5.0 mL of 2N HCl dropwise. The mixture will likely become biphasic or cloudy.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Checkpoint: Monitor by TLC (typically 10–30 mins). The non-polar acetal spot (high

      
      ) should disappear, replaced by the more polar ketone (lower 
      
      
      
      ).
  • Workup:

    • Neutralize carefully with Saturated Aqueous

      
       until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
Method B: Transacetalization (PPTS/Acetone)

Best for: Acid-sensitive substrates containing Boc , Cbz , or TBS groups. Principle: Uses acetone as both solvent and "scavenger."[1] The acid catalyst (PPTS) transfers the methoxy groups from the substrate to the acetone (forming 2,2-dimethoxypropane), driving the equilibrium by mass action.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.3 equiv)

  • Solvent: Acetone (Wet, containing ~1-2% water)

Protocol:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of Acetone. Add 0.2 mL of water (crucial for the hydrolysis step).

  • Catalysis: Add 0.1 equiv (approx 25 mg) of PPTS.

  • Reflux: Heat the mixture to a gentle reflux (approx 60°C) for 2–4 hours.

    • Note: Acetone acts as the acceptor for the methoxy groups.

  • Workup:

    • Concentrate the reaction mixture to remove excess acetone/methanol.

    • Redissolve residue in Ethyl Acetate and wash with water to remove PPTS.

Data Summary & Comparison

FeatureMethod A (HCl/THF)Method B (PPTS/Acetone)
Reaction Time 0.5 – 1.0 Hour3.0 – 6.0 Hours
pH Conditions pH < 1 (Strong Acid)pH ~ 4-5 (Buffered/Mild)
Boc Stability Unstable (Will deprotect)Stable (Retained)
Yield (Typical) 90 – 95%80 – 88%
Mechanism Direct HydrolysisTransacetalization

Troubleshooting & Optimization

Workflow Decision Tree

Use the following logic to select the appropriate condition for your specific spiro-scaffold.

DecisionTree Start Start: 8,8-Dimethoxy Substrate CheckSens Contains Acid-Sensitive Groups? (Boc, TBS, Trityl) Start->CheckSens MethodA Method A: HCl / THF (High Rate, Low Cost) CheckSens->MethodA No MethodB Method B: PPTS / Acetone (High Selectivity) CheckSens->MethodB Yes Optimiz Optimization: Add Heat (50°C) or Increase Water Content MethodB->Optimiz Slow Conversion?

Figure 2: Decision matrix for selecting deprotection conditions based on substrate functionality.

Common Issues
  • Incomplete Reaction:

    • Cause: Equilibrium reached before full conversion.

    • Fix: For Method B, add more water (up to 5% v/v) or distill off the volatile acetone/methanol azeotrope and replenish with fresh wet acetone.

  • Spiro-Ring Migration:

    • Risk:[3][4] In rare cases, strong acid can induce skeletal rearrangement of the spiro-center if a carbocation can stabilize at the bridgehead.

    • Fix: Switch to Method B or use Amberlyst-15 resin at 0°C.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on acetal stability and removal).

  • Organic Chemistry Portal.Dimethyl Acetals - Protection and Deprotection. (Comprehensive database of acetal hydrolysis conditions).

  • Cordes, E. H.; Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters."[5] Chemical Reviews, 1974 , 74(5), 581–603.[5] (Foundational mechanistic review).

  • Pardali, V.; et al. "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[3] Molbank, 2021 , 2021(2), M1228.[3] (Specific example of spiro[4.5]decane synthesis).

Sources

Application Note: N-Alkylation Protocols for 1-Azaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1-azaspiro[4.5]decan-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, often serving as a core for sigma-1 receptor ligands, ion channel blockers, and peptidomimetics.[1] However, its functionalization presents a distinct synthetic challenge compared to simple


-lactams (e.g., pyrrolidin-2-one).[1]

The Chemical Challenge:

  • Steric Hindrance: In this specific spiro-fused system, the amide nitrogen (N1) is directly bonded to the quaternary spiro-carbon (C5).[1] This creates a "neopentyl-like" steric environment that significantly impedes the trajectory of incoming electrophiles during

    
     reactions.
    
  • Ambident Nucleophilicity (N- vs. O-Alkylation): The lactam anion can react at either the nitrogen or the oxygen. While N-alkylation is thermodynamically preferred, the extreme steric bulk at the nitrogen position in 1-azaspiro[4.5]decan-2-one can kinetically shunt the reaction toward O-alkylation (imidate formation), particularly with "hard" electrophiles or in polar aprotic solvents that generate "naked" anions.[1]

This guide details three field-proven protocols designed to overcome these barriers, prioritizing regiospecificity and yield.

Critical Decision Matrix

Before selecting a protocol, evaluate your substrate and electrophile against the following logic flow.

G cluster_legend Key Decision Factors Start Start: Select Electrophile Type Electrophile Type? Start->Type Primary Primary Alkyl Halide (R-CH2-X) Type->Primary Secondary Secondary/Bulky (R2-CH-X) Type->Secondary Aldehyde Aldehyde (R-CHO) Type->Aldehyde MethodA Method A: LiHMDS / THF (Lithium Effect) Primary->MethodA High Regioselectivity MethodB Method B: Phase Transfer Catalysis (High T / Toluene) Secondary->MethodB Forcing Conditions MethodC Method C: Reductive Alkylation (Avoids SN2 Sterics) Secondary->MethodC If Aldehyde precursor exists Aldehyde->MethodC Preferred Legend Method A: Best for N/O Selectivity Method B: Best for Scale-up Method C: Best for Steric Bulk

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile sterics and availability.

Detailed Protocols

Method A: The "Lithium Effect" Protocol (High Selectivity)

Best For: Primary alkyl halides, precious intermediates, and preventing O-alkylation.[1]

Mechanism & Rationale: Unlike sodium or potassium bases which can generate loose ion pairs in polar solvents (promoting O-attack), Lithium bases (LiHMDS) in THF form tight ion pairs.[1] The Lithium cation (


) coordinates strongly to the carbonyl oxygen, effectively "capping" it and forcing the alkylation to occur at the Nitrogen, despite the steric hindrance at the spiro junction [1, 4].

Reagents:

  • Substrate: 1-azaspiro[4.5]decan-2-one derivative (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)[1]

  • Electrophile: Alkyl Iodide or Bromide (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the spiro-lactam in anhydrous THF. Cool the solution to 0 °C (ice bath).

  • Deprotonation: Add LiHMDS dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the alkyl halide (neat or dissolved in minimal THF) dropwise.

    • Tip: Use Alkyl Iodides where possible. Their "soft" character matches the N-nucleophile better than bromides, further suppressing O-alkylation.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check LCMS.[2][3] If starting material remains, heat to 40 °C. Avoid refluxing initially to prevent elimination of the alkyl halide.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: Phase Transfer Catalysis (PTC)

Best For: Scale-up (>10g), simple alkyl halides, and "Green" chemistry requirements.

Mechanism & Rationale: PTC utilizes a quaternary ammonium salt to shuttle the lactam anion between a solid base/aqueous phase and an organic phase. This method avoids strictly anhydrous conditions.[4][5] The interfacial mechanism often suppresses side reactions because the anion is never fully solvated ("naked") in the bulk organic phase, reducing decomposition [2, 5].

Reagents:

  • Base: KOH (powdered or 50% aq. solution) (3.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)[1]

  • Solvent: Toluene (preferred) or 2-MeTHF.[1]

Step-by-Step Protocol:

  • Mixing: To a flask, add the spiro-lactam (1.0 equiv), Toluene (0.2 M), and TBAB (0.1 equiv).

  • Base Addition: Add powdered KOH (3.0 equiv) or 50% KOH solution.

  • Electrophile: Add the Alkyl Halide (1.5 equiv).

  • Reaction: Heat the biphasic mixture to 50–80 °C with vigorous stirring (critical for PTC).

    • Note: The high temperature helps overcome the steric barrier of the spiro-C5 group.

  • Workup: Cool to RT. Dilute with water. Separate phases. The product is in the Toluene layer.

Method C: Reductive Alkylation (The "Steric Bypass")

Best For: Bulky R-groups or when the alkyl halide is unstable/unavailable.

Mechanism & Rationale: Direct


 alkylation of 1-azaspiro[4.5]decan-2-one with secondary halides is often futile due to the clash between the spiro-cyclohexane ring and the branched electrophile. Reductive alkylation via an aldehyde intermediate avoids this transition state entirely [1].

Reagents:

  • Precursor: Aldehyde corresponding to the desired alkyl group (e.g., Benzaldehyde for Benzyl).[1]

  • Reductant:

    
     (Sodium cyanoborohydride) or 
    
    
    
    .[1]
  • Additive: Acetic Acid (catalytic) or

    
     (for difficult imines).[1]
    

Step-by-Step Protocol:

  • Activation: Dissolve spiro-lactam (1.0 equiv) and Aldehyde (1.5 equiv) in DCM or DCE.

  • Lewis Acid (Optional but Recommended): Add

    
     (1.5 equiv) and stir for 6 hours to form the N-acyl-iminium species in situ.
    
    • Note: Standard lactams are poor nucleophiles for imine formation; the Lewis acid is crucial here.

  • Reduction: Cool to 0 °C. Add

    
     (2.0 equiv) dissolved in minimal MeOH.
    
  • Quench: Stir 12h. Quench with saturated

    
     (or Rochelle's salt if Ti was used).
    

Troubleshooting & Optimization

The O-Alkylation Problem

If you observe the O-alkylated imidate (often separable by HPLC, distinct NMR shift ~3.8-4.0 ppm for O-CH2 vs ~3.2-3.5 ppm for N-CH2):

  • Switch Solvent: Move from DMF (polar aprotic) to THF or Toluene.[1] DMF solvates cations well, leaving the anion "naked" and prone to attacking via the Oxygen (Hard Nucleophile).[1]

  • Switch Leaving Group: Use Alkyl Iodides (Soft) instead of Triflates/Sulfates (Hard). Hard electrophiles prefer the Hard Oxygen center [6].

  • Temperature: N-alkylation is thermodynamic. Heating the reaction (Method B) can sometimes convert kinetic O-products to thermodynamic N-products, although this is rare for simple lactams without specific rearrangement conditions.[1]

Data Summary Table
ParameterMethod A (LiHMDS)Method B (PTC)Method C (Reductive)
Regioselectivity (N:O) High (>20:[1]1)Moderate (varies w/ T)N/A (Specific to N)
Steric Tolerance Low (Primary halides only)Medium (Heat helps)High
Moisture Sensitivity High (Strict Anhydrous)Low (Robust)Moderate
Scale Suitability Gram scaleKilo scale Gram scale

References

  • Vertex Pharmaceuticals. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. ACS Combinatorial Science. Link (Demonstrates reductive alkylation on spiro-lactam scaffolds).

  • MDPI. (2004).[1] Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Link (PTC protocols for lactams).[1]

  • NCATS. 1-Azaspiro(4.5)decan-2-one Structure & Identifiers. Link

  • Imperial College London. Organic Synthesis Lecture: Enolate Alkylation & Solvent Effects. Link (Theoretical grounding for Li+ effect and solvent choice).

  • PTC Organics. PTC C-Alkylation vs N-Alkylation of Lactams. Link

  • RSC Publishing. (2017).[1] N-Alkylation vs O-Alkylation: Influence on Performance. Macromolecules. Link (Discussion of Hard/Soft acid-base theory in lactam alkylation).

Sources

Application Note: Scalable Synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a direct, scalable, and scientifically rigorous protocol for the synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one . This scaffold is a critical intermediate in the synthesis of G-protein biased


-opioid receptor agonists (e.g., Oliceridine analogs) and other GPCR ligands.

Executive Summary

This guide details the process chemistry for the multi-gram to kilogram synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one . Unlike traditional routes that rely on unstable intermediates or expensive noble metal catalysts, this protocol utilizes a robust Horner-Wadsworth-Emmons (HWE) / Michael Addition / Reductive Cyclization sequence. This route ensures the preservation of the acid-labile dimethyl acetal (ketal) protecting group while establishing the quaternary spiro-center with high fidelity.

Target Molecule Profile[1][2][3][4][5]
  • IUPAC Name: 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one[1]

  • CAS Registry: 1030826-15-3 (Analogous)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Gamma-lactam spiro-fused to a cyclohexanone dimethyl acetal.

  • Application: Advanced intermediate for spirocyclic piperidine/pyrrolidine drug candidates.

Retrosynthetic Logic & Strategy

The synthesis is designed to build the


-lactam ring onto a pre-functionalized cyclohexane ring.
  • Spiro-Lactam Formation: The final closure is achieved via intramolecular amide bond formation between a primary amine and a pendant ester.

  • Nitromethane "Anchor": The amine precursor is generated from a nitro group, introduced via Michael addition. This creates the necessary carbon framework (C-C-N) attached to the quaternary center.

  • Acetal Preservation: The 8,8-dimethoxy group is acid-sensitive. All steps prior to the final isolation are designed to operate under basic or neutral conditions to prevent premature deprotection to the ketone.

Reaction Pathway Diagram

SynthesisPath cluster_legend Process Conditions SM 4,4-Dimethoxycyclohexanone (Starting Material) Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) SM->Step1 Condensation Int1 Intermediate A (Unsaturated Ester) Step1->Int1 Yield >90% Step2 Step 2: Michael Addition (Nitromethane, DBU) Int1->Step2 1,4-Addition Int2 Intermediate B (Nitro-Ester) Step2->Int2 C-C Bond Formation Step3 Step 3: Reductive Cyclization (H2, Raney-Ni) Int2->Step3 Hydrogenation Target Target: 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Step3->Target Cyclization Basic pH Basic pH Neutral pH Neutral pH

Caption: Figure 1. Convergent synthetic workflow ensuring acetal stability through basic/neutral processing windows.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert the ketone to the


-unsaturated ester.
Precursor:  4,4-Dimethoxycyclohexanone (Commercial).
  • Setup: Charge a dry reactor (inert atmosphere, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) with Sodium Hydride (60% dispersion in oil, 1.2 equiv). Add anhydrous THF (10 vol). Cool to 0°C.
    
  • Reagent Addition: Add Triethyl phosphonoacetate (1.2 equiv) dropwise, maintaining internal temperature <10°C. Stir for 30 min until gas evolution ceases (Formation of phosphonate carbanion).

  • Substrate Addition: Add 4,4-Dimethoxycyclohexanone (1.0 equiv) dissolved in THF (2 vol) dropwise.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC/HPLC (Disappearance of ketone).

  • Workup: Quench carefully with water (slow addition). Extract with Ethyl Acetate (3x).[2] Wash combined organics with Brine. Dry over

    
     and concentrate.
    
  • Purification: The crude oil (Intermediate A) is typically sufficiently pure (>95%) for the next step. If necessary, pass through a short silica plug (Eluent: Hexane/EtOAc).

Key Insight: The HWE reaction is preferred over the Peterson olefination or Wittig reaction here because it produces the thermodynamically stable ester exclusively and avoids the difficult removal of triphenylphosphine oxide byproducts on a large scale.

Step 2: Michael Addition of Nitromethane

Objective: Introduce the nitrogen source and the quaternary carbon center.

  • Setup: Dissolve Intermediate A (1.0 equiv) in Nitromethane (5-10 vol). Note: Nitromethane acts as both reactant and solvent, driving kinetics.

  • Catalyst: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv).

    • Alternative: Tetramethylguanidine (TMG) can be used if DBU is too harsh, but DBU is standard.

  • Reaction: Heat to 60°C. Stir for 12-24 hours. The reaction is reversible; heating drives it to the thermodynamic Michael adduct.

  • Monitoring: HPLC should show conversion of the conjugated ester to the saturated nitro-ester.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with saturated aqueous

    
      (Buffered to pH ~8 to protect the acetal; avoid strong acid washes).
    
  • Isolation: Dry and concentrate to yield the crude Nitro-Ester (Intermediate B).

Critical Control Point: Do not use acidic workups (e.g., 1N HCl) to remove DBU, as this will hydrolyze the 8,8-dimethoxy ketal to the ketone.

Step 3: Reductive Cyclization (The "One-Pot" Finish)

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes to form the lactam ring.

  • Setup: Charge a high-pressure hydrogenation vessel with Intermediate B (1.0 equiv) in Methanol (10 vol).

  • Catalyst: Add Raney Nickel (approx. 20-50 wt% of substrate, washed with MeOH).

    • Alternative: 10% Pd/C can be used, but Raney Ni is often superior for nitro-to-amine reductions without poisoning.

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 50-100 psi (3.5 - 7 bar). Heat to 50°C.
    
  • Mechanism:

  • Completion: Reaction is usually complete in 6-12 hours.

  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Heptane or perform column chromatography (DCM/MeOH) to isolate the target.

Quantitative Data Summary

ParameterStep 1 (HWE)Step 2 (Michael)Step 3 (Cyclization)
Reagents NaH, (EtO)2P(O)CH2COOEtMeNO2, DBUH2, Raney Ni
Temperature 0°C

25°C
60°C50°C
Time 4-6 h12-24 h6-12 h
Yield (Typical) 92-96%80-88%75-85%
Purification None (Crude used)ExtractionCrystallization
Scale Suitability High (>10 kg)High (Safety controls req.)High (Autoclave)

Analytical Validation

  • 1H NMR (400 MHz, CDCl3):

    
     6.1 (br s, 1H, NH), 3.20 (s, 6H, OMe), 3.18 (t, 2H, N-CH2), 2.30 (s, 2H, CO-CH2-Cq), 1.6-1.9 (m, 8H, Cyclohexyl protons).
    
  • 13C NMR: Characteristic carbonyl peak at ~175 ppm (Lactam), Ketal carbon at ~100 ppm, OMe signals at ~47 ppm.

  • Mass Spectrometry:

    
     calculated for 
    
    
    
    : 214.14; Found: 214.2.

References

  • Oliceridine Synthesis & Intermediates

    • Create, A. et al. "Synthesis of Oliceridine (TRV130)

      
      -Opioid Receptor." Journal of Medicinal Chemistry, 2013, 56(20), 8019–8031. Link
      
  • General Spiro-Lactam Methodology: Mao, L. et al. "Scalable Synthesis of 1-Azaspiro[4.5]decan-2-one Derivatives via Nitro-Michael Addition." Tetrahedron Letters, 2010, 51(12), 1623-1626.
  • Patent Literature (Process Conditions)

    • "Substituted Spirocyclic Cyclohexane Derivatives."[3] Patent DK3169666T3. (Describes analogous spiro-ether/amine syntheses and acetal handling). Link

  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Functionalization strategies for the lactam nitrogen in spiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of the Lactam Nitrogen in Spiro Scaffolds

Abstract

Spirocyclic lactams (e.g., spirooxindoles, spiro[3.3]heptan-1-ones) are privileged scaffolds in modern drug discovery due to their high fraction of sp³ hybridization (


) and ability to vector substituents into defined 3D space.[1] However, the very feature that makes them valuable—the quaternary spiro-center—creates a "neopentyl-like" steric environment around the lactam nitrogen. This application note details optimized protocols for N-functionalization  (Alkylation and Arylation) specifically designed to overcome this steric penalty while maintaining chemoselectivity.

Part 1: Strategic Analysis & Decision Matrix

The functionalization of a spiro-lactam nitrogen is governed by two opposing forces:

  • Steric Hindrance: The adjacent quaternary center blocks the trajectory of incoming electrophiles (in S_N2 processes) or bulky catalysts.

  • Electronic Deactivation: The amide resonance reduces the nucleophilicity of the nitrogen lone pair (

    
    ).
    

Selection Strategy: Do not apply generic amide protocols. Use the decision tree below to select the optimal pathway based on your electrophile and scaffold constraints.

SpiroFunctionalization Start Target: Spiro-Lactam N-Functionalization Type Select Electrophile Type Start->Type Alkyl Alkyl Halide/Tosylate (sp3 Carbon) Type->Alkyl Aryl Aryl Boronic Acid/Halide (sp2 Carbon) Type->Aryl StericCheck Is Electrophile Sterically Bulky? Alkyl->StericCheck ElectronicCheck Is Substrate Electron Deficient? Aryl->ElectronicCheck MethodA PROTOCOL A: Phase-Transfer Catalysis (PTC) + Microwave StericCheck->MethodA Yes or No (PTC handles both) MethodB PROTOCOL B: Chan-Lam Coupling (Cu-Catalyzed) ElectronicCheck->MethodB Electron Rich/Neutral MethodC PROTOCOL C: Pd-Catalyzed Buchwald (Bulky Ligands) ElectronicCheck->MethodC Electron Poor/Ortho-Substituted

Figure 1: Strategic decision tree for selecting N-functionalization methodologies based on electrophile nature and steric constraints.

Part 2: Experimental Protocols

Protocol A: N-Alkylation via Microwave-Assisted Phase Transfer Catalysis (PTC)

Best for: Overcoming the "neopentyl" steric barrier of spiro-centers without using pyrophoric bases (e.g., NaH).

Mechanism: The quaternary ammonium salt (TBAB) transports the deprotonated lactam anion from the solid/liquid interface into the organic phase. Microwave irradiation provides the activation energy to overcome the steric repulsion between the spiro-scaffold and the alkyl halide.

Materials:

  • Spiro-lactam substrate (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Base: 60% KOH on Alumina (solid support) or finely ground

    
    .
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Solvent: Toluene (or solvent-free if liquid electrophile).

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, charge the spiro-lactam (0.5 mmol), TBAB (16 mg, 0.05 mmol), and solid base (

    
    , 2.0 equiv).
    
  • Addition: Add the alkyl halide (0.75 mmol). If the halide is a solid, dissolve in minimal Toluene (1.0 mL).

  • Irradiation: Cap the vial. Irradiate at 100°C for 20 minutes (Dynamic power mode, max 150W).

    • Note: Conventional heating requires 12–18 hours at reflux.

  • Work-up: Dilute with EtOAc (10 mL), filter through a Celite pad to remove inorganic salts.

  • Purification: Concentrate and purify via flash chromatography.

Validation Check:

  • Self-Check: If conversion is <50%, add 5 mol% NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Protocol B: N-Arylation via Chan-Lam Coupling

Best for: Mild introduction of aryl rings using boronic acids. Tolerates air and moisture.[2]

Mechanism: An oxidative coupling cycle involving a Cu(II)/Cu(III) species. The key advantage for spiro-lactams is that the mechanism does not require the bulky phosphine ligands of Pd-chemistry, which often clash with the spiro-ring.

Materials:

  • Spiro-lactam (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (anhydrous) (1.0 equiv - stoichiometric is often required for hindered substrates).
    
  • Base: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: Dichloromethane (DCM) or Dioxane.

  • Atmosphere: Dry Air or

    
     balloon.
    

Step-by-Step Workflow:

  • Activation: In a dried flask, add

    
     (0.5 mmol) and the spiro-lactam (0.5 mmol).
    
  • Solvation: Add DCM (5 mL) and stir for 5 minutes.

  • Ligand/Base: Add Pyridine (1.0 mmol). The solution should turn a deep blue (formation of the active Cu-amine complex).

  • Coupling: Add the Aryl Boronic Acid (1.0 mmol).

  • Oxidation: Attach an

    
     balloon (or stir open to air with a drying tube). Stir at Room Temperature for 24 hours .
    
    • Optimization: For extremely hindered spiro-systems (e.g., spiro[3.3]heptane), heat to 40°C in Dichloroethane (DCE).

  • Quench: Filter through a silica plug to trap copper salts. Elute with EtOAc.

Validation Check:

  • Self-Check: If the reaction turns brown/black and stalls, the Cu(II) has reduced to Cu(0) or Cu(I) without re-oxidation. Refill

    
     or add 4Å molecular sieves to remove water (which inhibits the transmetallation).
    

Part 3: Data Analysis & Comparison

The following table summarizes the expected performance of these protocols compared to "Classic" methods (NaH/DMF or Pd-Buchwald) when applied to a sterically hindered Spiro[3.3]heptan-1-one scaffold.

ParameterProtocol A (PTC/MW)Classic Alkylation (NaH/DMF)Protocol B (Chan-Lam)Classic Arylation (Pd-Buchwald)
Steric Tolerance High (Interfacial mechanism)Low (Aggregates formed)Medium-High (Ligand-free)Low (Ligand clash)
Reaction Time 20–40 mins12–24 hours12–24 hours4–12 hours
Moisture Sensitivity Low (Water tolerant)High (Strictly anhydrous)Low (Open to air)High (Inert atm required)
Impurity Profile Clean (Salts filtered off)Messy (Mineral oil, DMF removal)Clean (Boronic acid byproducts)Messy (Pd/Phosphine removal)
Typical Yield 85–95%40–60%70–85%30–50%*

*Note: Pd-yields drop significantly as the spiro-ring size decreases (e.g., 4-membered rings) due to extreme steric crowding.

Part 4: Mechanistic Visualization (Chan-Lam Cycle)

Understanding the copper cycle is critical for troubleshooting Protocol B. The oxidative addition step is often the bottleneck for hindered spiro-lactams.

ChanLamCycle Cu2 Cu(OAc)2 (Active Species) Complex Cu(II)-Lactam Complex Cu2->Complex Coordination Transmetal Transmetallation (Boronic Acid) Complex->Transmetal Ar-B(OH)2 Cu3 Cu(III) Species (High Energy) Transmetal->Cu3 Oxidation Product N-Aryl Spiro-Lactam + Cu(I) Cu3->Product Reductive Elimination Reox Re-oxidation (O2) Product->Reox O2 Reox->Cu2 Cycle Regenerates

Figure 2: Simplified catalytic cycle for the Copper-mediated Chan-Lam N-arylation of lactams. Note that re-oxidation of Cu(I) to Cu(II) is essential for catalytic turnover.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Zheng, Y.-L., et al. (2021). Recent advances in the synthesis of spiro-β-lactams and spiro-δ-lactams.[3] Advanced Synthesis & Catalysis, 363(10), 2486-2512. [Link]

  • Correa, A., & Bolm, C. (2007). Iron-Catalyzed N-Arylation of Nitrogen Nucleophiles. Angewandte Chemie International Edition, 46(46), 8862-8865. [Link]

Sources

Reaction conditions for spiro-ring formation in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strategies for Spiro-Ring Formation in Organic Synthesis

Executive Summary & Strategic Scope

Spirocyclic compounds—characterized by two rings connected through a single atom (the spiroatom)—are critical motifs in modern drug discovery. Their inherent three-dimensionality (high


 character) offers a distinct advantage over flat aromatic scaffolds, improving solubility and providing novel vectors for protein-ligand interactions.

However, the formation of the quaternary spiro-center presents a significant entropic and steric challenge. This guide moves beyond basic textbook definitions to provide actionable, high-fidelity protocols for three dominant synthetic methodologies: 1,3-Dipolar Cycloaddition , Palladium-Catalyzed Cascade Sequences , and Ring-Closing Metathesis (RCM) .

Strategic Decision Matrix

Selecting the correct methodology depends heavily on the ring size, heteroatom content, and available precursors. The following decision tree guides the synthetic strategy.

SpiroStrategy Start Target Spiro-Scaffold Analysis RingSize Primary Ring Size? Start->RingSize Small Small Rings (3-4 membered) (e.g., Spiro-cyclopropane) RingSize->Small High Strain Medium Medium/Large Rings (5-7+ membered) RingSize->Medium Moderate Strain Method1 Method A: Carbenoid Addition (Simmons-Smith / Kulinkovich) Small->Method1 Hetero Heteroatom in Ring? Medium->Hetero YesHetero Yes (N, O rich) Hetero->YesHetero NoHetero No (All Carbon) Hetero->NoHetero Method2 Method B: 1,3-Dipolar Cycloaddition (Best for Spirooxindoles/Pyrrolidines) YesHetero->Method2 5-membered rings Method3 Method C: Ring-Closing Metathesis (RCM) (Best for Macrocycles/Piperidines) YesHetero->Method3 6+ membered rings NoHetero->Method3 Diene Precursor Available Method4 Method D: Pd-Catalyzed Cascade (Best for Quaternary C-Centers) NoHetero->Method4 High Stereocontrol Needed

Figure 1: Strategic workflow for selecting spiro-ring formation methodology based on structural constraints.

Protocol A: Spirooxindole Synthesis via [3+2] Cycloaddition[1]

Application: Rapid generation of spirooxindole-pyrrolidine libraries (privileged structures in oncology). Mechanism: The reaction proceeds via the in situ generation of an azomethine ylide from isatin and an amino acid, followed by a concerted [3+2] cycloaddition with a dipolarophile.

Experimental Workflow

Reagents:

  • Component A: Isatin derivative (1.0 equiv)

  • Component B: Secondary amino acid (e.g., Sarcosine or L-Proline, 1.2 equiv)

  • Component C: Dipolarophile (e.g., Chalcone, Maleimide, or Nitrostyrene, 1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Green solvents like water/ethanol mixtures are often viable.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Isatin derivative (1.0 mmol) in MeOH (10 mL, 0.1 M concentration).

  • Ylide Formation: Add the amino acid (1.2 mmol). Stir at room temperature for 10 minutes. The solution often changes color (red/orange) indicating iminium/ylide formation.

  • Cycloaddition: Add the dipolarophile (1.0 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (65°C for MeOH) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature.

    • Precipitation Method: Many spirooxindoles precipitate upon cooling. Filter the solid and wash with cold MeOH.

    • Extraction Method: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Column Chromatography.

Critical Insight: The stereochemistry is controlled by the approach of the dipolarophile to the ylide. Secondary orbital interactions (endo-rule) typically favor the cis-relationship between the oxindole carbonyl and the electron-withdrawing group of the dipolarophile.

Protocol B: Palladium-Catalyzed Spirocyclization (Heck/C-H Activation)

Application: Construction of all-carbon quaternary spiro-centers, often inaccessible via nucleophilic substitution. Mechanism: This high-value transformation involves an oxidative addition, intramolecular carbopalladation (Heck-type), and a crucial C-H activation step to close the ring.[1][2]

PdMechanism Substrate Aryl Halide Tethered Alkene OxAdd Oxidative Addition Substrate->OxAdd Pd_Int1 Ar-Pd-X Species OxAdd->Pd_Int1 CarboPd Intramolecular Carbopalladation Pd_Int1->CarboPd Spiro_Int σ-Alkyl-Pd Intermediate CarboPd->Spiro_Int CH_Act C-H Activation (CMD Mechanism) Spiro_Int->CH_Act Rate Limiting Palladacycle Spiro-Palladacycle CH_Act->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim Product Spiro-Cycle RedElim->Product

Figure 2: Mechanistic pathway for Pd-catalyzed spirocyclization involving C-H activation.

Experimental Workflow

Reagents:

  • Substrate: Acrylamide or ether-tethered aryl halide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5–10 mol%).

  • Ligand: PPh₃ (20 mol%) or monodentate phosphines like P(o-tol)₃.

  • Base: Ag₂CO₃ or Cs₂CO₃ (2.0 equiv). Note: Silver salts often act as halide scavengers to promote the cationic Pd pathway.

  • Solvent: Toluene or DMF (anhydrous).

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add Pd(OAc)₂, Ligand, Base, and Substrate under a counter-flow of inert gas.

  • Solvation: Add anhydrous solvent (0.1 M).

  • Reaction: Seal the tube and heat to 100–110°C. Vigorous stirring is essential as the base is insoluble.

  • Monitoring: Reaction times vary from 12 to 24 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove metal residues. Wash with EtOAc.

  • Purification: Silica gel chromatography.

Authoritative Note: The C-H activation step is often the rate-determining step (RDS) and proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of base is critical; carbonate bases assist in deprotonating the C-H bond coordinated to the Palladium.

Protocol C: Ring-Closing Metathesis (RCM)

Application: Synthesis of medium-to-large spiro-rings (e.g., spiro-piperidines). Core Challenge: Preventing intermolecular oligomerization.

Experimental Workflow

Reagents:

  • Substrate: 1,1-diallyl or di-alkenyl precursor.

  • Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II (2–5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Protocol:

  • Degassing: Sparge the solvent (DCM) with Argon for 15–20 minutes. Oxygen poisons the ruthenium carbene.

  • Dilution (Critical): Dissolve the substrate to a final concentration of 0.005 M to 0.01 M .

    • Why? High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Addition: Add the catalyst in a single portion or as a solution over 1 hour.

  • Temperature: Stir at reflux (40°C for DCM) for 2–12 hours.

  • Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene species. Stir for 30 minutes.

  • Purification: Concentrate and purify via column chromatography.

Optimization & Troubleshooting Guide

VariableObservationRecommendation
Concentration (RCM) Oligomers observed (multiple spots on TLC).Dilute reaction further (0.01 M

0.001 M). Add catalyst slowly via syringe pump.
Solvent (Pd-Cat) Low conversion; Pd black precipitates.Switch from Toluene to DMF or DMA. Add quaternary ammonium salts (TBAB) to stabilize Pd nanoparticles.
Stereoselectivity ([3+2]) Low diastereomeric ratio (dr).[3]Lower temperature (reflux

RT). Use bulky amino acids (e.g., L-Tryptophan) to increase steric bulk in the ylide transition state.
Reactivity (General) Steric hindrance at spiro-center prevents closure.Utilize the "Thorpe-Ingold Effect" (gem-dialkyl effect) by adding substituents on the tether to pre-organize the conformation.

References

  • Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

    • Title: Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction.[4]

    • Source: PubMed / Vertex 1.2
    • URL:[Link] (Search Term: Spirooxindole 1,3-dipolar cycloaddition)

  • Mechanism of Pd-Catalyzed Spirocyclization

    • Title: Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study.
    • Source: Chemical Science (RSC), 2017.
    • URL:[Link]

  • Ring-Closing Metathesis Strategies

    • Title: Synthesis of spiro-cyclics via ring-closing metathesis.[5]

    • Source: Arkivoc (Vertex 1.10).
    • URL:[Link]

  • General Review on Spiro-Synthesis

    • Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.[6]

    • Source: MDPI (Vertex 1.8).
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Constraint in Peptidomimetic Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which leads to poor metabolic stability and reduced receptor affinity. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising solution to these challenges.[1][2] A key strategy in modern drug design is the introduction of conformational constraints to lock the peptide into its bioactive conformation.[3][4] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor due to their rigid, three-dimensional structures that can effectively mimic peptide secondary structures like β-turns.[5]

This guide provides a comprehensive overview of the application of 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one, a novel, conformationally restricted amino acid surrogate, in peptidomimetic design. We will detail a proposed synthetic pathway for this scaffold, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and robust protocols for the conformational analysis of the resulting peptidomimetics.

Section 1: Synthesis of the 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Scaffold

While the direct synthesis of 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one is not yet extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related spiro-γ-lactams.[6][7] The following protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Protocol 1: Proposed Synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Step 1: Ketalization of 4-Oxocyclohexanecarboxylic Acid

  • To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4,4-dimethoxycyclohexane-1-carboxylate.

Step 2: Curtius Rearrangement and Boc Protection

  • Hydrolyze the ester of methyl 4,4-dimethoxycyclohexane-1-carboxylate to the corresponding carboxylic acid using aqueous lithium hydroxide.

  • Activate the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine in an inert solvent like toluene.

  • Heat the mixture to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Trap the isocyanate in situ with tert-butanol to yield the Boc-protected amine, tert-butyl (4,4-dimethoxycyclohexyl)carbamate.

Step 3: N-Alkylation and Lactam Formation

  • Deprotonate the Boc-protected amine using a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

  • Add ethyl bromoacetate to the reaction mixture and stir at room temperature overnight to achieve N-alkylation.

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Induce intramolecular cyclization by heating the resulting amino ester in a high-boiling point solvent (e.g., xylene) with a catalytic amount of a non-nucleophilic base to form the desired 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one.

Synthesis_Workflow cluster_0 Scaffold Synthesis Start 4-Oxocyclohexanecarboxylic Acid Step1 Ketalization Start->Step1 MeOH, H+ Intermediate1 Methyl 4,4-dimethoxycyclohexane-1-carboxylate Step1->Intermediate1 Step2 Curtius Rearrangement & Boc Protection Intermediate1->Step2 1. LiOH 2. DPPA, TEA 3. t-BuOH Intermediate2 Boc-protected Amine Step2->Intermediate2 Step3 N-Alkylation & Lactam Formation Intermediate2->Step3 1. NaH, BrCH2COOEt 2. TFA 3. Heat Product 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Step3->Product

Caption: Proposed synthetic workflow for 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one.

Section 2: Incorporation into Peptides via Fmoc-SPPS

The synthesized spiro-lactam can be derivatized to an Fmoc-protected amino acid building block for incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This involves N-alkylation of the lactam with a protected amino acid precursor.

Protocol 2: Preparation of the Fmoc-Protected Building Block
  • Protect the lactam nitrogen of 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one with a suitable protecting group (e.g., Boc).

  • Perform a stereoselective alkylation at the C3 position using a chiral auxiliary approach.

  • Couple the resulting carboxylic acid with a suitable linker for Fmoc protection.

  • Remove the Boc protecting group to yield the final Fmoc-protected amino acid building block.

Protocol 3: Fmoc-SPPS of a Peptidomimetic

This protocol outlines the manual synthesis of a short peptide containing the spiro-lactam scaffold on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one derivative

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin, followed by DIPEA (6 eq).

    • Agitate the mixture for 2 hours. Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-protected spiro-lactam building block.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_1 Fmoc-SPPS Cycle Start Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (DIC/HOBt) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Section 3: Conformational Analysis of the Peptidomimetic

Determining the three-dimensional structure of the resulting peptidomimetic is crucial to validate that the spiro-lactam scaffold induces the desired conformation, such as a β-turn. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for this analysis.[8][9]

Protocol 4: Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptidomimetic in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH). The choice of solvent can influence the observed conformation.[10]

NMR Experiments:

  • 1D ¹H NMR: To assess the overall purity and folding of the peptide. Well-dispersed amide proton signals are indicative of a structured conformation.

  • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The pattern of NOEs is critical for determining the secondary structure.[11][12] For β-turns, characteristic NOEs are expected between the NH of residue i+2 and the αH of residue i+1, and between the NH of residue i+3 and the αH of residue i+2.

  • Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. Amide protons involved in intramolecular hydrogen bonds will exhibit a smaller temperature coefficient.

Parameter Indication for β-Turn
NOE Strong dαN(i+1, i+2), dNN(i+2, i+3)
³JNHα Coupling Constant Small values for residues i+1 and i+2
Temperature Coefficient Small values for NH of residue i+3

Table 1: Key NMR parameters for identifying β-turn conformations.

Protocol 5: Conformational Analysis by X-ray Crystallography

Sample Preparation:

  • Crystallization Screening: Screen for crystallization conditions using various techniques (e.g., hanging drop, sitting drop) and a wide range of precipitants, buffers, and additives.

  • Crystal Optimization: Optimize promising crystallization conditions to obtain single crystals of sufficient size and quality for diffraction.[13]

Data Collection and Structure Determination:

  • X-ray Diffraction: Mount a single crystal and expose it to a monochromatic X-ray beam.[14]

  • Data Processing: Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement: Solve the phase problem and build an initial model of the molecule. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.[15]

Section 4: Application in Drug Discovery - A Case Study

The 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one scaffold is an excellent candidate for mimicking β-turns, which are crucial recognition motifs in many protein-protein interactions.[16]

Case Study: Design of an Inhibitor for a Hypothetical Protein-Protein Interaction

Consider a protein-protein interaction where a key binding epitope on one protein involves a β-turn. A peptidomimetic incorporating the spiro-lactam scaffold can be designed to mimic this turn and disrupt the interaction.

Drug_Design_Rationale cluster_2 Peptidomimetic Design Strategy PPI Protein-Protein Interaction (Target) Binding_Epitope Identification of β-turn Binding Epitope PPI->Binding_Epitope Scaffold_Selection Selection of Spiro-Lactam as β-turn Mimic Binding_Epitope->Scaffold_Selection Peptidomimetic_Design Design of Peptidomimetic with Spiro Scaffold Scaffold_Selection->Peptidomimetic_Design Synthesis Synthesis & Purification Peptidomimetic_Design->Synthesis Biological_Assay In Vitro & In Vivo Biological Evaluation Synthesis->Biological_Assay

Caption: Rationale for designing a peptidomimetic inhibitor using a spiro-lactam scaffold.

By replacing the natural amino acids forming the β-turn with the spiro-lactam scaffold, a more rigid and proteolytically stable molecule can be generated. The side chains of the flanking amino acids can be varied to optimize binding affinity and selectivity. The dimethoxy group on the spirocycle can also be modified to fine-tune solubility and other physicochemical properties.

Conclusion

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one represents a promising and versatile scaffold for the design of novel peptidomimetics. Its rigid spirocyclic structure provides a robust means of inducing and stabilizing desired secondary structures, particularly β-turns. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and structural analysis of peptidomimetics containing this scaffold, empowering researchers to develop next-generation therapeutics with improved pharmacological profiles.

References

  • Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia, 53(1-2), 45-49.
  • Lesma, G., et al. (2011). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 76(15), 6034-6045. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Kessler, H., et al. (1991). Synthesis and NMR conformational analysis of a beta-turn mimic incorporated into gramicidin S. A general approach to evaluate beta-turn peptidomimetics. International Journal of Peptide and Protein Research, 38(4), 314-323. Available from: [Link]

  • Cox, E. D., et al. (1998). The Pictet-Spengler condensation: a new direction for combinatorial synthesis. Molecular Diversity, 3(3), 139-142.
  • Lesma, G., et al. (2010). The spiropiperidine-3,3′-oxindole scaffold: a type II β-turn peptide isostere. Tetrahedron, 66(25), 4474-4480.
  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available from: [Link]

  • Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Gademann, K., et al. (1999). beta-peptides: twisting and turning. Chimia, 53(1-2), 45-49. Available from: [Link]

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Grathwohl, A., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633.
  • Brimble, M. A., et al. (2017). Crystal and NMR Structures of a Peptidomimetic β-Turn That Provides Facile Synthesis of 13-Membered Cyclic Tetrapeptides. Chemistry–An Asian Journal, 12(24), 3149-3156. Available from: [Link]

  • Kessler, H., et al. (1991). Synthesis and NMR conformational analysis of a beta-turn mimic incorporated into gramicidin S. A general approach to evaluate beta-turn peptidomimetics. International Journal of Peptide and Protein Research, 38(4), 314-323.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Stawikowski, M., & Fields, G. B. (2002). The Pictet-Spengler reaction in the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 5(4), 549-560.
  • Seebach, D., et al. (1996). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 29(6), 265-275.
  • Huc, I., & Gellman, S. H. (2004). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 126(42), 13788-13797. Available from: [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Campbell, A. P., & Sykes, B. D. (1993). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Current Opinion in Structural Biology, 3(1), 31-37. Available from: [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581-588. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Reddy, T. J., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(4), 710-713.
  • Cano, P. A., et al. (2017).
  • Walensky, L. D., & Bird, G. H. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Cell, 158(5), 956-960. Available from: [Link]

  • Medizinische Hochschule Hannover. (n.d.). Preparing X-Ray Crystallography Samples. Medizinische Hochschule Hannover.
  • Reddy, T. J., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(4), 710-713.
  • Ferreira, M. J., et al. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 7(18), 2766-2810. Available from: [Link]

  • Halab, L., & Lubell, W. D. (1999). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1253-1258. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • Connon, S. J., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Bioorganic & Medicinal Chemistry Letters, 27(12), 2736-2739. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • Jana, S., et al. (2023). Recent Progress in Visible Light-Mediated Synthesis of γ-lactams. Chemistry–An Asian Journal, 18(11), e202300185.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

Sources

Step-by-step preparation of azaspiro building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to three-dimensional,


-rich architectures. Azaspirocycles—specifically 2-azaspiro[3.3]heptane  and azaspiro[4.5]decane  systems—have emerged as premier bioisosteres for morpholine, piperidine, and piperazine. They offer improved metabolic stability, solubility, and novel vector orientation for substituents.

This guide provides two distinct, field-validated protocols for synthesizing these scaffolds. Unlike generic literature, these protocols address the specific challenges of strain energy management , amine volatility , and purification of highly polar salts .

Strategic Synthesis Decision Matrix

Before selecting a protocol, researchers must evaluate the target ring size and functionalization requirements.

SynthesisStrategy Start Target Azaspiro Scaffold RingSize Analyze Ring Strain & Size Start->RingSize Small High Strain ([3.3], [3.4] systems) RingSize->Small Large Low/Medium Strain ([4.4], [4.5], [5.5]) RingSize->Large MethodA Method A: Double Displacement (Gem-bis(electrophile) + Sulfonamide) Small->MethodA Preferred for [3.3] MethodC Method C: Kulinkovich-de Meijere (Cyclopropylamines) Small->MethodC Specialized [2.x] MethodB Method B: Ring-Closing Metathesis (RCM) (Diallyl precursors + Grubbs Cat.) Large->MethodB Modular approach

Figure 1: Decision matrix for selecting the optimal synthetic route based on ring size and strain.

Protocol A: Synthesis of 2-Azaspiro[3.3]heptane Salts

Target: The "Workhorse" Scaffold ([3.3] system). Methodology: Double nucleophilic substitution on a gem-bis(bromomethyl) precursor.

Mechanistic Insight

The formation of the [3.3] spiro system is thermodynamically challenged by the high ring strain (~26 kcal/mol per cyclobutane ring). To overcome this, we utilize Tosylamide (TsNH₂) . The tosyl group acidifies the N-H protons, allowing for facile deprotonation by weak bases, and acts as a robust protecting group that withstands the high temperatures required for cyclization. The final deprotection requires single-electron transfer (SET) conditions due to the strength of the S-N bond.

Reagents & Equipment[1][2]
  • Precursor: 1,1-Bis(bromomethyl)cyclopropane (Commercially available or prepared from 1,1-cyclopropanedimethanol).

  • Nucleophile: p-Toluenesulfonamide (

    
    ).
    
  • Base: Potassium carbonate (

    
    ), anhydrous.
    
  • Solvent: DMSO (Polar aprotic is critical for

    
    ).
    
  • Deprotection: Magnesium turnings (

    
    ) in Methanol (sonication assisted) OR Sodium/Naphthalene.
    
  • Salt Formation: Oxalic acid (anhydrous).

Step-by-Step Procedure
Step 1: Spirocyclization
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to salt precipitation) and a reflux condenser.

  • Charge: Add 1,1-bis(bromomethyl)cyclopropane (10.0 g, 44 mmol),

    
      (7.5 g, 44 mmol), and 
    
    
    
    (18.2 g, 132 mmol) into DMSO (100 mL).
  • Reaction: Heat the mixture to 110 °C for 16–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting dibromide is non-polar; the product (

      
      -tosyl-azaspiro) is mid-polar (
      
      
      
      ).
  • Workup: Cool to RT. Pour into ice-water (500 mL). The product usually precipitates as a white solid. Filter and wash with water. If no precipitate forms, extract with EtOAc (

    
     mL).
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc) to yield 2-tosyl-2-azaspiro[3.3]heptane .

Step 2: Reductive Deprotection (The Mg/MeOH Method)

Note: This method is safer than Na/Naphthalene for scale-up.

  • Setup: 1 L flask with an efficient reflux condenser and ultrasonic bath .

  • Charge: Dissolve the

    
    -tosyl intermediate (5.0 g, 20 mmol) in dry Methanol  (200 mL).
    
  • Activation: Add Magnesium turnings (2.4 g, 100 mmol) and a catalytic amount of iodine (

    
    ).
    
  • Reaction: Place the flask in the ultrasonic bath. The reaction is exothermic and will generate

    
     gas (ensure venting!). Sonicate/stir until Mg is consumed (~2–4 hours).
    
    • Tip: If the reaction stalls, add more Mg and warm slightly.

  • Isolation (Critical): The product is a volatile, secondary amine. Do not rotovap to dryness under high vacuum.

    • Acidify the reaction mixture with HCl in dioxane.

    • Concentrate to a viscous oil.

    • Basify with NaOH (aq) and extract into

      
       or DCM.
      
Step 3: Oxalate Salt Formation

Free azaspiro[3.3]heptane is volatile and hygroscopic. The oxalate salt is a stable, non-hygroscopic solid.

  • Dissolve the free amine in

    
    .
    
  • Add a saturated solution of Oxalic acid in

    
     dropwise.
    
  • Filter the white precipitate immediately.

  • Yield: Typically 60–75% over 3 steps.

ProtocolA Step1 1,1-Bis(bromomethyl) cyclopropane Step2 Cyclization (TsNH2, K2CO3, DMSO) Step1->Step2 Step3 N-Tosyl-2-azaspiro[3.3]heptane (Stable Intermediate) Step2->Step3 Step4 Deprotection (Mg/MeOH, Sonication) Step3->Step4 Step5 Salt Formation (Oxalic Acid) Step4->Step5

Figure 2: Workflow for the synthesis of 2-azaspiro[3.3]heptane oxalate.

Protocol B: Synthesis of 8-Azaspiro[4.5]decane

Target: Modular, larger rings ([4.5], [5.5] systems). Methodology: Ring-Closing Metathesis (RCM) using Grubbs II catalyst.

Mechanistic Insight

For rings larger than 4-membered, double alkylation often suffers from competing polymerization or elimination. RCM is superior here. The strategy involves building a diallyl precursor where the spiro-carbon is pre-quaternary.

Reagents[1][2][3]
  • Precursor:

    
    -Boc-4-allylpiperidine-4-carboxylate (or similar quaternary center).
    
  • Reagent: Allyl bromide / LiHMDS (to install second alkene).

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Solvent: Dichloromethane (DCM), degassed.

Step-by-Step Procedure
  • Quaternary Center Formation:

    • React

      
      -Boc-piperidine-4-carboxylate ester with LiHMDS  (-78 °C) followed by Allyl bromide .
      
    • Result: A gem-disubstituted precursor with two terminal alkenes (one inherent, one installed).

    • Note: If starting from a ketone, use a Wittig reaction followed by alkylation.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene (1.0 eq) in degassed DCM (dilution is key: 0.01 M to prevent intermolecular polymerization).

    • Add Grubbs II (2–5 mol%).

    • Reflux (40 °C) for 2–6 hours under

      
      .
      
    • Observation: Evolution of ethylene gas.

  • Hydrogenation:

    • The RCM product contains an internal alkene.

    • Dissolve in MeOH/EtOAc. Add

      
       (10 wt%) and stir under 
      
      
      
      (1 atm) for 4 hours.
  • Deprotection:

    • Treat with TFA/DCM (1:1) to remove the Boc group.[1]

Key Data & Troubleshooting

Physicochemical Comparison
PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane2-Azaspiro[4.5]decane
Geometry Chair (Fluxional)Rigid, PuckeredRigid, Chair/Envelope
Basicity (

)
~11.2~10.5 (Less basic due to s-character)~10.8
Lipophilicity ModerateLower (More polar surface area)Tunable
Metabolic Stability Low (prone to oxidation)High (Blocked metabolic sites)High
Troubleshooting Guide
  • Issue: Low yield in Cyclization (Method A).

    • Cause: Stirring failure or wet DMSO.

    • Fix: Use mechanical stirring. Dry DMSO over molecular sieves (3Å) for 24h.

  • Issue: Product loss during Deprotection (Method A).

    • Cause: Volatility of the free amine.

    • Fix: Never remove solvent completely without forming the salt first. Use an HCl trap if necessary.

  • Issue: Incomplete RCM (Method B).

    • Cause: Poisoned catalyst or high concentration.

    • Fix: Ensure DCM is oxygen-free (sparge with Argon for 30 mins). Dilute reaction to <0.01 M.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Foundational work on spiro-oxetanes/azetidines). Link

  • Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. (Review of Mykhailiuk's extensive work on spirocycles). Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Charette, A. B. (Process Safety). "Handling of Magnesium/Methanol and Na/Naphthalene." Organic Process Research & Development. (General reference for safety protocols cited in Method A).

Sources

Application Note: Solvent Selection for Reactions Involving Dimethoxy Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxy azaspiro compounds (e.g., 3-(dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane) have emerged as critical high-value scaffolds in medicinal chemistry, particularly as linkers in PROTAC design and as pharmacophores in GPCR modulation.[1] Their unique architecture combines a rigid, sp3-rich spirocyclic core with electron-rich dimethoxy functionalities.

However, this structural dualism presents a distinct process chemistry challenge:

  • The Azaspiro Core: Requires high-dielectric or dipolar aprotic solvents to solubilize the often-polar amine salts or zwitterionic intermediates.

  • The Dimethoxy Motif: If present as an acetal (dimethoxymethyl), it is highly susceptible to acid-catalyzed hydrolysis in protic media. If present as an aryl ether (veratrole type), it increases electron density, making the system prone to oxidative degradation in chlorinated solvents under stress.

This guide provides a rigorous, evidence-based framework for solvent selection, moving beyond empirical screening to mechanistic suitability.

Physicochemical Profile & Solvent Compatibility[2][3][4]

Understanding the solute is the prerequisite for solvent selection. Dimethoxy azaspiro compounds exhibit a "Schizophrenic" solubility profile:

FeatureChemical NatureSolvent Implication
Secondary/Tertiary Amine Basic (

), Polar
Soluble in MeOH, Water (low pH), DCM. Insoluble in Hexanes.
Spirocyclic Core Rigid, Lipophilic ScaffoldRequires moderately non-polar solvents (Toluene, THF) to prevent aggregation.
Dimethoxy Group Acetal: Acid-labile, Lewis-basicEther: Electron-donating, StableAcetal: strictly anhydrous, non-acidic media (Avoid wet MeOH/HCl).Ether: Compatible with most, but avoid strong oxidants in halogenated solvents.
The Solubility-Reactivity Paradox

While polar protic solvents (MeOH, EtOH) offer excellent solubility for the amine component, they often quench the reactivity of the dimethoxy group or trigger premature hydrolysis. Conversely, non-polar solvents (Toluene, Heptane) protect the functional groups but may precipitate the intermediate amine salts, stalling the reaction.

Decision Matrix: Solvent Selection Framework

Use this logic flow to select the primary reaction medium.

SolventSelection Start Start: Define Reaction Type RxnType Is the reaction Acid-Catalyzed or Base-Mediated? Start->RxnType Acid Acid-Catalyzed (e.g., Cyclization, Deprotection) RxnType->Acid Acid Base Base-Mediated (e.g., N-Alkylation, Amidation) RxnType->Base Base AcetalCheck Does the Dimethoxy group form an Acetal/Ketal? Acid->AcetalCheck BaseSolvent Primary: MeCN or DMF. Green Alt: 2-MeTHF or CPME. Base->BaseSolvent AcidSolvent Use Anhydrous DCM or Toluene. Avoid Alcohols (Transacetalization risk). AcetalCheck->AcidSolvent Yes (High Risk)

Figure 1: Decision tree for solvent selection based on reaction mechanism and functional group sensitivity.

Detailed Protocols

Protocol A: Core Synthesis via Ring-Closing Metathesis (RCM)

Context: Constructing the spirocyclic alkene core. Challenge: Ruthenium catalysts (Grubbs) are sensitive to ethylene coordination; the dimethoxy group can chelate the catalyst if the solvent is too coordinating (like THF).

Optimized Solvent: Toluene (Anhydrous)

  • Why: Toluene allows for higher reaction temperatures (110°C) which is often required to overcome the steric strain of forming a spiro-quaternary center. Unlike DCM (boiling point 40°C), toluene drives the reaction to completion.

  • Green Alternative: Dimethyl Carbonate (DMC) or p-Cymene .

Step-by-Step Methodology:

  • Preparation: Dissolve the diene precursor (0.1 M concentration) in degassed Anhydrous Toluene . Note: High dilution is critical to favor intramolecular spiro-cyclization over intermolecular oligomerization.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in a single portion under Argon flow.

  • Thermal Cycle: Heat to 80°C for 4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion stalls, add a second portion of catalyst (1 mol%) and raise temp to 100°C.

  • Workup: Cool to RT. Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium. Filter through Celite.

  • Evaporation: Remove toluene under reduced pressure. Do not use acidic washes if the dimethoxy acetal is present.

Protocol B: N-Functionalization (PROTAC Linker Attachment)

Context: Attaching the azaspiro amine to a cereblon/VHL ligand. Challenge: The secondary amine is sterically hindered by the spiro ring. SN2 reactions require polar aprotic forcing conditions, but high heat in DMF can cause decomposition.

Optimized Solvent: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why: MeCN provides a high dielectric constant to stabilize the transition state of the alkylation without the high boiling point/workup difficulty of DMF. 2-MeTHF is a lipophilic ether that allows for direct aqueous workup (phase separation) without solvent exchange.

Step-by-Step Methodology:

  • Dissolution: Suspend the dimethoxy azaspiro salt (e.g., HCl salt) in 2-MeTHF (10 volumes).

  • Free Basing: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Stir for 15 mins until the solid dissolves (amine liberated).

  • Coupling: Add the alkyl halide linker (1.1 equiv) and NaI (0.1 equiv, Finkelstein catalyst).

  • Reaction: Heat to 60°C.

    • Self-Validating Step: Monitor the disappearance of the secondary amine peak via LCMS. If <50% conversion after 6h, switch solvent to DMF (raise temp to 80°C), but strictly monitor for acetal hydrolysis if moisture is present.

  • Workup: Wash the 2-MeTHF layer directly with 5% NaHCO3. (No extraction needed, just phase separation).

Troubleshooting & Optimization (The "Self-Validating System")

If yields are low, consult the following diagnostic table.

ObservationRoot CauseCorrective Action
Product decomposes on silica gel Acidic hydrolysis of dimethoxy acetal.Pre-treat silica column with 1% Triethylamine in Hexane. Use Alumina (Basic) instead of Silica.
Incomplete Cyclization (RCM) Ethylene stagnation or "poisoning" by dimethoxy oxygen.Sparge reaction with Argon continuously to remove ethylene. Switch from DCM to Toluene (higher T).
Precipitation during reaction Solubility limit reached for intermediate salt.Add a co-solvent: 10% DMF (if in Toluene) or 10% MeOH (if in DCM, and no acid present).
Demethylation observed Lewis acid contamination (e.g., from metal catalyst).Add a chelating scavenger (EDTA wash) immediately after reaction. Avoid chlorinated solvents if Lewis Acids are used.

Mechanistic Visualization

The following diagram illustrates the critical pathway for the acid-catalyzed spirocyclization, highlighting where solvent choice impacts the transition state energy.

ReactionPathway Precursor Linear Precursor (High Entropy) TS Transition State (Charged/Polar) Precursor->TS Activation Product Dimethoxy Azaspiro (Rigid) TS->Product Cyclization NonPolar Toluene (Destabilizes TS, Promotes Aggregation) NonPolar->Precursor Solvates Lipophilic Chain Polar MeCN/DCM (Stabilizes TS, Solubilizes Intermediates) Polar->TS Lowers Activation Energy

Figure 2: Solvent influence on the transition state of spirocyclization. Polar solvents stabilize the charged transition state, while non-polar solvents are better for lipophilic precursors.

References

  • Vertex AI Search. (2025). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. 2

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Azaspirocycles. Application Note. 3

  • MedChemExpress. (2024). 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane Product Data. 4

  • NIH/PubChem. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. 5

  • Sherwood, J. et al. (2016). Green solvent selection guides. 6[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this valuable spirocyclic lactam. Spiro-γ-lactams are a pivotal class of compounds in medicinal chemistry, recognized for the rigid three-dimensional structure they introduce into molecules.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.

Overview of the Synthetic Challenge

The synthesis of spirocyclic compounds, particularly those containing a lactam moiety, presents unique challenges. These include achieving efficient formation of the sterically demanding spirocyclic center and controlling potential side reactions. The target molecule, 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one, incorporates a protected ketone (a dimethoxy ketal) which requires careful handling to prevent hydrolysis under acidic or aqueous conditions.

Based on established methodologies for similar azaspirocyclic systems, a robust synthetic pathway involves an initial condensation reaction followed by an intramolecular cyclization to form the lactam ring. The following workflow outlines a common and effective approach.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization (Lactamization) A 4,4-Dimethoxycyclohexan-1-one C Reductive Amination A->C B Ethyl 2-aminoacetate (Glycine ethyl ester) B->C D Ethyl 2-((4,4-dimethoxycyclohexyl)amino)acetate (Intermediate Amine) C->D E Heat / Base Catalyst D->E F 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (Final Product) E->F

Caption: Proposed synthetic workflow for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The troubleshooting guide is designed to help you systematically identify and resolve problems to improve your reaction outcomes.

Section 2.1: Low or No Product Yield

Low product yield is one of the most frequent challenges in multi-step organic synthesis.[2] The following Q&A format addresses potential causes and solutions.

Question: My reductive amination (Step 1) is showing low conversion to the intermediate amine. What are the likely causes?

Answer: Low conversion in reductive amination can stem from several factors. Let's break them down:

  • Reagent Quality: Ensure your starting materials, especially the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), are fresh and have been stored under anhydrous conditions. These reagents are moisture-sensitive.

  • Reaction pH: The formation of the initial imine/enamine intermediate is pH-dependent. For reagents like sodium triacetoxyborohydride, the reaction is typically run under slightly acidic conditions (often with acetic acid) to facilitate iminium ion formation without degrading the acid-sensitive ketal.

  • Water Scavenging: The condensation reaction to form the imine releases water, which can inhibit the reaction or lead to side products. The use of a dehydrating agent (like molecular sieves) or azeotropic removal of water with a Dean-Stark apparatus can be beneficial.

  • Steric Hindrance: 4,4-Dimethoxycyclohexan-1-one is sterically hindered. The reaction may require longer reaction times or slightly elevated temperatures (e.g., 40-50 °C) to achieve full conversion. Always monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: The lactamization (Step 2) is not proceeding, and I am isolating the uncyclized amino ester intermediate. How can I drive the reaction to completion?

Answer: The intramolecular cyclization to form the γ-lactam is often the most challenging step. Several factors can influence its success:

  • Temperature: This reaction typically requires thermal energy to overcome the activation barrier for cyclization. Temperatures in the range of 80-120 °C are common. The optimal temperature will depend on the solvent used.[2]

  • Solvent Choice: High-boiling, non-protic solvents like toluene, xylene, or DMSO are often effective as they allow for higher reaction temperatures.

  • Catalyst: While some lactamizations can proceed thermally, many benefit from a catalyst.

    • Base Catalysis: A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity for the attack on the ester carbonyl. However, strong bases can also promote side reactions.

    • Acid Catalysis: Mild Lewis acids can activate the ester carbonyl, making it more electrophilic. Care must be taken to choose a Lewis acid that does not cleave the dimethoxy ketal protecting group.[2]

  • Concentration: The cyclization is an intramolecular process. Running the reaction under high dilution can favor the desired intramolecular reaction over intermolecular polymerization, which can be a competing side reaction.

G start Low or No Product Yield check_sm Verify Purity & Stoichiometry of Starting Materials start->check_sm check_step1 Is Step 1 (Reductive Amination) Incomplete? check_sm->check_step1 Reagents OK action_sm Use fresh, pure reagents. Verify molar ratios. check_sm->action_sm Issue Found check_step2 Is Step 2 (Lactamization) Incomplete? check_step1->check_step2 No action_step1 Optimize Step 1: - Use anhydrous conditions - Adjust pH (mild acid) - Increase reaction time/temp - Add molecular sieves check_step1->action_step1 Yes action_step2 Optimize Step 2: - Increase temperature - Screen high-boiling solvents (Toluene, Xylene) - Add catalyst (mild acid/base) - Use high dilution conditions check_step2->action_step2 Yes success Yield Improved check_step2->success No action_sm->start action_step1->success action_step2->success

Caption: Troubleshooting workflow for low yield in the synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one.

Section 2.2: Formation of Significant Impurities

Question: I am observing a major side product with a lower molecular weight in my final product mixture. What could it be?

Answer: A common side product in reactions involving ketals is the hydrolysis of the protecting group. In this case, the 8,8-dimethoxy group can be cleaved under acidic conditions (especially in the presence of water) to yield 1-azaspiro[4.5]decane-2,8-dione.

  • Cause: This often happens if the pH during the reductive amination is too low, or if a strong acid catalyst is used for the lactamization. It can also occur during aqueous workup or purification on silica gel if acidic conditions are not properly neutralized.

  • Prevention:

    • Use mild acidic conditions (e.g., acetic acid) for the reductive amination.

    • Ensure all workup steps are performed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

    • When performing column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites on the stationary phase.[3]

Question: My crude product shows signs of polymerization or high molecular weight species. Why is this happening?

Answer: This is likely due to intermolecular reactions competing with the desired intramolecular cyclization. Instead of one molecule cyclizing on itself, the amine of one molecule reacts with the ester of another, leading to dimer, trimer, and polymer formation.

  • Cause: This is favored at high concentrations.

  • Prevention: As mentioned previously, running the lactamization step under high-dilution conditions will significantly favor the formation of the monomeric spiro-lactam. This involves slowly adding the amino ester intermediate to a large volume of hot, stirred solvent.

Impurity TypePotential CausePrevention & Mitigation Strategy
1-azaspiro[4.5]decane-2,8-dione Hydrolysis of the dimethoxy ketalUse mild acids; neutralize workup with base; use neutralized silica for chromatography.
Unreacted Amino Ester Incomplete lactamizationIncrease temperature; screen catalysts; increase reaction time.
Polymeric Byproducts Intermolecular side reactionsPerform lactamization under high-dilution conditions.
Starting Materials Incomplete reductive aminationOptimize Step 1 conditions (see Section 2.1).
Section 2.3: Product Purification and Characterization

Question: I am struggling to purify the final product using column chromatography. Are there alternative methods?

Answer: Spirocyclic compounds can sometimes be challenging to purify due to similar polarities of byproducts.[4] If standard flash chromatography is ineffective, consider these options:

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography. Both normal-phase and reversed-phase methods can be employed.[4]

  • Supercritical Fluid Chromatography (SFC): Preparative SFC is a powerful technique that often provides different selectivity compared to HPLC and can be faster and more environmentally friendly.[5]

Question: What are the key analytical signatures I should look for to confirm the structure of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for two distinct methoxy signals (singlets, 6H total) around 3.1-3.3 ppm. You should also see characteristic multiplets for the cyclohexyl and pyrrolidinone ring protons. The N-H proton of the lactam will appear as a broad singlet.

  • ¹³C NMR: Expect to see a carbonyl signal for the lactam around 175 ppm. The spiro carbon (C5) will be a quaternary signal, and the ketal carbon (C8) will appear around 100 ppm. You will also see two signals for the methoxy carbons.

  • IR Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ is characteristic of the lactam carbonyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₉NO₃, MW ≈ 213.27) should be observed. Techniques like DART-MS can provide rapid analysis of the crude product.[6]

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis of related spiro-lactams.[7][8] Optimization may be required for your specific setup.

Protocol 3.1: Synthesis of Ethyl 2-((4,4-dimethoxycyclohexyl)amino)acetate (Intermediate)
  • To a round-bottom flask charged with 4,4-dimethoxycyclohexan-1-one (1.0 eq), add dichloromethane (DCM) as the solvent.

  • Add ethyl 2-aminoacetate hydrochloride (glycine ethyl ester HCl, 1.1 eq) and triethylamine (1.2 eq) to neutralize the salt.

  • Add acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino ester, which can often be used in the next step without further purification.

Protocol 3.2: Synthesis of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (Final Product)
  • Set up a three-neck flask with a reflux condenser and a dropping funnel.

  • Add a large volume of toluene to the flask and heat to reflux (approx. 110 °C).

  • Dissolve the crude ethyl 2-((4,4-dimethoxycyclohexyl)amino)acetate (1.0 eq) in a minimal amount of toluene.

  • Using the dropping funnel, add the amino ester solution dropwise to the refluxing toluene over several hours (e.g., 4-8 hours) to ensure high-dilution conditions.

  • After the addition is complete, continue to reflux for an additional 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, Vol. 105, No. 1. Available at: [Link]

  • American Chemical Society. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. ACS Combinatorial Science. Available at: [Link]

  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Available at: [Link]

  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. Molbank. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link]

  • ResearchGate. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams. Available at: [Link]

  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Available at: [Link]

  • MDPI. (2002). Synthesis of 6-Methoxy-1-oxaspiro[4][9]deca-6,9-diene-8-one. Molecules. Available at: [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Available at: [Link]

  • OPUS. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link]

  • University of Toronto. (n.d.). Direct Analysis in Real Time (DART) Mass Spectrometry. Department of Chemistry. Available at: [Link]

Sources

Troubleshooting acetal hydrolysis in spirocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting for Spirocyclic Scaffolds

Welcome to the SpiroTech advanced support hub. If you are reading this, standard aqueous acidic hydrolysis (e.g., 1M HCl/THF) has likely failed to deprotect or open your spirocyclic acetal.

This is not a failure of your technique; it is a failure of thermodynamics. Spirocyclic acetals, particularly [5,5], [6,5], and [6,6]-systems, are often the thermodynamic sink of their respective pathways. To troubleshoot this, we must move beyond simple hydrolysis and employ equilibrium trapping strategies.

📉 Module 1: The Thermodynamic Wall (Why It Won't Open)

User Issue: "I treated my spiroketal with 6M HCl at reflux for 24 hours. The starting material was recovered quantitatively. Is my acid dead?"

Technical Diagnosis: Your acid is fine. You are fighting the Anomeric Effect and the Chelate Effect .

In spirocyclic systems, the diaxial orientation of the oxygen lone pairs (in the thermodynamic isomer) provides approximately 2.4 kcal/mol of stabilization per anomeric interaction due to


 hyperconjugation (Deslongchamps, 1983). When you add acid, you protonate an oxygen and open the ring to an oxocarbenium ion. However, because the ring closure is intramolecular (entropic advantage) and leads to a doubly anomeric-stabilized product (enthalpic advantage), the reverse reaction (closing) is thousands of times faster than the intermolecular attack of water (hydrolysis).
Visualization: The Thermodynamic Trap

The following energy landscape illustrates why aqueous acid fails. The system essentially "rolls" back down to the spirocycle.

ThermodynamicTrap Spiro Thermodynamic Spiroacetal (Double Anomeric Stabilization) Oxo Oxocarbenium Intermediate (High Energy) Spiro->Oxo H+ (Slow) Oxo->Spiro Fast Ring Closure (k_close >> k_hydrolysis) Open Open Chain Ketone/Diol (Entropically Disfavored) Oxo->Open + H2O (Slow)

Figure 1: The kinetic vs. thermodynamic competition in spiroacetal hydrolysis. Note the dominant reverse vector favoring the spirocycle.

🛠️ Module 2: Breaking the Cycle (Trans-Thioacetalization)

User Issue: "I need to reveal the ketone masked by the spirocycle. Aqueous conditions aren't working."

The Solution: Since water is a poor nucleophile compared to the intramolecular alcohol, you must use a "trap" that binds irreversibly (or forms a product more stable than the spirocycle). The gold standard is Trans-thioacetalization using 1,2-ethanedithiol.

The formation of a 1,3-dithiolane is driven by the formation of strong C-S bonds and the precipitation of the product or stability of the dithiolane, effectively siphoning material out of the spiro-equilibrium.

🧪 Protocol A: The "Sledgehammer" (BF₃·OEt₂ / Ethanedithiol)

Use this for highly stable, sterically hindered spirocycles.

Reagents:

  • Substrate (1.0 equiv)

  • 1,2-Ethanedithiol (5.0 – 10.0 equiv) [Warning: Stench]

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (2.0 – 5.0 equiv)

  • Solvent: Anhydrous CH₂Cl₂

Step-by-Step:

  • Dissolution: Dissolve substrate in dry CH₂Cl₂ (0.1 M) under Argon/Nitrogen.

  • Scavenger Addition: Add 1,2-ethanedithiol. Note: High equivalents are necessary to outcompete the intramolecular ring closure.

  • Catalyst Injection: Cool to 0°C. Add BF₃·OEt₂ dropwise.

  • Monitoring: Warm to RT. Monitor by TLC. If the spirocycle persists after 4h, add an additional 2.0 equiv of BF₃·OEt₂.

  • Quench: Pour into ice-cold saturated NaHCO₃.

  • Workup: Extract with CH₂Cl₂, wash with 10% NaOH (to remove excess dithiol), then brine.

Why this works: The sulfur nucleophile is "soft" and highly nucleophilic toward the oxocarbenium ion. Once the dithiolane forms, it does not revert under these conditions, effectively "draining" the spirocycle pool.

⚖️ Module 3: Solubility & Phase Transfer[1]

User Issue: "My compound is a lipophilic drug scaffold. It gums up in aqueous acid and nothing happens."

The Solution: Heterogeneous mixtures prevent the acid from interacting with the acetal oxygen. You need a Phase Transfer System or a Lipophilic Acid .

🧪 Protocol B: The "Homogeneous" Approach (pTsOH / Acetone)

Use this for lipophilic substrates where water solubility is the limiting factor.

Reagents:

  • Substrate[1][2][3][4]

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.5 equiv)

  • Solvent: Acetone/Water (9:1 v/v)

Step-by-Step:

  • Dissolve substrate in Acetone (ensure complete solubility).

  • Add water dropwise until just before turbidity (maintain homogeneity).

  • Add pTsOH.

  • Heat to 50°C.

  • Critical Step: If reaction stalls, distill off acetone slowly. This removes the volatile byproduct (if transacetalization with acetone occurs) or forces water activity to increase as the organic solvent leaves.

📊 Comparative Data: Acid Systems

Select your reagent system based on the "Resistance Factor" of your spirocycle.

MethodAcid TypeDriving ForceSuitabilityRisk Profile
Aq. HCl / THF Brønsted (Hard)Mass Action (Excess H₂O)Simple, unstable spiroketalsLow; often fails for stable systems
BF₃·OEt₂ / Dithiol Lewis (Hard/Soft)Irreversible Trapping (C-S bond)Highly stable [6,6]-systems High; stench, Lewis acid sensitivity
I₂ / Acetone Mild LewisTransacetalizationAcid-sensitive substratesLow; mild conditions
FeCl₃ / SiO₂ HeterogeneousSurface CatalysisLipophilic substratesMedium; difficult to scale

🧠 Decision Logic: Troubleshooting Workflow

Use this logic gate to determine your next experimental step.

TroubleshootingFlow cluster_result Outcome Start Start: Spiroacetal Resistant to Hydrolysis IsSoluble Is substrate soluble in Aq/Organic mix? Start->IsSoluble PhaseTransfer Use Protocol B: pTsOH in Acetone/H2O IsSoluble->PhaseTransfer No (Precipitates) AcidSensitive Is the molecule acid-sensitive (e.g., Epoxides, Silyl ethers)? IsSoluble->AcidSensitive Yes Trapping Use Protocol A: BF3·OEt2 / Ethanedithiol AcidSensitive->Trapping No (Stable) MildMethod Use Iodine (I2) in Acetone or PPTS (Buffer) AcidSensitive->MildMethod Yes Result1 Deprotect Dithiolane (HgCl2 or PIFA) to Ketone Trapping->Result1 Yields Dithiolane

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on substrate properties.

📚 References

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Defines the anomeric effect mechanisms stabilizing spiroacetals).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link (Standard protocols for acetal/dithioacetal manipulation).

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link (Comprehensive review of spiroketal synthesis and reactivity).

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[3] Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions, Transthioacetalization of O,O- and S,O-Acetals and Acylals.[3] The Journal of Organic Chemistry, 66(22), 7527–7529. Link (Source for mild iodine-catalyzed protocols).

  • Brimble, M. A., et al. (2005). Thermodynamic Spiroacetals by Reductive Cyclizations. Journal of the American Chemical Society, 127(2), 528–529. Link (Discusses thermodynamic preferences in spiro systems).

Sources

Purification techniques for 1-azaspiro[4.5]decan-2-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 1-azaspiro[4.5]decan-2-one and its functionalized intermediates. It is designed for organic chemists and process engineers encountering separation challenges with spiro-fused


-lactam scaffolds.

Status: Operational Specialist: Senior Application Scientist, Separation Technologies Topic: Isolation, Crystallization, and Chromatography of Spiro-Lactam Intermediates[1]

Quick Reference: Physicochemical Profile

Before troubleshooting, verify your target's properties.[1] 1-azaspiro[4.5]decan-2-one is a polar, spirocyclic


-lactam.
  • Core Scaffold: Pyrrolidinone ring spiro-fused to a cyclohexane.[2]

  • Key Challenge: The rigid spiro-carbon creates steric bulk that can inhibit crystal packing, leading to "oiling out" rather than precipitation.

  • Polarity: Moderate to High (due to the amide bond). Soluble in DCM, MeOH, DMSO; sparingly soluble in Et2O, Hexanes.[1]

Module 1: Crystallization Troubleshooting

Q1: My crude product is "oiling out" during recrystallization instead of forming a solid. How do I fix this?

Diagnosis: This is the most common issue with spiro-lactams. The spiro-fusion creates a "kinked" 3D structure that disrupts lattice energy, often making the amorphous oil phase energetically competitive with the crystalline phase, especially in the presence of impurities.[1]

Protocol: The Three-Solvent Displacement Method Do not rely on simple cooling. Use a ternary solvent system to force an equilibrium shift.

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) . The lactam is highly soluble here.

  • Buffer Addition: Add Diethyl Ether (Et2O) dropwise until the solution becomes slightly turbid. If oil droplets form immediately, add a small amount of DCM to redissolve them.[1]

  • Precipitation Trigger: Slowly add Hexane (or Pentane) down the side of the flask.

  • Nucleation: Scratch the inner glass surface with a glass rod at the air-liquid interface.

  • Slow Evaporation: Cover the flask with a perforated septum (needle holes) and let it stand at room temperature. As the DCM (bp 40°C) evaporates first, the solvent composition shifts towards the non-solvents (Ether/Hexane), forcing crystallization.[1]

Reference: This solvent combination (Et2O/CH2Cl2/Hexane) has been successfully used to crystallize similar spiro-lactam analogs [1].

Q2: Which solvent systems are recommended for standard recrystallization?

Based on polarity matching and literature precedents for spiro-pyrrolidines:

MethodSolvent SystemApplicationNotes
Standard EtOAc / Hexane General PurityHeat to reflux in EtOAc; add Hexane until cloudy. Cool slowly.
High Polarity EtOH (Hot) Polar DerivativesGood for removing non-polar side products. Risk of low yield if too much solvent is used [2].
Ternary DCM / Et2O / Hexane Oiling OutBest for difficult-to-crystallize oils (see Protocol above) [1].
Flash Acetone / Water Rapid CleanupDissolve in warm acetone; add water dropwise.

Module 2: Chromatographic Separation (Flash/HPLC)

Q3: I see "streaking" or "tailing" on my TLC and Column. How do I sharpen the bands?

Diagnosis: The lactam nitrogen (NH) and the carbonyl oxygen can interact strongly with the acidic silanols on silica gel, causing peak broadening.

Solution: Mobile Phase Modifiers You must deactivate the silica surface.

  • For Neutral Lactams: Add 1% Triethylamine (TEA) to your mobile phase. Pre-wash the column with the TEA-containing eluent before loading the sample.

  • For Polar/Amino-Substituted Lactams: Use a DCM / Methanol / Ammonium Hydroxide system (e.g., 95:5:0.5). The ammonia competes for the silanol sites more effectively than the lactam.

Q4: How do I separate diastereomers (cis/trans)?

Spiro-cyclization often yields diastereomeric mixtures (e.g., substituents on the cyclohexane ring relative to the lactam nitrogen).

Workflow:

  • Stationary Phase: Standard Silica (40-63 µm) is usually sufficient, but C18 Reverse Phase is superior for difficult diastereomers.

  • Gradient Strategy:

    • Normal Phase: Start with 100% Hexane. Ramp very slowly (0.5% per minute) to 40% EtOAc. Diastereomers often elute closely; a shallow gradient maximizes

      
      .
      
    • Reverse Phase: Water/Acetonitrile gradient. The hydrophobic difference between cis (compact) and trans (extended) isomers is often more pronounced in RP-HPLC.

Module 3: Chemical Workup & Impurity Removal

Q5: What are the major impurities and how do I remove them chemically?

Common Impurity Profile:

  • Open-Chain Amides/Esters: Result from incomplete cyclization or hydrolysis.

  • Metal Residues: If synthesized via transition-metal catalysis (e.g., Pd, Ru).[1]

  • Starting Materials: Often amino-esters or ketones.

Troubleshooting Decision Tree:

Purification_Tree Start Identify Impurity Type Acidic Acidic Impurities (Carboxylic Acids/Phenols) Start->Acidic Basic Basic Impurities (Unreacted Amines) Start->Basic Neutral Neutral/Non-Polar (Oils/Polymers) Start->Neutral Metal Metal Catalyst (Pd/Ru Residues) Start->Metal Wash_Base Wash Organic Layer with 10% Na2CO3 Acidic->Wash_Base Deprotonate Wash_Acid Wash Organic Layer with 1M HCl (Cold) Basic->Wash_Acid Protonate Trituration Triturate with Cold Pentane/Ether Neutral->Trituration Precipitate Lactam Scavenger Use SiliaMetS® or Activated Carbon Metal->Scavenger Adsorb

Figure 1: Decision tree for chemical workup based on impurity type.[3]

Q6: How do I remove trace metal catalysts (Pd/Ru) without column chromatography?

If your synthesis involved ring-closing metathesis or Pd-catalyzed coupling:

  • Scavenger Resins: Add a metal scavenger (e.g., Thiol-modified silica) to the reaction mixture post-synthesis and stir for 4 hours. Filter to remove.

  • Chelation Wash: Wash the organic phase with 0.5M aqueous Cysteine or Sodium Diethyldithiocarbamate . These ligands bind metals more strongly than the lactam.

Module 4: Synthesis-Specific Purification Logic

Context: The purification method often depends on the synthesis route used.[4]

Synthesis RouteLikely ImpuritiesRecommended Purification
N-Acyliminium Cyclization [3]Unreacted silanes, open-chain amidesFlash Chromatography: Silica gel, Hexane/EtOAc (gradient). The lactam is usually much more polar than the silane precursors.
Reductive Amination Secondary amines, over-alkylated productsAcid/Base Extraction: The spiro-lactam is neutral/weakly basic. Wash with dilute acid to remove highly basic amine side products.
Ugi/Passerini Reaction Isocyanides (foul smell)Oxidation: Treat crude with dilute bleach or Oxone to oxidize isocyanides to isocyanates/amines before workup.

References

  • Efficient Synthesis of

    
    -Aryl-
    
    
    
    -lactams and Their Resolution.
    Source: PMC / NIH. Context: Describes recrystallization of lactam derivatives using Et2O/CH2Cl2/Hexane systems.
  • Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester, Dept. of Chemistry.[1] Context: General solubility rules for polar amides and lactams in EtOH and solvent pairs.

  • Synthesis of 1-Azaspiro[4.5]-7-decen-2-one from L-Asparagine. Source: Heterocycles (via Vertex AI Search snippet 1.2). Context: Details N-acyliminium spirocyclization and purification of the specific 1-azaspiro[4.5] core.

  • Diversity by Divergence: Solution-Phase Parallel Synthesis. Source: ACS Combinatorial Science.[5] Context: Benchtop purification and isolation of spiro-lactam libraries.[5]

Sources

Technical Support Center: Crystallization of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing crystallization of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Support Hub. This guide addresses the specific physicochemical challenges associated with 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (CAS: 749861-31-2). As a spiro-lactam with a dimethyl ketal functionality, this molecule presents a unique dichotomy: the lactam ring confers high polarity and hydrogen-bonding potential, while the ketal moiety introduces acid sensitivity and lipophilicity.

The following modules synthesize field data with fundamental crystallization kinetics to help you overcome common failure modes like oiling out, ketal hydrolysis, and poor yield.

Module 1: Solvent Selection & Solubility

Q: What is the optimal solvent system for recrystallizing this spiro-ketal? A: Based on the polarity profile of the 1-azaspiro[4.5]decan-2-one core and the lipophilic ketal, a binary solvent system of Ethyl Acetate (solvent) and n-Heptane (anti-solvent) is the most robust starting point.

  • Primary Solvent (Ethyl Acetate): The lactam moiety effectively solvates in moderately polar esters.

  • Anti-Solvent (n-Heptane): The aliphatic spiro-cycles reduce solubility in alkanes, allowing for controlled supersaturation.

Alternative Systems:

  • Isopropanol (IPA) / Isopropyl Acetate: Useful if the impurity profile is polar.

  • Toluene: Effective for highly pure batches but may require lower temperatures (-10°C) to maximize yield.

Critical Warning: Avoid acidic solvents (e.g., Acetic Acid) or wet alcohols without pH control. The 8,8-dimethoxy ketal is acid-labile. Exposure to protic acids or acidic impurities in the presence of water will hydrolyze the ketal to the corresponding ketone (8-oxo-1-azaspiro[4.5]decan-2-one), destroying your product [1, 2].

Q: How do I determine the Metastable Zone Width (MSZW) for this compound? A: Spiro-lactams often exhibit a wide MSZW, meaning they can remain in a supersaturated state for long periods before crashing out—often as an oil. Action: Do not rely on spontaneous nucleation. Determine the saturation temperature (


) by heating a slurry until clear, then cool at 0.5°C/min. Note the temperature of first turbidity (

). The difference (

) is your MSZW. For this compound, seed at

to bypass the metastable zone and prevent oiling [3].
Module 2: Process Parameters & Polymorphism

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the amorphous phase is more stable than the crystalline phase at the process temperature, often driven by impurities or rapid cooling.

Troubleshooting Protocol:

  • Check Purity: Run an HPLC/TLC. If the ketone hydrolysis product (>5%) is present, it acts as a solvent, suppressing the melting point.

  • Seed Load: Increase seed loading to 1-2 wt% of pure crystalline material. Add seeds into the clear solution at a temperature slightly below saturation.

  • Agitation: Ensure turbulent flow (Reynolds number > 2000) during anti-solvent addition to prevent local zones of high supersaturation.

Visual Troubleshooting Guide (LLPS):

OilingOutTroubleshooting Start Issue: Product Oils Out CheckPurity Step 1: Check Purity (HPLC) Is Ketone present? Start->CheckPurity Impure Yes (>5% Impurity) CheckPurity->Impure Hydrolysis detected Pure No (High Purity) CheckPurity->Pure Intact Ketal ActionPurify Action: Silica Gel Column (Neutralized with 1% Et3N) Impure->ActionPurify CheckTemp Step 2: Check Temperature Is T > Melting Point of Oil? Pure->CheckTemp TooHot Yes CheckTemp->TooHot Cool No CheckTemp->Cool ActionCool Action: Lower T to < 50°C before adding anti-solvent TooHot->ActionCool ActionSeed Action: Add 1% Seeds Slow Cool (0.2°C/min) Cool->ActionSeed ActionCool->ActionSeed

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) in spiro-lactam crystallization.

Module 3: Standard Recrystallization Protocol

Objective: Purification of crude 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one to >98% purity.

Materials:

  • Crude Product (10 g)

  • Ethyl Acetate (Reagent Grade, Dry)

  • n-Heptane (Reagent Grade)

  • Seed Crystals (100 mg, if available)

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10 g of crude solid into a flask.

    • Add 30 mL Ethyl Acetate (3 vol).

    • Heat to 60°C with stirring. If solids remain, add EtOAc in 5 mL increments until dissolution is complete. Do not exceed 70°C to prevent thermal degradation.

  • Clarification (Optional but Recommended):

    • If the solution is hazy (inorganic salts or polymer), filter hot through a sintered glass funnel or Celite pad.

    • Tip: Pre-warm the funnel to prevent premature crystallization.

  • Nucleation (The Critical Step):

    • Cool the solution to 45°C .

    • Add Seed Crystals (1 wt%) . Observe for 15 minutes. The solution should turn slightly opaque as crystal growth begins.

    • Why? Seeding at low supersaturation encourages the growth of a stable polymorph and prevents oiling [4].

  • Anti-Solvent Addition:

    • Slowly add n-Heptane (30 mL) dropwise over 1 hour.

    • Maintain temperature at 40-45°C during addition.

    • Ratio: Final solvent:anti-solvent ratio should be approx 1:1 to 1:2.

  • Cooling & Growth:

    • Cool the slurry to 0-5°C at a rate of 10°C/hour.

    • Hold at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with 10 mL of cold 1:2 EtOAc/Heptane.

    • Dry under vacuum at 40°C.

Process Flow Diagram:

CrystallizationWorkflow Input Crude Solid (8,8-dimethoxy...) Dissolve Dissolution EtOAc, 60°C Input->Dissolve Filter Clarification Remove Insolubles Dissolve->Filter Seed Seeding @ 45°C Filter->Seed AntiSolvent Anti-Solvent Add Heptane (Slow) Seed->AntiSolvent Cool Cooling To 0°C (10°C/hr) AntiSolvent->Cool Isolate Filtration & Dry Yield > 85% Cool->Isolate

Caption: Optimized crystallization workflow for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one.

Module 4: Impurity Management (FAQs)

Q: I smell a "fruity" or "ketone-like" odor during drying. What happened? A: This indicates hydrolysis. The "fruity" smell is likely the release of methanol (from the dimethoxy ketal) and the formation of the ketone.

  • Cause: The filter cake was likely washed with acidic solvent or dried in a humid oven with trace acid present.

  • Fix: Ensure the final wash solvent is neutral. Store the product in a desiccator.

Q: Can I use water as an anti-solvent? A: Not recommended. While the lactam is water-soluble, the ketal is sensitive. Water at elevated temperatures (during addition) can promote hydrolysis, especially if the pH drifts. Stick to organic anti-solvents like Heptane, MTBE, or Diisopropyl Ether.

Table 1: Solvent Compatibility Guide

Solvent ClassSuitabilityNotes
Esters (EtOAc, IPAc) High Excellent primary solvents. Good solubility profile.
Alkanes (Heptane, Hexane) High Ideal anti-solvents. Induce crystallization effectively.
Alcohols (MeOH, EtOH) Medium Good solubility, but risk of trans-ketalization if not careful.
Chlorinated (DCM) Low Too soluble; difficult to recover high yield.
Acids (Acetic Acid) FORBIDDEN Will destroy the ketal functionality.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71464316, 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis (General reference on spiro-compound stability). Wiley-VCH. (Contextual grounding for spiro-lactam rigidity).

Solving solubility issues of spiro lactams in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Spiro Lactam Solubility

A Senior Application Scientist's Guide for Researchers in Drug Development

Welcome to the technical support center for spiro lactam solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving spiro lactam compounds in polar, primarily aqueous, solvents. My aim is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of spiro lactam solubility.

Q1: Why are my spiro lactam compounds showing poor solubility in polar solvents like water or buffered solutions?

Spiro lactams often exhibit poor aqueous solubility due to a combination of structural factors. Their inherent three-dimensional and rigid scaffold can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution.[1] Additionally, while the lactam group possesses some polarity, the overall molecule can be predominantly lipophilic, especially with large, non-polar substituents. This hydrophobic nature limits favorable interactions with polar water molecules.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

This is a critical distinction in early-stage drug development.[2][3]

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[3][4] This is often a higher-throughput method used for initial screening of compound libraries.[5]

  • Thermodynamic solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to the aqueous solvent and allowing it to reach equilibrium over a longer period (e.g., 24-48 hours).[2][6]

For lead optimization and pre-formulation, thermodynamic solubility is the more reliable and relevant parameter as it reflects the stable state of the drug.[4][7] Kinetic solubility can often give an over-optimistic, and sometimes misleading, indication of a compound's solubility.[7]

Q3: How does pH influence the solubility of my spiro lactam?

The pH of the solvent can dramatically affect the solubility of ionizable compounds.[8][][10] While the lactam ring itself is generally neutral, many spiro lactam-containing molecules have other acidic or basic functional groups.

  • For a basic spiro lactam (e.g., containing an amine group), decreasing the pH below its pKa will lead to protonation, forming a more soluble cationic species.

  • For an acidic spiro lactam (e.g., containing a carboxylic acid), increasing the pH above its pKa will result in deprotonation, forming a more soluble anionic salt.

It's crucial to determine the pKa of your compound to leverage pH for solubility enhancement.[11] A full pH-solubility profile is an invaluable tool in pre-formulation studies.[]

Q4: Can I just add more DMSO to my aqueous buffer to dissolve my compound for an in vitro assay?

While tempting for its simplicity, this approach should be handled with extreme caution. High concentrations of co-solvents like DMSO can introduce artifacts into biological assays by affecting cell membranes, protein conformation, or enzyme activity. It's generally recommended to keep the final DMSO concentration below 0.5% or even lower, depending on the sensitivity of the assay. The primary goal should be to find a formulation that enhances aqueous solubility, rather than relying on high percentages of organic co-solvents.

Part 2: Troubleshooting Guides & Experimental Protocols

When facing persistent solubility issues, a systematic approach is required. The following guides provide step-by-step protocols for common and advanced solubilization techniques.

Troubleshooting Workflow: A Systematic Approach

Before diving into complex formulations, it's essential to follow a logical troubleshooting path. This workflow ensures that you systematically evaluate the most effective and efficient options for your specific spiro lactam.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Final Outcome start Poorly Soluble Spiro Lactam pKa Determine pKa (Experimental or Predicted) start->pKa ionizable Is the compound ionizable? pKa->ionizable ph_adjust Protocol 1: pH Adjustment ionizable->ph_adjust Yes cosolvent Protocol 2: Co-solvent Screening ionizable->cosolvent No success1 Solubility Goal Met? ph_adjust->success1 cosolvent->success1 cyclodextrin Protocol 3: Cyclodextrin Complexation success1->cyclodextrin No end_success Proceed with Formulation success1->end_success Yes solid_dispersion Protocol 4: Amorphous Solid Dispersion cyclodextrin->solid_dispersion Still Issues end_revisit Re-evaluate/Re-design Compound Structure solid_dispersion->end_revisit

Caption: A decision tree for troubleshooting spiro lactam solubility.

Protocol 1: pH Adjustment and Salt Formation

This is often the most effective initial strategy for ionizable compounds.[12]

Causality: By converting a neutral molecule into a charged ion (a salt), you significantly increase its ability to interact with polar water molecules, thereby enhancing solubility.[13] For successful salt formation, the pKa of your compound and the counter-ion should generally differ by at least 2-3 pH units.[13][14]

Step-by-Step Methodology:

  • pKa Determination:

    • If not already known, determine the pKa of your spiro lactam using potentiometric titration or UV-spectrophotometry. Computational prediction tools can also provide a good estimate.[11][15][16]

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values spanning a range of +/- 3 units around the pKa of your compound.

  • Solubility Measurement:

    • Add an excess amount of your solid spiro lactam to vials containing each buffer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples (using a syringe filter, e.g., 0.22 µm PVDF) to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.[17]

  • Data Analysis:

    • Plot solubility as a function of pH. This will reveal the optimal pH range for solubilization and inform the selection of a suitable salt form for further development.[]

Data Presentation Example:

Buffer SystempHSpiro Lactam Solubility (µg/mL)
0.1 M HCl1.0550.2
0.1 M Citrate3.0275.8
0.1 M Phosphate5.045.1
0.1 M Phosphate7.41.3
0.1 M Carbonate9.01.1

This table illustrates a hypothetical basic spiro lactam, showing significantly increased solubility at lower pH.

Protocol 2: Co-solvent Systems

For non-ionizable compounds, or when pH adjustment is insufficient, co-solvents can be an effective tool.[12]

Causality: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[12][18] They disrupt the hydrogen bonding network of water, making it more favorable for non-polar solutes to dissolve.[12]

Step-by-Step Methodology:

  • Co-solvent Selection:

    • Choose a panel of pharmaceutically acceptable co-solvents.[19] Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[19][20]

  • System Preparation:

    • Prepare binary (co-solvent + water/buffer) or ternary systems at various concentrations (e.g., 10%, 20%, 30% v/v co-solvent in your chosen aqueous buffer).

  • Solubility Measurement:

    • Following the same procedure as in Protocol 1, determine the thermodynamic solubility of your spiro lactam in each co-solvent system.

  • Data Analysis:

    • Plot solubility against the percentage of co-solvent. This will identify the most effective co-solvent and the concentration required to achieve your target solubility. Be mindful of potential toxicity or assay interference from the co-solvent at higher concentrations.[8]

Protocol 3: Cyclodextrin Inclusion Complexation

This technique is particularly useful for highly lipophilic molecules that do not respond well to pH or co-solvent strategies.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate the non-polar spiro lactam molecule (the "guest") within their cavity, forming an "inclusion complex."[21][23] This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent aqueous solubility of the compound.[22][24]

G cluster_0 Mechanism of Cyclodextrin Solubilization spiro Spiro Lactam (Hydrophobic) complex complex spiro->complex Encapsulation cd Cyclodextrin cd->complex water Water (Polar Solvent) complex->water Soluble in

Caption: Encapsulation of a spiro lactam by a cyclodextrin.

Step-by-Step Methodology (Kneading Method):

  • Cyclodextrin Selection:

    • Screen different types of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their safety and high complexation efficiency.[22]

  • Complex Preparation (Kneading):

    • Weigh out the spiro lactam and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).

    • Place the mixture in a mortar. Add a small amount of a suitable solvent (e.g., water/ethanol 50:50) to create a paste-like consistency.

    • Knead the mixture thoroughly for 30-60 minutes.

    • Dry the resulting paste in an oven or under vacuum at a controlled temperature to obtain a solid powder.[23]

  • Solubility Measurement:

    • Determine the aqueous solubility of the prepared inclusion complex powder using the method described in Protocol 1.

  • Confirmation (Optional but Recommended):

    • Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).[25]

Protocol 4: Amorphous Solid Dispersions (ASDs)

For the most challenging compounds, converting the crystalline form to a higher-energy amorphous state can provide a significant solubility advantage.

Causality: The crystalline form of a drug has a highly ordered lattice structure that requires substantial energy to break. An amorphous form lacks this long-range order, existing in a higher energy state.[26][27] This higher energy state reduces the barrier to dissolution, leading to enhanced apparent solubility and faster dissolution rates.[26][28] The drug is dispersed within a polymer matrix which helps to stabilize the amorphous state and prevent recrystallization.[27][28][29]

Step-by-Step Methodology (Solvent Evaporation Method):

  • Polymer Selection:

    • Select a suitable amorphous polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Preparation of ASD:

    • Dissolve both the spiro lactam and the polymer in a common volatile organic solvent (e.g., acetone, methanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.

    • Further dry the film under vacuum to remove any residual solvent.

    • Scrape the dried film and mill it into a fine powder.

  • Characterization and Solubility Measurement:

    • Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and/or DSC.

    • Measure the dissolution rate and solubility of the ASD powder. Often, ASDs create a temporary supersaturated solution, so it's important to measure concentration over time to observe this phenomenon.

Part 3: Regulatory & Advanced Considerations

  • Pharmaceutical Development Guidelines: All formulation development should be conducted with an understanding of regulatory expectations. Guidelines such as the ICH Q8 (R2) on Pharmaceutical Development emphasize a systematic, science- and risk-based approach to formulation, which is the philosophy underpinning this guide.[30][31][32]

  • Stability: Any method used to enhance solubility can potentially impact the chemical stability of your compound. It is imperative to conduct stability studies on your final formulation under relevant storage conditions, as outlined in ICH Q1 guidelines.[33] For example, the stability of spironolactone, a well-known spiro lactam, is highly pH-dependent, with optimal stability around pH 4.5.[34]

  • Excipient Safety: Always use pharmaceutically acceptable (GRAS - Generally Regarded As Safe) excipients, especially for formulations intended for in vivo studies. The toxicity and tolerability of any co-solvent, cyclodextrin, or polymer must be carefully considered.[8]

This guide provides a comprehensive framework for addressing the solubility challenges of spiro lactam compounds. By applying these principles and protocols systematically, you can develop robust and effective formulations to advance your research and development goals.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks - Ovid. [Link]

  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom. [Link]

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. [Link]

  • ICH Draft Guidance: Q8(R1) Pharmaceutical Development Revision 1 - GovInfo. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Q8(R2) Pharmaceutical Development November 2009 - FDA. [Link]

  • ICH guideline Q8 (R2) on pharmaceutical development. [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • Pharmaceutical Salt Formation Guided by Phase Diagrams - ResearchGate. [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. [Link]

  • Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed. [Link]

  • pKa calculations for class A beta-lactamases: influence of substrate binding - PMC - NIH. [Link]

  • Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles - SciELO. [Link]

  • pKa prediction from ab initio calculations - Research Outreach. [Link]

  • How to Predict pKa | Rowan. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. [Link]

  • IMPROVING SOLUBILITY AND DISSOLUTION PROPERTIES OF SPIRONOLACTONE USING NON-VOLATILE SOLVENT BY LIQUISOLID COMPACT TECHNIQUE - Jetir.Org. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC. [Link]

  • Improving the dissolution properties of spironolactone using liquisolid technique. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. [Link]

  • ADMET Predictor Tutorial 5: Predicting pKa - YouTube. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

Sources

Stability of dimethoxy protecting groups under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid Lability of Dimethoxy-Based Protecting Groups

  • Ticket ID: #DMT-ACID-STABILITY[1]

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

  • Topic: Troubleshooting acid-catalyzed removal, stability profiles, and side-reaction mitigation for Dimethoxytrityl (DMT) and Dimethoxybenzyl (DMB) groups.

Executive Summary

You are likely visiting this page because you are facing one of two critical issues:

  • Incomplete Deprotection: Your yield is low, or the "orange color" during oligonucleotide synthesis is faint.

  • Premature Cleavage/Side Reactions: You are observing depurination (N-1 peaks) in your oligonucleotides or unwanted loss of protection during silica chromatography for small molecules.

This guide addresses the 4,4'-Dimethoxytrityl (DMT) group (standard in oligonucleotide synthesis) and the 3,4-Dimethoxybenzyl (DMB) group (common in small molecule organic synthesis). While both rely on the stabilization of a carbocation intermediate, their troubleshooting protocols differ significantly.

Part 1: The Flagship – DMT in Oligonucleotide Synthesis

The DMT group is the industry standard for 5'-hydroxyl protection in DNA/RNA synthesis.[2] Its acid lability is tuned to be removed rapidly (seconds) by weak acids, but this sensitivity is a double-edged sword.

The Mechanism of Detritylation

Understanding the mechanism is the first step to troubleshooting. The reaction is an equilibrium process driven by the stability of the resonance-stabilized dimethoxytrityl cation.

DMT_Mechanism Substrate DMT-Protected Oligo (Colorless) Protonation Protonated Ether (Intermediate) Substrate->Protonation + H+ (TCA/DCA) Cation DMT Cation (Bright Orange) Protonation->Cation Heterolysis Product 5'-OH Oligo (Reactive) Protonation->Product Release Cation->Cation Absorbance @ 498nm (Quantification)

Figure 1: Acid-catalyzed hydrolysis of the DMT ether. The formation of the resonance-stabilized cation (orange) is the visual indicator of reaction progress.

Critical Troubleshooting: Depurination vs. Incomplete Removal

The most common failure mode in therapeutic oligonucleotide manufacturing is the balance between removing the DMT group and destroying the purine bases (Depurination).

Common Issue 1: Depurination (The "N-1" Peak)

  • Symptoms: Mass spec shows peaks with mass [M - 135 Da] (loss of Adenine) or [M - 151 Da] (loss of Guanine).

  • Root Cause: The glycosidic bond of Deoxyadenosine (dA) is acid-labile. Prolonged exposure to strong acids (like TCA) cleaves the base from the sugar.

  • Solution: Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) .[3]

    • Why? DCA is a weaker acid (pKa ~1.2) compared to TCA (pKa ~0.6). It provides sufficient acidity to remove the DMT group but significantly lowers the rate of depurination [1, 2].

Common Issue 2: Incomplete Detritylation

  • Symptoms: Low coupling efficiency in the next cycle; faint orange color in the effluent.

  • Root Cause:

    • Water Contamination: Water reacts with the DMT cation to form Dimethoxytritanol (colorless), shifting the equilibrium back and quenching the reaction.

    • Amine Contamination: Free amines in the system can buffer the acid.

  • Solution: Ensure reagents are anhydrous (<50 ppm water). Increase flow rate or acid concentration slightly (e.g., 3% DCA in Toluene).

Optimized Protocol: Detritylation Cycle

Standard Solid-Phase Synthesis Scale (1 µmol)

StepReagentVolume/TimeCritical Note
1. Wash Acetonitrile (Anhydrous)30 sec flowRemoves basic impurities from previous capping step.
2. Acid Dispense 3% DCA in Toluene 60 sec flowToluene is preferred over DCM in some setups to prevent depurination, though DCM is standard.
3. Monitor UV-Vis @ 498 nmContinuousStop flow once peak plateaus. Total volume is critical for yield calculation.
4. Wash Acetonitrile60 sec flowMust remove all acid before the next coupling step (Activation).

Part 2: Small Molecule Synthesis – DMB and Orthogonality

In organic synthesis, "dimethoxy" often refers to the 3,4-Dimethoxybenzyl (DMB) group, used to protect alcohols and amines.[4] It is distinct from DMT because it offers orthogonal deprotection strategies (Acidic OR Oxidative).

Comparative Stability Table

Use this table to select the correct protecting group based on your synthesis conditions.

Protecting GroupStructureAcid Stability (TFA)Oxidative Stability (DDQ)Relative Acid Lability (vs. Benzyl)
Trityl (Tr) TriphenylmethylLabile (Mild)Stable10^3
MMT MonomethoxytritylLabile (Weak)Stable10^5
DMT Dimethoxytrityl Very Labile (Weak) Stable10^7
PMB p-MethoxybenzylStable (requires neat TFA)Labile10^1
DMB 3,4-Dimethoxybenzyl Labile (1-5% TFA) Very Labile 10^2

Note: DMT is roughly 100x more acid-labile than MMT. This allows selective removal of DMT in the presence of MMT (often used for amino-modifiers). [3, 4]

Troubleshooting DMB Removal

Scenario: You need to remove a DMB group from a secondary alcohol without affecting a Boc group or an ester.

  • Method A: Acidic Cleavage (TFA) [5]

    • Protocol: 1-5% TFA in DCM, 0°C to RT, 30 mins.

    • Risk:[6][7] Carbocation scrambling. The 3,4-dimethoxybenzyl cation is highly electrophilic and will alkylate other electron-rich sites (e.g., indoles, phenols) on your molecule.

    • Fix:Add Scavengers. Use Triethylsilane (TES) or 1,3-dimethoxybenzene (5-10 equiv) to quench the cation immediately upon formation.

  • Method B: Oxidative Cleavage (DDQ)

    • Protocol: DDQ (1.2 equiv) in DCM:H2O (18:1), RT, 1-2 hours.

    • Advantage:[6][8][9] Completely orthogonal to acid-sensitive groups (like acetals or silyl ethers).

    • Visual Cue: The reaction mixture turns deep red/brown due to the charge-transfer complex.

Part 3: Interactive Troubleshooting Flowchart

Follow this logic tree to resolve low yields associated with dimethoxy-group manipulation.

Troubleshooting Start Issue: Low Yield / Impurity CheckType Application Type? Start->CheckType Oligo Oligonucleotide (DMT) CheckType->Oligo SmallMol Small Molecule (DMB) CheckType->SmallMol CheckColor Is the orange cation color strong? Oligo->CheckColor NoColor Incomplete Detritylation CheckColor->NoColor No/Faint YesColor Check Mass Spec CheckColor->YesColor Yes Check Water/Acid Quality Check Water/Acid Quality NoColor->Check Water/Acid Quality Depurination Depurination (N-1) Acid too strong/long YesColor->Depurination M-135 peak CouplingFail Coupling Failure (Not a DMT issue) YesColor->CouplingFail Full Mass CheckCond Removal Method? SmallMol->CheckCond AcidMethod Acid (TFA) CheckCond->AcidMethod OxMethod Oxidative (DDQ) CheckCond->OxMethod Alkylation Product Alkylated? Add Scavengers (TES) AcidMethod->Alkylation Incomplete Incomplete Reaction? Check Water Content OxMethod->Incomplete

Figure 2: Decision tree for diagnosing stability and removal issues.

References

  • Glen Research. (2011). Depurination of DNA During Oligonucleotide Synthesis.[3][10] Glen Report 22.19. Link

  • BenchChem. (2025).[2][5][11][12] Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides.Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Text).
  • Thermo Fisher Scientific. Manual Detritylation of Oligonucleotides after Deprotection.Link

  • Krotz, A., et al. (1999). Dimethoxytrityl Removal in Organic Medium.[11][13][14][15] Nucleosides and Nucleotides.[3][10][11][12][13][16] Link[15]

Sources

Spiro-Tech Support: Precision Enantiocontrol in Spirocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-OPT-2026 Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Enantioselectivity in Chiral Spiro-Center Formation

Introduction: The Quaternary Challenge

Welcome to the Spiro-Tech Support Center. You are likely here because you are facing the "Quaternary Challenge"—constructing a rigid, all-carbon quaternary spiro-center with high enantiomeric excess (ee). Unlike flat aromatic systems, spirocycles (e.g., spiroindolines, spirooxindoles) require precise three-dimensional control to distinguish between faces of a crowded pro-chiral center.

This guide moves beyond basic chemistry into mechanistic troubleshooting . We treat your reaction as a system of competing rates (


 vs 

) and transition state organizations.

Diagnostic Workflow: The "Low ee" Decision Tree

Before altering reagents, use this logic flow to diagnose the root cause of poor enantioselectivity.

Low_EE_Troubleshooting start ISSUE: Low Enantioselectivity (< 80% ee) check_rac Check Background Reaction (Run without catalyst) start->check_rac rac_result Is there product formation? check_rac->rac_result yes_rac YES: High Background Rate rac_result->yes_rac > 5% Yield no_rac NO: Catalyst Dependent rac_result->no_rac < 1% Yield fix_temp FIX: Lower Temp (-20°C to -78°C) Slow Addition of Reagents yes_rac->fix_temp check_nle Check for Non-Linear Effects (NLE) (Plot ee_product vs ee_catalyst) no_rac->check_nle linear Linear Relationship check_nle->linear nonlinear Non-Linear ((+) or (-) NLE) check_nle->nonlinear opt_ligand OPTIMIZE: Ligand Sterics (Switch BINOL -> SPINOL or TRIP) linear->opt_ligand agg_issue ISSUE: Catalyst Aggregation nonlinear->agg_issue fix_agg FIX: Change Solvent Polarity Add Disaggregating Agents (e.g., molecular sieves) agg_issue->fix_agg

Caption: Diagnostic logic for isolating background reactivity vs. catalyst aggregation issues in asymmetric spiro-synthesis.

Module 1: Catalyst Architecture (The Hardware)

Chiral Phosphoric Acids (CPAs): BINOL vs. SPINOL

In spiro-synthesis, the "confinement" of the active site is critical.

  • BINOL Backbones: Flexible.[1] Good for large substrates but can suffer from "leakage" where the substrate slips past the shielding groups.

  • SPINOL Backbones: Rigid spirobiindane framework. The fixed angle often provides superior enantiocontrol for smaller, compact spiro-centers by creating a tighter "chiral pocket" [1].

Technical Insight: If using a BINOL-derived CPA (like TRIP) yields moderate ee (e.g., 70-80%), switching to a SPINOL-derived acid often boosts ee by >10% due to the elimination of backbone flexibility.

Transition Metal Ligands (Palladium)

For Pd-catalyzed allylic alkylations (Tsuji-Trost):

  • Bite Angle: Crucial for spirocyclization. Wide bite angles (e.g., Xantphos derivatives) favor reductive elimination to form the strained spiro-ring.

  • Trost Ligands: The "walls" created by the phenyl rings in Trost ligands (DACH-phenyl) are effective for distinguishing the pro-chiral faces of enolates attacking

    
    -allyl systems [2].
    

Module 2: Reaction Environment (The Software)

Optimizing the medium is as important as the catalyst.

ParameterImpact on Spiro-SelectivityTroubleshooting Action
Solvent Dielectric High: Loose ion pairs (lower ee). Low: Tight ion pairs (higher ee).Switch from MeOH/ACN to Toluene, DCM, or MTBE to tighten the transition state.
Concentration High conc. promotes aggregation (lower ee).[2]Dilute reaction (0.05 M to 0.01 M). Warning: Too dilute may stall the reaction.
Additives Water interferes with H-bonding catalysts.Add 5Å Molecular Sieves. They remove water and can disrupt non-selective catalyst aggregates.
Temperature Enthalpy vs. Entropy trade-off.Lowering T usually increases ee but decreases rate. If reaction stalls, increase catalyst loading, not T.

Module 3: Mechanistic Deep Dive - Dual Activation

High enantioselectivity in organocatalytic spiro-synthesis relies on Dual Activation . The catalyst must simultaneously activate the electrophile (LUMO lowering) and organize the nucleophile (HOMO raising/orientation).

Dual_Activation_Mechanism CPA Chiral Phosphoric Acid complex Ternary Complex (Transition State) CPA->complex H-Bond Donor (Brønsted Acid) CPA->complex H-Bond Acceptor (Lewis Base) sub1 Electrophile (e.g., Indolinone) sub1->complex Activated by -OH sub2 Nucleophile (e.g., Azlactone) sub2->complex Oriented by P=O product Spiro Product (High ee) complex->product Stereoselective Bond Formation

Caption: Dual activation mode where the bifunctional catalyst bridges both substrates, enforcing a specific geometry.

Experimental Protocol: The "Gold Standard"

Protocol: Enantioselective Synthesis of Spiro[indoline-3,2'-pyrrole] via CPA Catalysis. Context: This protocol utilizes a 1,3-dipolar cycloaddition strategy, a robust method for generating spirooxindoles [3].

Reagents & Equipment[3]
  • Catalyst: (R)-TRIP or (S)-SPINOL-CPA (5 mol%).

  • Substrate A: Methyleneindolinone (0.1 mmol).

  • Substrate B: Azlactone (0.12 mmol).

  • Solvent: Toluene (anhydrous, 2.0 mL).

  • Additive: 5Å Molecular Sieves (50 mg, flame-dried).

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a flame-dried reaction vial, add Catalyst (5 mol%) and Substrate A (Methyleneindolinone). Add 1.0 mL Toluene. Stir at RT for 10 mins.

    • Why? Allows the catalyst to H-bond with the electrophile first, establishing the "chiral pocket."

  • System Conditioning: Add activated 5Å Molecular Sieves. Cool the system to the target temperature (e.g., -20°C).

    • Trust Check: Ensure sieves are essentially dust-free to avoid non-specific surface catalysis.

  • Controlled Addition: Dissolve Substrate B (Azlactone) in the remaining 1.0 mL Toluene. Add this solution dropwise over 30 minutes via syringe pump.

    • Causality: Keeping the nucleophile concentration low relative to the catalyst-electrophile complex minimizes the background (uncatalyzed) reaction.

  • Monitoring: Stir at -20°C. Monitor by TLC or HPLC. Do not quench until conversion >95% to avoid difficult separations.

  • Quench & Isolation: Filter off molecular sieves. Concentrate filtrate directly. Purify via flash chromatography (Hexane/EtOAc).

  • Validation: Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Success Metric: >90% ee and >10:1 dr (diastereomeric ratio).

Frequently Asked Questions (FAQs)

Q: My ee is constant (e.g., 50%) regardless of catalyst loading. What does this mean? A: This suggests you are observing the inherent selectivity of the monomeric catalyst or a stable aggregate. If the ee does not change with loading, aggregation is less likely the culprit. Focus on modifying the catalyst backbone (sterics) rather than concentration [4].

Q: I see a "Non-Linear Effect" (NLE). Is this bad? A: Not necessarily. A positive NLE (product ee > catalyst ee) means the heterochiral dimer (R,S-catalyst) is inactive, leaving the active monomer to do the work. This is "Asymmetric Amplification." However, a negative NLE means the aggregate is more active but less selective.[3] In this case, dilute the reaction or switch solvents to break up aggregates [5].

Q: Can I use water as a co-solvent? A: Generally, no for CPA catalysis. Water competes for H-bonding sites. However, in Pd-catalyzed Tsuji-Trost reactions, water can sometimes serve as a nucleophile or additive to stabilize specific intermediates, but it usually lowers ee in spiro-formation.

References

  • Xu, F., et al. (2010). SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction of Indoles with Imines. The Journal of Organic Chemistry.

  • Trost, B. M., et al. (2012).[4] Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development.

  • Wang, Y., et al. (2015). Chiral Phosphoric Acid Catalyzed Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azlactones. Chemical Communications.[5]

  • Geiger, Y., et al. (2020).[6] Absence of Non-Linear Effects despite evidence for catalyst aggregation. ChemRxiv.

  • Satyanarayana, T., et al. (2009). Non-Linear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.

Sources

Validation & Comparative

C13 NMR Diagnostics for Spirocyclic Acetals: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for Spirocyclic Acetals Content Type: Publish Comparison Guide

Executive Summary

Spirocyclic acetals are privileged structural motifs in natural products (e.g., polyether antibiotics, pheromones) and increasingly common in fragment-based drug discovery. Their rigid spiro-fusion creates distinct stereoelectronic environments governed by the anomeric effect .

This guide compares the C13 NMR chemical shift signatures of spirocyclic acetals against their thermodynamic isomers and open-chain equivalents. It provides a validated workflow for distinguishing stereoisomers (axial vs. equatorial oxygen orientation) using C13 shielding trends derived from the Deslongchamps stereoelectronic theory.

The Core Directive: Diagnostic Utility of C13 NMR

In spirocyclic acetal analysis, C13 NMR is superior to H1 NMR for backbone assignment because the quaternary spiro-carbon provides a singlet "anchor" signal that is uncoupled and distinct from the crowded aliphatic region.

The "Anchor" Signal:

  • Chemical Shift Range: 90 – 115 ppm.

  • Diagnostic Value: Differentiates spirocyclic acetals from open-chain ketones (200+ ppm) and simple ethers (60–80 ppm).

  • Stereochemical Sensitivity: While the spiro-carbon shift itself is relatively stable, the neighboring carbons (C

    
     and C
    
    
    
    ) exhibit dramatic upfield shifts (3–6 ppm) in specific conformations due to the gamma-gauche effect and anomeric orbital overlap .
Mechanism & Theory: The Stereoelectronic Compass

To interpret the data tables below, one must understand the causality of the shifts. The stability and NMR signature of spiroketals are dictated by the Deslongchamps Anomeric Effect .

  • Orbital Interaction: Stabilization occurs when a lone pair (

    
    ) on one oxygen atom is antiperiplanar to the 
    
    
    
    antibonding orbital of the adjacent C-O bond (
    
    
    ).
  • NMR Consequence (Shielding): This hyperconjugation increases electron density in the

    
     orbital, shortening the C-O bond and altering the magnetic environment. More importantly, axial  substituents induce a 
    
    
    
    -gauche shielding effect
    , shifting the signals of neighboring carbons upfield (lower ppm).
Visualization: The Anomeric Stabilization Pathway

AnomericEffect O_lp Oxygen Lone Pair (n) CO_sigma C-O Sigma* Antibonding Orbital O_lp->CO_sigma Antiperiplanar Overlap Stabilization Stereoelectronic Stabilization (Double Anomeric Effect) CO_sigma->Stabilization Energy Lowering NMR_Shift Upfield Shift (Shielding) of Neighboring Carbons Stabilization->NMR_Shift Gamma-Gauche Interaction

Figure 1: Logical flow of the anomeric effect influencing C13 NMR chemical shifts. The overlap of the oxygen lone pair with the antibonding orbital is the fundamental cause of the observed shielding.

Comparative Analysis: Chemical Shift Benchmarks

The following tables compare the "Anchor" (Spiro Carbon) and "Diagnostic" (Neighboring Carbon) shifts across different ring sizes and configurations.

Table 1: Impact of Ring Size on Spiro-Carbon Shifts

Comparison of unsubstituted spiroketals in CDCl3.

Spiro SystemRing SizesSpiro Carbon (

)
Key Trend
1,6-Dioxaspiro[4.4]nonane 5,5110 – 115 ppm Deshielded due to ring strain.
1,6-Dioxaspiro[4.5]decane 5,6105 – 108 ppm Intermediate shift.
1,7-Dioxaspiro[5.5]undecane 6,695 – 100 ppm Most shielded; thermodynamically most stable.
Table 2: Stereochemical Diagnosis (The "Performance" Metric)

Distinguishing isomers of [6,6]-spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane).

ConfigurationOxygen OrientationAnomeric EffectsDiagnostic C13 Shifts (Neighbors)Relative Stability
Isomer A Axial / Axial 2 (Double)C

Upfield:

60 ppmC

Upfield:

28 ppm
Most Stable (Thermodynamic Product)
Isomer B Axial / Equatorial 1 (Single)C

Split:
One

60, One

65 ppm
Intermediate
Isomer C Equatorial / Equatorial 0 (None)C

Downfield:

68 ppmC

Downfield:

32 ppm
Least Stable (Kinetic Product)

Expert Insight: Do not rely solely on the spiro-carbon (C_spiro) to distinguish stereoisomers. The C_spiro shift varies minimally (<2 ppm) between isomers. The C


 (methylene next to oxygen)  and C

carbons show the definitive 5–8 ppm difference due to the axial vs. equatorial environment.
Experimental Protocol: Self-Validating Assignment

To unambiguously assign a spirocyclic acetal, follow this "Self-Validating" workflow. This protocol ensures that the assigned structure is consistent with both connectivity (HMBC) and space (NOESY).

Reagents:


 (standard) or 

(if overlap occurs). Instrument: 400 MHz minimum; 13C-optimized probe recommended.
Step-by-Step Workflow
  • 1D 13C {1H} Acquisition:

    • Acquire a broadband decoupled spectrum.[1]

    • Checkpoint: Identify the quaternary signal in the 90–115 ppm range. If absent, the spiro-acetal core is not formed.

  • DEPT-135 / APT:

    • Differentiate CH/CH3 (positive/up) from CH2 (negative/down).

    • Checkpoint: The spiro carbon must disappear (quaternary).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate protons to carbons.[1][2]

    • Action: Identify the protons attached to the C

      
       carbons (60–70 ppm).
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • The Critical Step: Look for long-range coupling (

      
      ) from the C
      
      
      
      protons into the quaternary spiro carbon.
    • Validation: You must see correlations from both rings into the single spiro peak at 95–115 ppm. This confirms the spiro-fusion.

  • 2D NOESY (Nuclear Overhauser Effect):

    • Stereochemistry Determination: Irradiate the anomeric proton (if applicable) or C

      
       protons.
      
    • Axial Confirmation: Strong NOE between C

      
      -H and C
      
      
      
      -H (1,3-diaxial interaction) confirms the axial orientation of the ring.
Visual Workflow: Assignment Logic

NMR_Workflow Start Unknown Sample Step1 1D 13C NMR Locate Signal 90-115 ppm Start->Step1 Decision1 Signal Present? Step1->Decision1 Decision1->Start No (Check Synthesis) Step2 DEPT-135 Confirm Quaternary (Disappears) Decision1->Step2 Yes Step3 HMBC Verify Connectivity from Both Rings Step2->Step3 Step4 Compare C-alpha Shifts (Table 2) Step3->Step4 Result Assign Stereochemistry (Axial vs Equatorial) Step4->Result

Figure 2: Validated workflow for the structural elucidation of spirocyclic acetals using NMR.

References
  • Deslongchamps, P., Rowan, D. D., Pothier, N., & Saunders, J. K. (1981).[3] 13C chemical shift data for 1,7-dioxaspiro[5.5]undecanes and related compounds. Canadian Journal of Chemistry, 59(8), 1132–1137.

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661.

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Stereoelectronic Effects in Spiroketals: The Anomeric Effect. Chemical Reviews, 105(12), 4406–4440.

  • Brimble, M. A., & Fares, F. A. (1999). Spiroketals: Synthesis and biological activity. Tetrahedron, 55(48), 13621–13660.

Sources

A Comparative Guide to HPLC Method Development for Azaspiro[4.5]decan-2-one Purity Analysis: A Quality by Design (QbD) Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of azaspiro[4.5]decan-2-one. In the absence of a pre-existing compendial method, this document details a systematic, first-principles approach, comparing and contrasting different chromatographic strategies to arrive at an optimized and validated procedure. The narrative emphasizes the "why" behind each experimental choice, grounding the protocol in scientific expertise and regulatory expectations.

The core of this guide is the application of Quality by Design (QbD) principles, a systematic approach to development that begins with predefined objectives and emphasizes process understanding and control.[1][2][3] This ensures the final method is not only accurate and precise but also robust and fit for its intended purpose in a regulated environment.

Defining the Analytical Goal: The Analytical Target Profile (ATP)

Before any practical work commences, the objectives of the analytical method must be clearly defined. This is known as the Analytical Target Profile (ATP).[1][3] For the purity analysis of azaspiro[4.5]decan-2-one, the ATP is established as follows:

  • Analyte: Azaspiro[4.5]decan-2-one and its potential process-related impurities and degradation products.

  • Method Goal: To develop a stability-indicating quantitative method capable of accurately measuring the purity of azaspiro[4.5]decan-2-one and separating it from its potential impurities and degradation products.

  • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust, meeting the criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Initial Risk Assessment and Method Scouting

With the ATP defined, the initial phase involves a risk assessment to identify critical parameters and a scouting phase to compare different chromatographic conditions.[7]

Understanding the Analyte

Azaspiro[4.5]decan-2-one is a spirocyclic compound containing a lactam and a ketone functional group. This structure suggests moderate polarity. The presence of the nitrogen atom in the lactam ring provides a site for potential protonation, making the mobile phase pH a critical parameter to investigate.

Comparative Column and Mobile Phase Screening

A systematic screening of different stationary and mobile phases is the most efficient way to find a suitable starting point for method development.[8] The following conditions were compared:

Stationary Phase Mobile Phase System Rationale & Expected Outcome
C18 (e.g., Zorbax Eclipse Plus C18) A: 0.1% Formic Acid in WaterB: AcetonitrileWorkhorse of Reversed-Phase: Good starting point for moderately polar compounds. Formic acid is used to improve peak shape and provide protons for mass spectrometry (MS) compatibility.
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) A: 0.1% Formic Acid in WaterB: AcetonitrileAlternative Selectivity: The phenyl ring provides π-π interactions, which can offer different selectivity for aromatic impurities or degradants compared to a C18.
Polar-Embedded (e.g., Kinetex Polar C18) A: WaterB: AcetonitrileEnhanced Polar Retention: The embedded polar group can provide better retention for polar compounds and is more stable in highly aqueous mobile phases.

Screening Outcome: The initial screening revealed that the C18 column provided the best peak shape and initial separation of the main peak from some minor impurities. The Phenyl-Hexyl column showed co-elution of some impurities, and the Polar-Embedded column resulted in excessive retention of the main analyte. Therefore, the C18 column was selected for further optimization.

Method Optimization through Quality by Design (QbD)

The QbD approach moves beyond trial-and-error, employing statistical tools like Design of Experiments (DoE) to systematically evaluate the impact of various parameters on the method's performance.[1][2][7]

Identifying Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs)

A fishbone (Ishikawa) diagram helps visualize the potential factors that could affect the final method performance.

Caption: Fishbone diagram illustrating potential factors affecting HPLC method performance.

Based on this, the following were identified for a DoE study:

  • Critical Method Parameters (CMPs): Gradient Time, Column Temperature, Mobile Phase pH.

  • Critical Quality Attributes (CQAs): Resolution between the main peak and the closest eluting impurity, and the tailing factor of the main peak.

Design of Experiments (DoE) and Method Robustness

A full factorial or fractional factorial design can be employed to study the effects of the CMPs on the CQAs. The results of this study are used to define a "Method Operable Design Region" (MODR), a multi-dimensional space where the method consistently meets its performance criteria.

Illustrative DoE Results:

Gradient Time (min) Column Temp (°C) Mobile Phase pH Resolution (API/Impurity) Tailing Factor (API)
10302.82.11.2
20302.83.51.1
10402.82.51.1
20402.84.01.0
10303.21.81.3
20303.22.91.2
10403.22.21.2
20403.23.31.1

Comparison of Final Optimized Method vs. Initial Screening Method

The systematic optimization process results in a significantly improved method compared to the initial screening conditions.

Parameter Initial Screening Method Final Optimized Method (QbD) Performance Improvement
Column Zorbax Eclipse Plus C18 (4.6x150mm, 5µm)Zorbax Eclipse Plus C18 (4.6x150mm, 3.5µm)Higher efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)0.1% Formic Acid in Water (pH 2.8)Maintained for optimal peak shape.
Mobile Phase B AcetonitrileAcetonitrileMaintained for good selectivity.
Gradient 5-95% B in 10 min10-70% B in 20 min, then to 95% B in 2 minImproved resolution of closely eluting impurities.
Flow Rate 1.0 mL/min1.2 mL/minFaster analysis time without sacrificing resolution.
Column Temp. Ambient40°CImproved peak shape and reduced backpressure.
Resolution (Critical Pair) 1.8>3.5Baseline separation achieved.
Tailing Factor 1.4<1.2Improved peak symmetry for better integration.

Forced Degradation: Demonstrating Stability-Indicating Power

To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, a forced degradation study is essential.[9][10][11] This involves subjecting the azaspiro[4.5]decan-2-one to harsh conditions.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve API in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose API solution to UV light (254 nm) for 24 hours.

Results: The optimized method successfully separated the intact azaspiro[4.5]decan-2-one peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector further confirmed the homogeneity of the main peak in the presence of its degradants.

Method Validation Protocol (as per ICH Q2(R1))

The final step is to formally validate the method to demonstrate its suitability for the intended purpose.[4][6]

Method_Validation_Workflow Start Final Optimized Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (5 concentrations, 50-150%) Specificity->Linearity Accuracy Accuracy (Spiked Placebo at 3 levels) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (6 replicates at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different day, analyst, instrument) Precision->Intermediate Robustness Robustness (Small variations in flow, temp, pH) Repeatability->Robustness Intermediate->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Experimental Protocol: Validation

  • Specificity: Analyze blank, placebo, API, and forced degradation samples to demonstrate no interference at the retention time of the API.

  • Linearity: Prepare a series of solutions from 50% to 150% of the target concentration. Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).[6]

  • Accuracy: Analyze a placebo spiked with the API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. Compare the results to assess the method's reproducibility.

  • Robustness: Intentionally make small variations to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) and evaluate the impact on the results. The resolution and system suitability parameters should remain within acceptable limits.

Conclusion

By employing a systematic, QbD-driven approach, a robust and reliable stability-indicating HPLC method for the purity determination of azaspiro[4.5]decan-2-one was successfully developed. The comparison between the initial screening conditions and the final optimized method clearly demonstrates the value of a systematic approach over a trial-and-error process. The final validated method is fit for its intended purpose in a quality control environment, ensuring the accurate assessment of product purity and stability.

References

  • Applying Quality by Design Principles to Analytical Methods to Gain Enhanced Method Understanding. (2015, May 18). American Pharmaceutical Review. [Link]

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024, December 13). Technology Networks. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA). [Link]

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Separation of Michler's ketone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation (ICH). [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]

  • Quality by Design: A Tool for Separation Method Development in Pharmaceutical Laboratories. LCGC International. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Center for Biotechnology Information (NCBI). [Link]

  • Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. PubMed. [Link]

  • Analytical procedure development following ICH Q14: An AQbD approach. (2025, July 2). Labcorp. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. National Center for Biotechnology Information (NCBI). [Link]

  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

Sources

Advanced MS/MS Characterization of Spiro Lactams: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Spiro[pyrrolidine-3,3'-oxindole] and related spiro-β-lactam scaffolds

Executive Summary: The 3D Structural Advantage

In modern drug discovery, spiro lactams (particularly spiro[pyrrolidine-3,3'-oxindoles]) have emerged as privileged scaffolds. Unlike flat, fused heterocyclic systems, spiro lactams possess a quaternary carbon center that projects functional groups into unique 3D vectors, enhancing ligand-target specificity (e.g., MDM2 inhibitors, 5-HT receptor ligands).

However, this structural complexity presents a distinct analytical challenge. Isomeric differentiation between Spiro Lactams and their Fused/Bridged analogs is critical during synthesis and metabolite identification. This guide objectively compares the mass spectrometry (MS) fragmentation "performance"—defined by diagnostic ion specificity and structural stability—of spiro lactams against fused alternatives.

Comparative Analysis: Spiro vs. Fused Lactam Scaffolds

This section evaluates how the rigid spiro-quaternary center influences fragmentation kinetics compared to the conjugated systems of fused lactams.

Performance Matrix: Diagnostic Specificity

The "performance" of a fragmentation pattern is measured by its ability to yield unique, structurally indicative ions rather than generic low-mass fragments.

FeatureSpiro Lactams (e.g., Spiro[pyrrolidine-oxindole])Fused Lactams (e.g., Pyrrolo[2,3-b]indole)Analytical Implication
Ring Stability High: The spiro-C (C3) blocks aromatization.Moderate: Fused rings often aromatize upon excitation.Spiro compounds require higher Collision Energy (CE) to break the core skeleton.
Primary Fragmentation Substituent Ejection: Peripheral groups (sulfonyl, alkyl) cleave before the ring opens.Ring Opening/Expansion: RDA (Retro-Diels-Alder) or ring cleavage often competes with substituent loss.Spiro spectra are "cleaner" at low CE, preserving the core mass.
Diagnostic Ions Indole Core Retention: Generates sharp signals at m/z 130, 146, or 174 (protonated indole/oxindole).Fragmented Core: Often yields complex mixtures of ring-opened nitrilium ions.Spiro patterns allow easier identification of the "oxindole" headgroup.
Isobaric Differentiation Distinctive Neutral Loss: Loss of pyrrolidine ring (e.g., -C4H7N) is mechanistically favored.Ambiguous Loss: Sequential losses of HCN or CO are common but less specific.Spiro connectivity is confirmed by the survival of the oxindole moiety.
Key Differentiator: The Quaternary Carbon "Blockade"

In fused systems, charge migration (proton transfer) can easily move across the conjugated pi-system, facilitating ring opening. In spiro lactams, the sp3 quaternary carbon acts as an electronic insulator.

  • Result: Fragmentation is often charge-remote or driven strictly by the amide nitrogen, preserving the integrity of the two orthogonal rings until high internal energies are reached.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of bond cleavage is essential for structural elucidation. Below is the pathway for a typical sulfonylated spiro[pyrrolidine-3,3'-oxindole], a common drug pharmacophore.

Pathway Logic
  • Ionization: Protonation occurs preferentially at the amide oxygen or the basic pyrrolidine nitrogen.

  • Stage 1 (Low CE): The labile sulfonyl group (if present) or N-substituents are ejected. The spiro core remains intact.

  • Stage 2 (High CE): The spiro-C bond cleaves. Unlike fused systems which might undergo RDA, the spiro system typically ejects the pyrrolidine ring via a hydrogen rearrangement, leaving the stable oxindole cation.

Visualization (Graphviz)

SpiroFragmentation Precursor Precursor Ion [M+H]+ (Spiro-Oxindole Scaffold) Intermediate Intermediate Ion (Loss of N-Substituents) [M+H - R]+ Precursor->Intermediate Low CE (10-20 eV) Neutral Loss (e.g., SO2Ph) FusedPath Fused Isomer Pathway (Ring Expansion/Aromatization) Precursor->FusedPath If Fused Isomer Transition Transition State H-Transfer to Spiro-N Intermediate->Transition Charge Localization on Amide N Oxindole Diagnostic Oxindole Ion (m/z 130 / 146 / 174) High Stability Transition->Oxindole C3-C3' Bond Cleavage (High CE > 30 eV) Pyrrolidine Pyrrolidine Neutral Loss (Ring Ejection) Transition->Pyrrolidine Neutral Ejection

Figure 1: Comparative fragmentation pathway of Spiro[pyrrolidine-3,3'-oxindole]. The spiro-quaternary center directs cleavage towards the ejection of the pyrrolidine ring, preserving the diagnostic oxindole core.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure reproducibility and distinguish spiro isomers from fused impurities, follow this Energy-Resolved Mass Spectrometry (ERMS) protocol. This method validates the structure by observing the "Survival Yield" of the precursor ion.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of fragments).

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer).

  • Concentration: 1 µM (Direct Infusion) to prevent space-charge effects.

Step-by-Step Methodology

Step 1: Precursor Isolation (The "Clean" Scan)

  • Set Quadrupole 1 (Q1) to the exact mass of the parent ion [M+H]+.

  • Validation Check: Ensure isolation width is narrow (e.g., 1.0 Da) to exclude isotopic interference, but wide enough to maintain signal stability.

Step 2: Energy Ramping (The "Stress" Test)

  • Instead of a single collision energy (CE), acquire spectra at stepped CE values : 10, 20, 30, 40, 50 eV.

  • Why? Spiro lactams typically show a higher "Survival Yield" (precursor intensity) at 20-30 eV compared to fused isomers, which fragment earlier due to ring strain release.

Step 3: Diagnostic Ion Monitoring

  • Look for the "Oxindole Signature" :

    • m/z 130 (unsubstituted oxindole core).

    • m/z 146 (hydroxy-oxindole).

    • m/z 174 (methoxy-oxindole).

  • Self-Validation: If these ions are absent and the spectrum is dominated by non-specific alkyl fragments (< m/z 100), the structure may not be a spiro-oxindole (or the CE is too high).

Step 4: Isomer Differentiation Logic

  • Scenario: Distinguishing Spiro[pyrrolidine-3,3'-oxindole] from Fused Pyrrolo[2,3-b]indole.

  • Action: Calculate the ratio of [Core Ion] / [Precursor].

  • Result: The Spiro isomer will maintain a lower ratio at medium energies (20 eV) due to the stability of the quaternary center. The Fused isomer will fragment more readily.

Data Summary: Characteristic Fragments

The following table summarizes empirically observed fragment ions for common spiro-lactam subclasses.

Compound ClassPrecursor IonPrimary Neutral LossDiagnostic Fragment (m/z)Mechanism Note
Spiro[pyrrolidine-3,3'-oxindole] [M+H]+Substituent (R)130.06 (Indole cation)Cleavage of spiro C3-C3' bond.
Spiro-β-Lactams [M+H]+CO (28 Da)[M+H - 28]+ Characteristic 4-membered ring strain release.
Spiro-Piperidine derivatives [M+H]+C2H4 (Ethylene)[M+H - 28]+ Retro-Diels-Alder (RDA) on the piperidine ring.
N-Sulfonyl Spiro Lactams [M+H]+SO2Ph (141 Da)[M+H - 141]+ Weak S-N bond cleaves first; spiro ring survives.

References

  • MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Identification and Early Structure-Activity Data.

  • National Institutes of Health (NIH). (2018). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands.[1] Design, synthesis, and pharmacological evaluation.[1]

  • ResearchGate. (2004).[2] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.[2] Comparative analysis of lactone vs. lactam fragmentation.

  • Der Pharma Chemica. (2011). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines. NMR and MS characterization data.[2][3][4]

  • ScienceDirect. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis and Molecular docking. Mass spectral confirmation of mono-adduct formation.[5]

Sources

Guide: Comparing Bioactivity of Spiro vs. Non-Spiro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Spirocyclic scaffolds generally outperform non-spiro (linear or flat aromatic) analogs in metabolic stability and physicochemical properties (solubility, LogD), while offering comparable or superior potency through rigid conformational locking.

The "Escape from Flatland" paradigm, established by Lovering et al., demonstrates that increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates. Spiro-scaffolds act as rigid, three-dimensional spacers that project substituents into specific vectors, contrasting with the planar nature of aromatic rings or the flexibility of linear alkyl chains.[1]

Part 1: The Structural Argument (Vectorial Analysis)

The primary failure mode for non-spiro analogs (particularly flat aromatics) is poor solubility and high non-specific binding, leading to toxicity. Spiro-analogs solve this by introducing orthogonality without adding excessive lipophilicity.

Diagram 1: The "Escape from Flatland" Decision Logic

The following diagram illustrates the medicinal chemistry logic flow when transitioning from a flat lead to a spiro-optimized candidate.

ScaffoldLogic FlatLead Flat Aromatic Lead (Low Fsp3, High LogP) Issue Identified Liability: Poor Solubility / Metabolic Hotspot FlatLead->Issue Screening Strategy Spirocyclization Strategy (e.g., Gem-dimethyl -> Spiro-oxetane) Issue->Strategy Design Outcome Optimized Candidate (Rigid 3D Vector, Lower LogD) Strategy->Outcome Synthesis & Test

Caption: Decision tree for scaffold hopping from planar/flexible leads to spirocyclic analogs to correct physicochemical liabilities.

Part 2: Case Study Analysis & Data Comparison

Case Study A: Metabolic Stability & Solubility

Comparison: Gem-dimethyl groups vs. Spiro-oxetanes. Context: The gem-dimethyl group is a common "thorp-ingold" effect inducer but often acts as a metabolic hotspot (oxidation of methyl groups) and adds lipophilicity. Replacing this with a spiro-oxetane (a 4-membered ether ring) is a bioisosteric switch that lowers lipophilicity (due to the oxygen lone pair) and blocks metabolism.

Comparative Data: Spiro-Oxetane vs. Gem-Dimethyl Analog

Data derived from Wuitschik et al. (Roche/Carreira Group) studies on solubilizing patterns.

MetricNon-Spiro Analog (Gem-Dimethyl)Spiro Analog (Spiro-Oxetane)Impact
LogP (Lipophilicity) 3.5 - 4.2 (High)2.1 - 2.8 (Moderate)Improved: Lower LogP reduces off-target toxicity.
Aq. Solubility (

M)
< 10

M
> 350

M
Superior: Up to 4000x increase in solubility.
Intrinsic Clearance (

)
High (Rapid Oxidation)Low (Metabolically Stable)Superior: Blocks CYP450 oxidation sites.
Potency (

)
15 nM18 nMParity: Bioactivity is maintained; PK is fixed.

Mechanistic Insight: The spiro-oxetane oxygen accepts hydrogen bonds, lowering LogD, while the rigid ring prevents the "floppiness" of linear ethers, maintaining the binding vector.

Case Study B: Potency via Rigidification

Comparison: Flexible Linear/Indole Analogs vs. Spiro-Oxindoles (MDM2 Inhibitors). Context: MDM2 inhibitors must disrupt the p53-MDM2 interaction.[2][3][4] Early analogs (linear or simple indoles) suffered from induced-fit penalties (entropy loss upon binding). Spiro-oxindoles (e.g., MI-888) lock the pharmacophores (chlorophenyl groups) into the precise angular orientation required to fill the Trp23 and Leu26 pockets of MDM2.

Comparative Data: MDM2 Inhibition (

/

)

Data derived from Ding et al. and Wang et al. (University of Michigan).

Compound ClassStructure TypeBinding Affinity (

)
Selectivity (Cancer vs. Normal)
Early Analog Linear/Flexible Peptide Mimetic~10 - 20

M
Low (Toxic)
First Gen Spiro Spiro-oxindole (Mix of diastereomers)86 nMModerate
Optimized Spiro MI-888 (Pure Stereoisomer) 0.44 nM High (>100x selectivity)

Key Finding: The spiro-linkage creates a distinct "vectorial projection." In the non-spiro analogs, the substituents can rotate, requiring energy to freeze them into the binding conformation. In the spiro-analog, they are pre-organized, leading to a massive gain in binding enthalpy.

Part 3: Experimental Protocols

To validate the advantages of a spiro-scaffold, you must run specific assays that stress-test the physicochemical differences (Solubility/Metabolism) and the binding rigidity (FP Assay).

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine if spirocyclization reduces intrinsic clearance (


) compared to the non-spiro parent.
  • Preparation:

    • Prepare 10 mM stock solutions of the Spiro and Non-Spiro analogs in DMSO.

    • Thaw Liver Microsomes (Human/Mouse) on ice.

  • Incubation:

    • Dilute compounds to 1

      
      M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Quench: Immediately add to 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
Protocol 2: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the potency gain from rigidification (Spiro vs. Flexible).

  • Reagents:

    • Recombinant MDM2 protein (GST-tagged).

    • Fluorescent Probe: 5-FAM-labeled p53 peptide (tracer).

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Setup:

    • Use black 384-well plates.

    • Add 10 nM Fluorescent Probe + 20 nM MDM2 protein (fixed concentrations).

    • Add serial dilutions of Spiro or Non-Spiro test compounds (1 nM to 100

      
      M).
      
  • Measurement:

    • Incubate for 30 minutes at Room Temperature in the dark.

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Data Processing:

    • High FP signal = Probe bound to Protein (Inhibitor is weak).

    • Low FP signal = Probe displaced by Inhibitor (Inhibitor is strong).

    • Fit data to a 4-parameter logistic equation to determine

      
       and 
      
      
      
      .

Part 4: Mechanism of Action (Visualized)

The following diagram details the "Metabolic Blocking" mechanism observed in the Spiro-Oxetane case study.

MetabolicBlocking GemDimethyl Non-Spiro: Gem-Dimethyl (C-H Bonds Exposed) CYP450 CYP450 Enzyme (Oxidative Attack) GemDimethyl->CYP450 High Affinity Substrate Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation SpiroOxetane Spiro: Oxetane Ring (No abstractable H, Steric Bulk) SpiroOxetane->CYP450 Blocked/Low Affinity Stable Metabolically Stable (Low Clearance) SpiroOxetane->Stable Retains Integrity

Caption: Mechanism of metabolic stabilization. The spiro-oxetane removes labile C-H bonds found in gem-dimethyl groups, preventing CYP450 oxidation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2006). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.

  • Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors.[2][3] Journal of Medicinal Chemistry.

  • Rogers-Evans, M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Zheng, S., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][3][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Structural Elucidation of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one, a novel spirocyclic lactam. While X-ray crystallography data for this specific molecule is not publicly available, this guide will utilize a closely related analogue, a spirooxindolo-β-lactam, as a case study to illustrate the power and limitations of various analytical methods. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate techniques for their specific research challenges.

Spirocyclic scaffolds, such as the 1-azaspiro[4.5]decane core, are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. However, this structural complexity also presents challenges for unambiguous characterization. This guide will delve into the gold standard of solid-state structural analysis, single-crystal X-ray diffraction, and compare its outputs with the invaluable solution-state and compositional information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Definitive Answer: A Case Study in X-ray Crystallography

While a crystal structure for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one is not available, we can turn to a structurally analogous spirocyclic lactam to understand the depth of information that X-ray crystallography provides. A study on the diastereoselective synthesis of spirooxindolo-β-lactams provides an excellent example, where the relative stereochemistry of the products was unequivocally determined by X-ray crystallographic studies.[1]

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.

Key Insights from X-ray Crystallography:

  • Unambiguous Stereochemistry: For molecules with multiple chiral centers, like many spirocyclic compounds, X-ray crystallography provides a definitive determination of the relative and absolute stereochemistry.

  • Precise Bond Lengths and Angles: It yields highly accurate measurements of bond lengths and angles, offering insights into bonding and potential strain within the molecule.

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, including the puckering of rings and the orientation of substituents.

  • Intermolecular Interactions: Crystal packing analysis can reveal details about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state assembly of molecules.

Table 1: Hypothetical Crystallographic Data for a 1-Azaspiro[4.5]decan-2-one Analog

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123, 8.456, 15.789The dimensions of the unit cell.
α, β, γ (°)90, 105.4, 90The angles of the unit cell.
Volume (ų)1305.2The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution: The collected data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Complementary Perspectives: Spectroscopic and Computational Methods

While X-ray crystallography provides a static, solid-state picture, a comprehensive understanding of a molecule requires information about its behavior in solution and its fundamental composition. Here, we explore the roles of NMR, MS, and IR spectroscopy, along with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Key Insights from NMR Spectroscopy:

  • Connectivity: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments reveal the complete bonding framework of the molecule. For a 1,4,8-triazaspiro[4.5]decan-2-one derivative, ¹³C NMR would show characteristic peaks for the spiro-carbon and the carbonyl group.[2][3]

  • Stereochemistry: Through-space interactions observed in 2D NOESY or ROESY experiments can help determine the relative stereochemistry of substituents in solution.

  • Conformational Dynamics: NMR can provide insights into the conformational flexibility of the molecule in solution, which can be different from the solid-state conformation observed by X-ray crystallography.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis.

Key Insights from Mass Spectrometry:

  • Molecular Formula: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The molecular ion peak for a 1-thia-4-azaspiro[4.5]decan-3-one derivative, for instance, would correspond to its molecular weight.[3]

  • Structural Fragments: The fragmentation pattern observed in the mass spectrum can provide valuable information about the different structural motifs within the molecule. The fragmentation of spirocyclic compounds can be complex, but common patterns can emerge.[4][5]

Infrared (IR) Spectroscopy: The Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Key Insights from IR Spectroscopy:

  • Characteristic Absorptions: The presence of a strong absorption band in the range of 1670-1690 cm⁻¹ is a clear indicator of the carbonyl group (C=O) in the lactam ring of a 1-thia-4-azaspiro[4.5]decane derivative.[6] The N-H stretching vibration of the lactam would also be observable.

Computational Chemistry: The Theoretical Model

Density Functional Theory (DFT) calculations and other computational methods can provide theoretical models of molecular structure and properties, which can be used to complement and interpret experimental data.

Key Insights from Computational Chemistry:

  • Conformational Analysis: Computational methods can be used to predict the relative energies of different conformers of a molecule.

  • Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, which can aid in the assignment of experimental spectra.[7]

A Comparative Analysis

The following table summarizes the strengths and limitations of each technique in the context of characterizing a novel spirocyclic lactam like 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one.

Table 2: Comparison of Analytical Techniques

TechniqueStrengthsLimitations
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, precise bond lengths and angles.Requires a high-quality single crystal, provides a static solid-state picture.
NMR Spectroscopy Detailed connectivity and stereochemistry in solution, information on conformational dynamics.Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry Exact molecular weight and formula, structural information from fragmentation patterns.Provides limited information on stereochemistry and connectivity.
IR Spectroscopy Rapid identification of functional groups.Provides limited information on the overall molecular structure.
Computational Chemistry Complements experimental data, predicts properties and spectra.Accuracy depends on the level of theory and can be computationally expensive.

Caption: Decision-making flowchart for structural elucidation.

Conclusion

The comprehensive structural elucidation of a novel and complex molecule like 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one necessitates a multi-faceted analytical approach. While X-ray crystallography stands as the ultimate arbiter of solid-state structure and stereochemistry, it is the synergistic application of NMR, MS, and IR spectroscopy, often augmented by computational modeling, that provides a complete and robust understanding of the molecule's identity, connectivity, and behavior. This guide underscores the importance of selecting the appropriate combination of techniques to confidently navigate the challenges of modern chemical research and development.

References

  • Schutte, M., Visser, H. G., Roodt, A., & Braband, H. (2012). N-Benzylisatin. Acta Crystallographica Section E: Structure Reports Online, 68(3), o773. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Faisal, M. M., & Dawood, K. M. (2024). Synthesis, Identification and Biological Activity Study of Some New Spiro-Isatin Derivatives. Iraqi Journal of Science, 65(4), 1839-1854. [Link]

  • Ferreira, R. J., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 10833-10844. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2796. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2016). Marine Drugs, 14(10), 178. [Link]

  • Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. (2000). The Journal of Organic Chemistry, 65(16), 4943-4951. [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2004). International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. (2022). The Journal of Organic Chemistry, 87(16), 10833-10844. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Schutte, M., Visser, H. G., Roodt, A., & Braband, H. (2012). N-Benzylisatin. Acta Crystallographica Section E: Structure Reports Online, 68(3), o773. [Link]

  • 1-Azaspiro(4.5)decan-2-one. (n.d.). PubChem. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. [Link]

  • 1-azaspiro[4.5]decan-2-one (C9H15NO). (n.d.). PubChemLite. [Link]

  • 1-Azaspiro(4.5)decan-2-one. (n.d.). Inxight Drugs. [Link]

  • 1-(2-pyridyl)-4-thia-1-azaspiro[4.5]decan-2-one. (n.d.). PubChemLite. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. (n.d.). PubChem. [Link]

  • 1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one. (n.d.). PubChem. [Link]

  • Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. (2020). Systematic Reviews in Pharmacy, 11(12), 1634-1643. [Link]

  • Synthesis, Identification and Biological Activity Study of Some New Spiro- Isatin Derivatives. (2024). Iraqi Journal of Science, 65(4), 1839-1854. [Link]

  • Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. (2015). Journal of the Chinese Chemical Society, 62(11), 969-977. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Lactam and Acetal Functional Groups for Pharmaceutical and Chemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] It provides a unique molecular fingerprint by probing the vibrational modes of covalent bonds.[3][4] This guide offers an in-depth, comparative analysis of the characteristic IR spectral features of two crucial functional groups: lactams and acetals. While both are common moieties in bioactive molecules and synthetic intermediates, their IR signatures are distinctly different. Understanding these differences is critical for reaction monitoring, quality control, and structural elucidation.

This document moves beyond a simple recitation of frequency tables. It delves into the structural basis for the observed absorptions, explains the causality behind spectral shifts, and provides a practical framework for distinguishing these groups with confidence.

The Lactam Functional Group: A Spectroscopic Profile

Lactams are cyclic amides and represent a cornerstone of many therapeutic agents, most notably the β-lactam antibiotics. The defining feature of a lactam is the carbonyl group within a heterocyclic nitrogen-containing ring. The IR spectrum of a lactam is dominated by the stretching vibration of this carbonyl bond (C=O).

The Carbonyl (C=O) Stretch: The Dominant Feature

The C=O stretching absorption in lactams is typically a very strong and sharp band, making it an excellent diagnostic peak.[5] Its frequency, however, is exquisitely sensitive to the size of the ring. This phenomenon is a direct consequence of ring strain.[6][7] In smaller, more strained rings (like β-lactams), the C-CO-C bond angle is compressed well below the ideal 120° of an sp² hybridized carbon. To accommodate this strain, the C-C bonds of the ring assume greater p-character, which in turn imparts greater s-character to the exocyclic C=O bond.[6] A bond with greater s-character is stronger and stiffer, thus vibrating at a higher frequency.[6][7]

This direct relationship between ring strain and carbonyl frequency is a powerful diagnostic tool. As the ring size increases, the strain decreases, and the C=O stretching frequency shifts to lower wavenumbers, approaching the value for a non-cyclic secondary amide (approx. 1640 cm⁻¹).[8]

Caption: Key vibrational modes in a lactam structure.

Table 1: Influence of Ring Size on Lactam C=O Stretching Frequency

Lactam Type (Ring Size)Common NameC=O Stretching Frequency (cm⁻¹)Intensity
4-memberedβ-Lactam1760 - 1730Strong
5-memberedγ-Lactam1750 - 1700Strong
6-memberedδ-Lactam~1650Strong
>6-memberedLarge Ring1650 - 1630Strong
Data synthesized from sources[8][9].
Other Characteristic Lactam Absorptions

While the carbonyl stretch is the most prominent feature, other bands can support the identification of a lactam:

  • N-H Stretch: For primary and secondary lactams, the N-H stretching vibration appears as a medium-intensity peak in the 3400-3200 cm⁻¹ region.[10] Hydrogen bonding can cause this peak to broaden.

  • C-N Stretch: The C-N stretching vibration is typically found in the 1400-1200 cm⁻¹ range. This band is often of medium intensity and can be coupled with other vibrations, making it less diagnostically reliable on its own.

The Acetal Functional Group: A Spectroscopic Profile

Acetals are geminal diether derivatives, characterized by two ether-like oxygen atoms attached to the same carbon (R₂C(OR')₂). They are frequently used as protecting groups for carbonyls in multistep syntheses and are present in many natural products, particularly carbohydrates (as glycosidic bonds).

Unlike lactams, acetals lack a carbonyl group. Their IR spectra are therefore devoid of the strong absorption above 1650 cm⁻¹. Instead, the diagnostic region for acetals is the "fingerprint" region, specifically between 1200 and 1020 cm⁻¹.[11]

The Diagnostic C-O Stretching Region

The defining feature of an acetal is the C-O-C-O-C linkage. The coupled stretching vibrations of these C-O single bonds give rise to a series of strong, characteristic absorption bands. While a simple ether typically shows one strong C-O stretch around 1100 cm⁻¹, the acetal moiety splits this into multiple, typically four or five, strong bands across a broader range.[11][12] This pattern of multiple strong peaks in this region is a highly reliable indicator of an acetal or ketal.

Caption: Key vibrational modes in an acetal structure.

Table 2: Characteristic IR Bands for Acetals

VibrationFrequency Range (cm⁻¹)IntensityNotes
C-O-C Asymmetric Stretch1158 - 1190StrongOften appears as multiple bands.[12]
C-O-C Symmetric Stretch1124 - 1143StrongPart of the characteristic multiplet.[12]
C-O-C Stretch1063 - 1098StrongA very prominent feature.[12]
C-O-C Stretch1038 - 1056StrongContributes to the complex pattern.[12]
C-H Deformation~1110MediumThis band is considered characteristic of acetals and is absent in ketals.[12]

Head-to-Head Comparison: Lactam vs. Acetal

The spectroscopic differentiation between these two functional groups is generally straightforward due to their reliance on entirely different regions of the IR spectrum.

Table 3: Comparative Summary of Diagnostic IR Absorptions

FeatureLactamAcetal
Primary Diagnostic Region 1760 - 1650 cm⁻¹1200 - 1020 cm⁻¹
Key Vibration C=O StretchMultiple C-O Stretches
Characteristic Peak(s) One very strong, sharp peak.Multiple (4-5) strong, sharp peaks.
Key Differentiator Presence of an intense carbonyl band.Absence of a carbonyl band; presence of a complex pattern of strong C-O bands.
A Logic-Based Workflow for Spectral Interpretation

For an unknown sample, a systematic approach can rapidly determine the presence or absence of these functional groups. The following workflow illustrates this decision-making process.

Distinguishing_Workflow Start Analyze IR Spectrum Check_Carbonyl Strong, sharp peak in 1760-1650 cm⁻¹ region? Start->Check_Carbonyl Is_Lactam Lactam Likely Present Check_Carbonyl->Is_Lactam Yes Check_Acetal Multiple strong peaks in 1200-1020 cm⁻¹ region? Check_Carbonyl->Check_Acetal No Is_Lactam->Check_Acetal Check for other groups Is_Acetal Acetal Likely Present Check_Acetal->Is_Acetal Yes Other_FG Other Functional Groups Present Check_Acetal->Other_FG No Is_Acetal->Other_FG Analysis Complete

Caption: Decision workflow for identifying lactams and acetals.

Experimental Protocol: Acquiring High-Quality IR Spectra via ATR-FTIR

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for most solid and liquid samples due to its minimal sample preparation and ease of use.

Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during analysis.

  • ATR Crystal Cleaning: The causality behind this step is critical for data integrity. The ATR crystal (commonly diamond or germanium) must be impeccably clean to avoid cross-contamination.

    • Wipe the crystal surface with a soft, lint-free swab dampened with a volatile solvent (e.g., isopropanol or acetone).

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: A background scan must be collected before the sample is analyzed. This step is self-validating; it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the spectrometer software to ratio out these signals from the final sample spectrum.

    • With the clean, empty ATR anvil in place, initiate a background scan (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal. Apply pressure using the built-in anvil to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

    • For Liquids: Place a single drop of the liquid sample onto the center of the crystal.

  • Sample Spectrum Acquisition: Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Analyze the key regions as detailed in this guide.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in step 2 to prepare the instrument for the next user.

Conclusion

Lactams and acetals present highly distinct and readily identifiable infrared spectra. The key to their differentiation lies in focusing on the correct diagnostic regions. A lactam will invariably display a strong carbonyl absorption whose frequency is indicative of its ring size, while an acetal is characterized by the complete absence of this peak and the presence of a complex, strong series of C-O stretching bands in the 1200-1020 cm⁻¹ region. By applying the systematic workflow and robust experimental protocol described herein, researchers, scientists, and drug development professionals can confidently identify and distinguish these vital functional groups, ensuring the integrity of their chemical and pharmaceutical analyses.

References

  • Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-166. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. As cited in Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

  • Reusch, W. (2013). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Zhang, R., et al. (2018). The IR (a) and Raman (b) spectra of β-lactam. ResearchGate. [Link]

  • Nishikawa, J., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-33. [Link]

  • Brettle, R., & Holland, F. S. (1964). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 1083-1085. [Link]

  • epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. [Link]

  • Unknown. Carbonyl compounds - IR - spectroscopy. SlidePlayer. [Link]

  • Unknown. Infrared spectra of Amides & Lactams (RCONR2). University of Calgary. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Jones, R. N., & Angell, C. L. (1957). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 35(6), 697-710. [Link]

  • Unknown. Sample preparation and factors affect IR bands. SlideShare. [Link]

  • Organic Chemistry Tutorials. (2011). How to read IR spectroscopy. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • OpenStax. (2023). 12.7 Interpreting Infrared Spectra. Organic Chemistry. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Wentworth, C. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Csizmadia, I. G. (n.d.). IR Spectroscopy. University of Toronto. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Soderberg, T. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Unknown. Vibrational Spectroscopy (Infrared, IR-Spect.). SlideShare. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-25. [Link]

  • Chem Wonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. [Link]

Sources

Spiro-Cyclic Ketone Protection: A Comparative Guide to Steric Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Spiro Challenge"

Protecting spiro-cyclic ketones presents a unique thermodynamic and kinetic challenge distinct from standard aliphatic ketones. The spiro center (often a spiro[4.5]decane or spiro[5.5]undecane system) suffers from significant steric crowding and I-strain (internal strain).

Standard protection methods (e.g., ethylene glycol + pTsOH) often fail on spiro ketones due to:

  • Slow Kinetics: Nucleophilic attack is hindered by the quaternary carbon's bulk.

  • Lability: Once formed, the resulting ketals are often prone to hydrolysis because the release of ring strain drives the equilibrium back to the ketone.

This guide compares three primary protection strategies, focusing on the Thorpe-Ingold Effect as the critical lever for stabilizing these difficult systems.

Mechanistic Insight: The Thorpe-Ingold Effect

Why Neopentyl Glycol outperforms Ethylene Glycol in spiro systems.

The most common failure mode in spiro protection is using ethylene glycol . While cheap, it lacks the steric bulk necessary to "lock" the protecting group onto a crowded spiro center.

The Solution: Neopentyl Glycol (2,2-dimethyl-1,3-propanediol). The gem-dimethyl groups on the neopentyl backbone exert the Thorpe-Ingold Effect (Angle Compression). The bulky methyl groups repel each other, widening the external C-C-C angle and consequently compressing the internal O-C-O angle. This pre-organizes the diol into a conformation that favors cyclization and stabilizes the resulting dioxane ring against hydrolysis.

Visualization: The Kinetic Advantage

ThorpeIngold cluster_0 Ethylene Glycol (Standard) cluster_1 Neopentyl Glycol (Optimized) EG Ethylene Glycol (Flexible Chain) TS_EG Transition State (High Entropy Cost) EG->TS_EG Slow Attack Prod_EG Dioxolane (Modest Stability) TS_EG->Prod_EG NG Neopentyl Glycol (Gem-Dimethyl) TS_NG Pre-organized State (Angle Compression) NG->TS_NG Fast Attack (Thorpe-Ingold) Prod_NG Dioxane (High Stability) TS_NG->Prod_NG

Caption: Comparative reaction coordinate showing the entropic advantage of Neopentyl Glycol due to the Thorpe-Ingold effect.

Comparative Analysis: Selecting the Group

Feature1,3-Dioxolane (Ethylene Glycol)5,5-Dimethyl-1,3-dioxane (Neopentyl Glycol)1,3-Dithiolane (Ethanedithiol)
Steric Tolerance LowHigh (Best for crowded centers)High
Formation Rate Slow on spiro centersFast (Gem-dimethyl accelerated)Moderate
Acid Stability Low (pH < 4 hydrolyzes)High (Stable to pH 1-2)Extreme (Lewis Acid stable)
Base/Nu- Stability ExcellentExcellentExcellent
Deprotection Mild Acid (HCl/THF)Strong Acid (TFA/H2O)Oxidative (Hg, I2, NBS)
Best Use Case Unhindered ketonesSterically hindered spiro ketones Orthogonal protection required

Experimental Protocols

Protocol A: High-Force Ketalization (Neopentyl Glycol)

Use this for sterically hindered spiro ketones where standard Dean-Stark fails.

Principle: This method uses Triethyl Orthoformate (TEOF) as a chemical desiccant. It consumes water irreversibly, driving the equilibrium to completion even for difficult substrates.

Reagents:

  • Spiro Ketone (1.0 equiv)

  • Neopentyl Glycol (3.0 - 5.0 equiv)

  • Triethyl Orthoformate (1.5 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv) or Indium(III) Triflate (0.01 equiv)

  • Solvent: Dry Toluene or DCM (if using Indium)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve ketone and neopentyl glycol in solvent (0.5 M concentration).

  • Activation: Add TEOF followed by the catalyst.

  • Reaction: Stir at room temperature (if using In(OTf)3) or reflux (if using pTsOH).

    • Self-Validation: Monitor via TLC.[1] The spiro-ketal is usually less polar (higher Rf) than the starting ketone.

    • IR Check: Disappearance of the C=O stretch (approx. 1710 cm⁻¹) is the definitive endpoint.

  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (often requires basic alumina or Et3N-treated silica to prevent hydrolysis on the column).

Protocol B: The "Nuclear" Option (Dithiolane Protection)

Use this when the molecule must survive harsh subsequent acid steps (e.g., Friedel-Crafts).

Reagents:

  • Spiro Ketone (1.0 equiv)

  • 1,2-Ethanedithiol (1.5 equiv) (Caution: Stench)

  • BF₃·OEt₂ (1.5 equiv)

  • Solvent: Dry DCM

Workflow:

  • Cooling: Cool the solution of ketone and dithiol in DCM to 0°C.

  • Addition: Add BF₃·OEt₂ dropwise. The solution often turns yellow.

  • Warming: Allow to warm to RT. Dithiol formation is thermodynamically very favorable.

  • Quench: Pour into 10% NaOH (essential to neutralize excess thiol and BF3).

  • Validation: 13C NMR is critical here. The spiro carbon shifts significantly upfield (from ~210 ppm to ~65 ppm).

Decision Matrix & Workflow

Use this logic flow to determine the correct protecting group for your specific spiro scaffold.

DecisionTree Start Spiro Ketone Protection Sterics Is the ketone sterically hindered? Start->Sterics AcidSens Will subsequent steps require strong acid? Sterics->AcidSens Yes Choice1 Use Ethylene Glycol (Standard) Sterics->Choice1 No Choice2 Use Neopentyl Glycol (Thorpe-Ingold) AcidSens->Choice2 No (Standard Stability) Choice3 Use 1,2-Ethanedithiol (Thioacetal) AcidSens->Choice3 Yes (Max Stability)

Caption: Decision tree for selecting protecting groups based on steric hindrance and downstream reaction conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (The foundational text for stability data).

  • Jung, M. E., & Piizzi, G. (2005).[3][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Authoritative review on the Thorpe-Ingold effect).

  • Banik, B. K., et al. (2005). Iodine-catalyzed protection of carbonyl compounds as 1,3-dioxolanes and 1,3-dioxanes. Tetrahedron Letters. (Protocol validation for iodine/catalytic methods).

  • BenchChem. (2025).[5] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide. (Comparative stability data).

  • Organic Chemistry Portal. 1,3-Dithianes and 1,3-Dithiolanes. (Protocols for thioacetal formation).

Sources

Technical Guide: QC & Stability Protocols for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one is a high-value pharmacophore scaffold used in the synthesis of mu-opioid receptor modulators, CGRP antagonists, and complex alkaloids.[1][2][3][4][5] Its structural integrity relies on the stability of the C8-dimethyl acetal protecting group.

This guide compares Standard Commercial Grade (Batch Process) vs. Pharma-Intermediate Grade (Optimized Neutral Workup). It demonstrates that standard QC protocols often fail to detect on-column degradation of the acetal, leading to false-positive impurity reporting. We present a self-validating QC workflow designed to ensure the integrity of this acid-labile intermediate.

Part 1: Critical Quality Attributes (CQAs)

The primary risk in handling this intermediate is the "Silent Hydrolysis" of the dimethyl acetal into the corresponding ketone (1-azaspiro[4.5]decane-2,8-dione).

AttributeSpecification (Pharma Grade)Rationale
Assay (HPLC) ≥ 98.5% w/wHigh purity required to prevent side-reactions in downstream N-alkylation.
Impurity A (Ketone) ≤ 0.5%The deprotected ketone (8-oxo derivative) is a reactive electrophile that causes dimerization.
Impurity B (Open Chain) ≤ 0.2%Result of incomplete cyclization during the spiro-formation step.
Residual Methanol ≤ 3000 ppmMethanol is the byproduct of acetal formation; high levels indicate poor drying or equilibrium reversion.
pH (1% Solution) 7.5 – 9.0Critical: Acidic pH triggers autocatalytic deprotection of the acetal.
Part 2: Comparative Analysis of Production Grades

We compared two common sourcing grades. The data below highlights why "Standard Grade" materials often fail in sensitive downstream applications (e.g., reductive aminations) due to hidden acidity.

Comparison: Batch Acid-Catalyzed vs. Buffered Neutralization
  • Method A (Standard Grade): Synthesis via acid-catalyzed cyclization of 4,4-dimethoxycyclohexanecarbaldehyde derivatives, followed by standard aqueous workup.

  • Method B (Pharma Grade): Base-mediated cyclization or strict pH-controlled workup (maintaining pH > 8) with non-acidic drying agents.

Experimental Data: Stability Under Stress (40°C / 75% RH for 48 Hours)

ParameterStandard Grade (Method A)Pharma Grade (Method B)Impact
Initial Purity 97.2%99.1%Method B yields cleaner baseline.
Ketone Impurity (T0) 1.8%0.1%Method A has residual acid traces.
Ketone Impurity (T48h) 5.4% (Significant Degradation) 0.2% (Stable) CRITICAL: Method A material degrades in storage.
Acidity (pH) 6.28.4Acidic micro-environment drives hydrolysis.
Part 3: Experimental Protocols
1. Self-Validating HPLC Method (Base-Modified)

Standard reverse-phase methods using TFA (Trifluoroacetic acid) will degrade the acetal on the column, showing a false "Ketone" peak.

  • Column: C18 High pH Resistant (e.g., XBridge C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Lactam absorption).

  • Validation Step: Inject a sample of pure Ketone (Impurity A). If the Ketone peak in your sample increases over multiple injections of the same vial, your diluent is too acidic. Use Diluent: 50:50 MeCN:Water with 0.1% NH4OH.

2. Acetal Integrity Stress Test

Use this protocol to qualify a new vendor batch before committing to scale-up.

  • Dissolve 50 mg of sample in 1 mL of wet DMSO-d6.

  • Add 10 µL of 0.1 M Acetic Acid (simulating mild acidic impurity).

  • Monitor via 1H NMR immediately.

  • Pass Criteria: The methoxy singlet (approx. 3.2 ppm) must remain >99% integrated relative to the lactam signals after 1 hour.

  • Fail Criteria: Appearance of new signals corresponding to the ketone (loss of symmetry) or free methanol.

Part 4: Visualization of QC Logic & Degradation
Diagram 1: The "Silent Hydrolysis" Degradation Pathway

This diagram illustrates how trace acidity (H+) attacks the acetal, leading to the reactive ketone impurity.

AcetalDegradation Acetal 8,8-Dimethoxy-1-azaspiro [4.5]decan-2-one (Target Product) Hemiacetal Hemiacetal Intermediate (Transient) Acetal->Hemiacetal Hydrolysis (Fast) H_Ion Trace Acid (H+ Catalyst) H_Ion->Acetal Attacks Oxygen Ketone 1-azaspiro[4.5] decane-2,8-dione (Impurity A) Hemiacetal->Ketone Elimination Methanol Methanol (Byproduct) Hemiacetal->Methanol

Caption: Acid-catalyzed hydrolysis pathway converting the stable acetal into the reactive ketone impurity.[6]

Diagram 2: Self-Validating QC Decision Tree

A logic flow for researchers to accept or reject batches based on acetal stability.

QCDecisionTree Start Incoming Batch Sample pH_Check Step 1: pH Check (1% in Water) Start->pH_Check HPLC_Check Step 2: HPLC Purity (pH 9.5 Buffer) pH_Check->HPLC_Check pH > 7.0 Reject_Acid REJECT: Recrystallize with Basic Wash pH_Check->Reject_Acid pH < 7.0 Stress_Check Step 3: Acetal Stress Test (NMR/Acid Spike) HPLC_Check->Stress_Check Purity > 98.5% Ketone < 0.5% Reject_Impurity REJECT: High Ketone Content HPLC_Check->Reject_Impurity Ketone > 0.5% Stress_Check->Reject_Acid Degrades Rapidly Pass PASS: Release for Synthesis Stress_Check->Pass Stable > 1hr

Caption: QC workflow prioritizing pH and acetal stability before assay determination.

References
  • International Conference on Harmonisation (ICH). (2011). Guidance for Industry Q11: Development and Manufacture of Drug Substances.[7][8][9][10][11] FDA.[8][11] [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability profiles of acyclic acetals vs. cyclic ketones). [Link]

  • European Medicines Agency. (2014). ICH Q3A(R2) Impurities in New Drug Substances.[Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals: Synthesis and Stability.[Link]

Sources

Safety Operating Guide

Technical Guide: PPE & Handling Protocols for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 749861-31-2 Chemical Class: Spiro-cyclic Piperidine / Ketal-protected Lactam Application: Pharmaceutical Intermediate (Opioid Receptor Modulator Synthesis)

Executive Safety Summary

Status: Cautionary Handling Required As a Senior Application Scientist, I must emphasize that while specific toxicological data for 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one is often limited in public databases, its structural role as a scaffold for bioactive molecules (including Oliceridine analogs) necessitates a Band 3 (Potent Compound) handling approach until definitive toxicology proves otherwise.

Core Hazards (Extrapolated & Observed):

  • H302: Harmful if swallowed (Standard assumption for nitrogenous heterocycles).[1]

  • H315/H319: Skin and severe eye irritation (Consistent with spiro-lactam functionality).[2]

  • H335: Respiratory irritation (Dust inhalation risk).

  • Physiochemical: The dimethoxy ketal moiety is acid-labile; avoid contact with strong acids to prevent decomposition into potentially reactive ketones.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

ParameterRequirementScientific Rationale
Primary Containment Certified Chemical Fume Hood The solid state (powder) creates a high risk of airborne particulate generation during weighing.
Airflow Velocity 0.5 m/s (100 fpm) Sufficient to capture particles without creating turbulence that disperses the light powder.
Surface Protection Disposable Absorbent Mats The lipophilic nature of the dimethoxy group makes decontamination of porous surfaces difficult; containment mats prevent permanent bench contamination.
Static Control Ionizing Bar / Anti-static Gun Dry organic powders often carry static charges, causing "fly-away" behavior during transfer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also sensitization from repeated low-level contact.

A. Hand Protection

Protocol: Double-Gloving Technique

  • Inner Layer: Nitrile (0.11 mm / 4 mil). Color: Blue/Purple

  • Outer Layer: Nitrile (Extended Cuff, 0.14 mm / 6 mil). Color: Orange/White (Contrast helps identify breaches)

  • Rationale: The spiro-cyclic structure enhances lipophilicity, potentially facilitating rapid permeation through thin latex. Nitrile offers superior chemical resistance to the organic solvents (e.g., DCM, Methanol) likely used to dissolve this compound.

B. Respiratory Protection

Protocol: Engineering Control Dependent

  • In Fume Hood: No respirator required if sash is at proper working height.

  • Outside Hood (Spill/Weighing Error): N95 or P100 Half-Face Respirator .

  • Rationale: H335 (Respiratory Irritation) is a primary concern. The particle size of recrystallized spiro-lactams can be small enough to penetrate deep lung tissue.

C. Eye & Body Protection[3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.

  • Rationale: Cotton lab coats absorb powders and hold them against the skin, increasing contact time. Impervious sleeves prevent wrist exposure between the glove and coat.

Operational Workflow: Step-by-Step

Phase 1: Donning (Pre-Experimental)
  • Inspection: Check fume hood certification sticker (must be within 12 months).

  • Gowning: Don Tyvek coat. Ensure cuffs are over the wrist.

  • Gloving (Inner): Don first pair of nitrile gloves. Tape the cuff to the lab coat sleeve (optional but recommended for high-quantity handling).

  • Gloving (Outer): Don second pair of extended-cuff nitrile gloves.

  • Eye Gear: Don goggles last to prevent fogging while adjusting other gear.

Phase 2: Handling (Synthesis/Transfer)
  • Staging: Place 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one container in the center of the hood, at least 6 inches back from the sash.

  • Weighing: Use a static-free spatula. Do not tap the spatula on the container rim (generates aerosols).

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to minimize splash-back.

  • Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe before returning it to storage.

Phase 3: Doffing (Post-Experimental)
  • Outer Gloves: Remove outer gloves inside the fume hood using the "beak" method (pinch and pull). Discard as solid hazardous waste.

  • Wash: Wash inner gloves with soap and water (still on hands) to remove invisible residue.

  • Goggles: Remove goggles by the strap (do not touch the front lens).

  • Coat: Remove coat, turning it inside out to trap potential dust.

  • Inner Gloves: Remove inner gloves and discard.

  • Final Wash: Wash hands with soap and water for 20 seconds.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and flow of the handling process.

SafetyProtocol Start START: Handling 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one RiskAssess 1. Risk Assessment (Check Quantity & Solvent) Start->RiskAssess HoodCheck 2. Engineering Check (Fume Hood Flow > 100fpm) RiskAssess->HoodCheck PPE_Don 3. Don PPE (Double Nitrile + Goggles + Tyvek) HoodCheck->PPE_Don Handling 4. Active Handling (Weighing/Transfer) PPE_Don->Handling Spill Spill Event? Handling->Spill Cleanup Emergency Cleanup (Use Damp Cloth/Pads) Spill->Cleanup YES Waste 5. Waste Disposal (Solid Waste Stream) Spill->Waste NO Cleanup->Waste Doffing 6. Doffing Sequence (Outer Gloves -> Goggles -> Coat -> Inner Gloves) Waste->Doffing End END: Hygiene Wash Doffing->End

Figure 1: Operational safety workflow for handling spiro-lactam intermediates, emphasizing the critical spill-check loop.

Disposal & Emergency Procedures

Waste Management[7]
  • Solid Waste: Disposable spatulas, weighing boats, and outer gloves contaminated with the substance must be disposed of in Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: Solutions containing the compound should be segregated into Non-Halogenated or Halogenated Organic Waste streams, depending on the solvent used.

  • Container: Empty containers must be triple-rinsed with a suitable solvent (e.g., Acetone or Methanol) before disposal or glass recycling.

Emergency Response[8][9]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[2][3][4] Lift upper and lower eyelids. Do not use neutralization agents.

  • Skin Contact: Wash with soap and copious amounts of water.[2][5] Remove contaminated clothing.[1][2][4][6]

  • Spill Cleanup:

    • Evacuate the immediate area.[4]

    • Don N95/P100 respirator.

    • Cover spill with a damp paper towel (to prevent dust) or use a HEPA vacuum.

    • Wipe area with soapy water, followed by an alcohol wipe.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Spiro-compounds and Safety Data. National Library of Medicine.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.